1,2,3,4-Tetrahydrophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydrophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIWEDICJHIFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60789-87-9 (hydrochloride) | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30157096 | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-89-1 | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydrophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydrophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of 1,2,3,4-tetrahydrophthalazine
An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a saturated heterocyclic scaffold that serves as a crucial building block in medicinal chemistry and materials science. Its structural features are present in a range of pharmacologically active agents, attributed to its ability to act as a versatile pharmacophore.[1] This guide provides a detailed, field-proven methodology for the synthesis of this compound via the catalytic hydrogenation of phthalazine. It offers an in-depth explanation of the experimental choices, a self-validating protocol for characterization, and a comprehensive analysis of its spectroscopic signature. This document is designed to equip researchers with the necessary technical knowledge for the reliable preparation and unambiguous identification of this important chemical entity.
Strategic Approach to Synthesis: The Rationale for Catalytic Hydrogenation
While several routes to phthalazine derivatives exist, often involving the cyclization of phthalic acid derivatives with hydrazine, the most direct and high-yielding method for preparing the fully saturated this compound is through the reduction of the aromatic phthalazine core.[2][3]
Causality behind Experimental Choice:
Catalytic hydrogenation is selected for its efficiency, high atom economy, and cleaner reaction profile compared to stoichiometric metal hydride reductions. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies product isolation and purification, as the catalyst can be easily removed by simple filtration. The aromatic phthalazine system is relatively stable; therefore, forcing conditions such as elevated hydrogen pressure and a potent catalyst are necessary to achieve complete saturation of both the C=N bonds within the pyrazine ring and subsequent reduction of the heterocyclic ring.[4]
Reaction Mechanism: A Stepwise Reduction
The hydrogenation of phthalazine over a palladium catalyst involves the sequential addition of hydrogen atoms across the double bonds of the heterocyclic ring. The process begins with the adsorption of both phthalazine and hydrogen gas onto the palladium surface. This facilitates the cleavage of the H-H bond and the stepwise transfer of hydrogen atoms to the nitrogen and carbon atoms of the phthalazine ring, ultimately leading to the saturated this compound structure.
Caption: Mechanism of Phthalazine Reduction.
Experimental Protocol: Synthesis and Purification
This protocol is designed as a self-validating system. The successful execution of the synthesis and purification steps will yield a product whose analytical data, described in Section 3, serves as the ultimate confirmation of identity and purity.
Materials and Reagents
-
Phthalazine (98%+)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Celite® (or other filter aid)
-
Sodium Sulfate (anhydrous)
-
Parr Hydrogenation Apparatus (or similar high-pressure reactor)
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a high-pressure Parr reactor vessel, add phthalazine (e.g., 5.0 g, 38.4 mmol) and anhydrous ethanol (100 mL). The use of an anhydrous solvent is critical to prevent side reactions and ensure optimal catalyst activity.
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10% w/w) to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.
-
Hydrogenation: Seal the reactor and purge the system multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 50-60°C. The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen consumption.
-
Catalyst Removal: After cooling the reactor to room temperature, carefully vent the excess hydrogen gas. The heterogeneous palladium catalyst is removed by vacuum filtration through a pad of Celite®. This step is crucial as palladium residues can interfere with subsequent reactions or applications.
-
Solvent Evaporation: The filtrate, containing the crude product, is concentrated under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude residue in a minimal amount of hot ethanol.
-
Crystallization: Slowly add water to the hot solution until turbidity is observed. Re-heat gently until the solution becomes clear again.
-
Isolation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.
Comprehensive Characterization
Unambiguous characterization is paramount to validate the synthesis. The following data provides the spectroscopic and physical fingerprint of this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂ | N/A |
| Molecular Weight | 134.18 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Melting Point | 78-81 °C | N/A |
Spectroscopic Data
The structural integrity of the synthesized molecule is confirmed by a combination of NMR, IR, and Mass Spectrometry.
| Technique | Expected Observations |
| ¹H NMR | δ ~7.1-7.3 (m, 4H, Ar-H): Aromatic protons. δ ~4.1 (s, 4H, CH₂): Methylene protons adjacent to nitrogen. δ ~3.9 (br s, 2H, NH): Amine protons (exchangeable with D₂O).[5][6] |
| ¹³C NMR | δ ~135 (Ar-C): Quaternary aromatic carbons. δ ~127-129 (Ar-CH): Protonated aromatic carbons. δ ~48 (CH₂): Aliphatic methylene carbons. The presence of only three distinct signals in the ¹³C NMR spectrum is a powerful confirmation of the molecule's C₂ᵥ symmetry.[7][8] |
| IR (cm⁻¹) | 3200-3400 (br): N-H stretching. 3000-3100: Aromatic C-H stretching. 2800-3000: Aliphatic C-H stretching. 1450-1600: Aromatic C=C bending. |
| Mass Spec. (EI) | m/z 134 (M⁺): Molecular ion peak. m/z 105, 77: Common fragments corresponding to the loss of N₂H and subsequent fragments of the benzene ring.[9] |
Integrated Experimental Workflow
The entire process from synthesis to final validation follows a logical and linear progression. Each stage provides the necessary input for the next, ensuring a robust and reproducible scientific outcome.
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- 9. raco.cat [raco.cat]
A Technical Guide to the Spectroscopic Analysis of 1,2,3,4-Tetrahydrophthalazine Derivatives
Foreword: The Structural Imperative in Drug Discovery
The 1,2,3,4-tetrahydrophthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including potential anti-inflammatory, anticonvulsant, and antibacterial properties[1]. The journey from a promising molecular design to a validated drug candidate is paved with rigorous analytical characterization. For researchers and drug development professionals, the unambiguous confirmation of molecular structure, purity, and conformation is not merely a procedural step but the very foundation of scientific integrity. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.
This in-depth guide provides a holistic framework for the spectroscopic analysis of this compound derivatives. It moves beyond a simple recitation of techniques, instead offering a field-proven, logical workflow that synthesizes data from multiple spectroscopic methods. As a self-validating system, this integrated approach ensures that each piece of spectral data corroborates the others, leading to an unshakeable structural assignment. We will explore the causality behind experimental choices, detailing not just how to perform the analysis, but why specific techniques yield critical insights into this important class of heterocyclic compounds.
The Integrated Spectroscopic Workflow: A Multi-Pillar Approach
The definitive characterization of a novel this compound derivative is never reliant on a single technique. Instead, it is the product of a synergistic workflow where each method provides a unique and complementary piece of the structural puzzle. The process is iterative and cross-validating.
The logical flow of analysis typically begins with Mass Spectrometry to confirm the molecular weight, followed by Infrared Spectroscopy to identify key functional groups. Subsequently, a deep dive into one- and two-dimensional Nuclear Magnetic Resonance spectroscopy reveals the precise atomic connectivity and stereochemistry. Finally, UV-Visible Spectroscopy provides information on the electronic properties of the molecule.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
¹H NMR provides a map of the proton environments in the molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing us to distinguish between aromatic, aliphatic, and functional group-adjacent protons.[2][3]
Causality Behind Expected Shifts:
-
Aromatic Protons (δ 7.0-8.5 ppm): Protons attached to the benzene ring of the phthalazine core are deshielded due to the ring current effect and appear at low field.[4] The splitting patterns (e.g., doublets, triplets) reveal the substitution pattern on the ring. For example, in many 2,3-dihydrophthalazine-1,4-diones, the aromatic protons appear as two multiplets around 7.8 ppm and 8.1 ppm.[1]
-
Tetrahydropyridazine Ring Protons (δ 2.5-5.0 ppm): Protons on the saturated C1 and C4 positions are deshielded if adjacent to nitrogen or carbonyl groups. Their chemical shifts and coupling constants provide crucial information about the ring's conformation (e.g., chair vs. boat).[5][6]
-
N-H Protons (δ variable, often broad): The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and hydrogen bonding. In many dihydrophthalazine-1,4-diones, a broad singlet for the NH proton can be observed at a very low field, sometimes above 12 ppm, and is D₂O exchangeable.[7]
-
Substituent Protons: The chemical shifts of protons on substituent groups will depend on their proximity to electronegative atoms or aromatic rings.[3]
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic (Ar-H) | 7.0 - 8.5 | Splitting pattern indicates substitution. |
| N-H (Amide/Amine) | 5.0 - 12.5+ | Often broad, D₂O exchangeable.[7] |
| Methylene (C-CH₂-N) | 2.5 - 4.5 | Deshielded by adjacent nitrogen. |
| Aliphatic (Alkyl Subs.) | 0.7 - 2.5 | Varies based on position.[2] |
Table 1: Typical ¹H NMR chemical shift ranges for this compound derivatives.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy maps the carbon skeleton. While it is less sensitive than ¹H NMR, it provides a direct count of non-equivalent carbon atoms.
Causality Behind Expected Shifts:
-
Carbonyl Carbons (δ 155-170 ppm): If the derivative is a phthalazine-1,4-dione, the C=O carbons are highly deshielded and appear at the lowest field.[7]
-
Aromatic Carbons (δ 120-140 ppm): Carbons within the benzene ring appear in this region. Quaternary carbons (those without attached protons) often have weaker signals.[1]
-
Aliphatic Carbons (δ 20-60 ppm): Carbons in the saturated portion of the ring and on alkyl substituents appear at a higher field.[8][9]
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 155 - 170 | Characteristic of dione derivatives.[7] |
| Aromatic (Ar-C) | 120 - 140 | Quaternary carbons are often weaker. |
| Aromatic (Ar-C-N) | 140 - 155 | Deshielded by nitrogen attachment. |
| Aliphatic (C-N) | 40 - 60 | Saturated carbons attached to nitrogen. |
Table 2: Typical ¹³C NMR chemical shift ranges for this compound derivatives.
2D NMR: Assembling the Puzzle
For complex derivatives, 1D NMR spectra can be ambiguous. 2D NMR experiments are essential for unambiguously assigning the structure by revealing through-bond correlations.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying which protons are adjacent to each other.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It's a powerful tool for assigning which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule, especially across quaternary carbons.
Caption: A logical workflow for structural assignment using 2D NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[10] DMSO-d₆ is often a good choice for phthalazine-1,4-diones due to their polarity and to observe exchangeable NH protons.[1]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[10]
-
Acquisition: Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum.
-
Advanced Analysis: If the structure is not immediately obvious, acquire 2D spectra (COSY, HSQC, HMBC) to establish connectivity.
-
Data Processing: Process the Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, which is essential for determining its molecular formula. The fragmentation pattern offers corroborating structural evidence.[11]
Causality Behind Fragmentation: Upon ionization (commonly by Electron Impact, EI), the resulting molecular ion (M⁺•) is energetically unstable and breaks apart into smaller, characteristic fragment ions.[12] The stability of the resulting fragments dictates the fragmentation pathway.[12]
For phthalazine derivatives, common fragmentation pathways include:
-
Loss of Substituents: The initial fragmentation often involves the cleavage of side chains attached to the core.
-
Ring Cleavage: The tetrahydrophthalazine ring itself can fragment. A common fragmentation for phthalazine-1,4-dione involves the loss of N₂, CO, or HCN.[13] For instance, a molecular ion of phthalazine-1,4-dione may lose a nitrogen atom to give a peak at m/z 148, followed by losses of CO and CN.[13]
-
Retro-Diels-Alder (RDA) Reaction: In some cyclic systems, an RDA reaction can be a characteristic fragmentation pathway, though this is more common in different heterocyclic systems.
A study of fused phthalazine-1,4-diones showed that a primary fragmentation pathway can lead to the formation of the stable phthalimide radical cation (m/z 146).[13] This type of predictable fragmentation is invaluable for confirming the presence of the core structure.
Experimental Protocol: Electron Impact MS (EI-MS)
-
Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduction: Inject the sample into the mass spectrometer, where it is vaporized and enters the ionization chamber.
-
Ionization: Bombard the vaporized molecules with a high-energy electron beam (~70 eV) to generate the molecular ion (M⁺•) and fragment ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum. The peak with the highest m/z is typically the molecular ion.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[14]
Causality Behind Absorptions: A molecule absorbs infrared radiation at frequencies that match its natural modes of vibration (stretching, bending). The frequency of vibration depends on the bond strength and the masses of the atoms involved.[14]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H (Amine/Amide) | Stretch | 3200 - 3500 | Often broad due to hydrogen bonding.[7] |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Typically sharp peaks. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | |
| C=O (Amide) | Stretch | 1640 - 1690 | Very strong and sharp absorption.[7] |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple bands of variable intensity. |
| C-N | Stretch | 1000 - 1350 |
Table 3: Key IR absorption frequencies for this compound derivatives.
For example, the IR spectrum of a 2,3-dihydrophthalazine-1,4-dione derivative would be expected to show a strong, sharp peak around 1660 cm⁻¹ for the amide C=O stretch and a broader peak above 3200 cm⁻¹ for the N-H stretch.[1][7]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, powdered potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule.[15]
Causality Behind Absorption: Molecules with conjugated systems absorb UV or visible light, which promotes an electron from a lower-energy bonding (π) or non-bonding (n) orbital to a higher-energy anti-bonding (π*) orbital. The wavelength of maximum absorbance (λ_max) is dependent on the extent of conjugation and the presence of auxochromic groups.
For this compound derivatives, the aromatic ring and any conjugated substituents will give rise to π → π* transitions. The absorption spectrum of a simple derivative in a solvent like tetrahydrofuran (THF) might show a λ_max around 320-330 nm.[16] The position of λ_max can be red-shifted (moved to a longer wavelength) by increasing conjugation or by the presence of electron-donating groups.[17]
Experimental Protocol: Solution-Phase UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, THF).
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired range (e.g., 200-800 nm).
Conclusion
The structural characterization of this compound derivatives is a systematic process of evidence gathering and synthesis. By employing a logical workflow that integrates Mass Spectrometry, IR, multi-dimensional NMR, and UV-Vis spectroscopy, researchers can achieve an unambiguous and robust structural assignment. This technical guide serves as a framework for this process, emphasizing the causal links between molecular structure and spectral output. Adherence to these principles ensures the scientific integrity of the data, providing a solid foundation for advancing the development of these pharmacologically significant molecules.
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Chemical properties of substituted 1,2,3,4-tetrahydrophthalazine
An In-Depth Technical Guide to the Chemical Properties of Substituted 1,2,3,4-Tetrahydrophthalazines
Foreword for the Modern Drug Discovery Professional
The 1,2,3,4-tetrahydrophthalazine scaffold represents a cornerstone in contemporary medicinal chemistry. As a conformationally constrained diamine fused to an aromatic ring, it offers a unique three-dimensional architecture that has proven fertile ground for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] This guide is crafted for the discerning researcher and drug development scientist. It moves beyond a mere recitation of facts to provide a deeper understanding of the core chemical principles governing the synthesis, reactivity, and characterization of this privileged heterocyclic system. Herein, we dissect the causality behind experimental choices, offer robust protocols, and ground our discussion in authoritative references, empowering you to harness the full potential of the tetrahydrophthalazine core in your research endeavors.
Synthesis of the this compound Core
The construction of the tetrahydrophthalazine ring system is most commonly achieved through the cyclocondensation of a suitable hydrazine source with a benzene-1,2-dicarbonylic precursor. The choice of starting materials and reaction conditions is critical and dictates the final oxidation state and substitution pattern of the heterocyclic ring.
A prevalent and efficient strategy involves the initial formation of a 2,3-dihydrophthalazine-1,4-dione (also known as phthalhydrazide), which can then be reduced to the desired this compound scaffold. This two-step approach offers versatility and access to a wide range of derivatives.
Primary Synthetic Pathway: From Phthalic Anhydride to the Tetrahydro Core
The most common entry point utilizes the reaction of phthalic anhydrides with hydrazine hydrate.[5] This reaction is typically straightforward and high-yielding. The resulting phthalhydrazide is a stable, crystalline solid that serves as a pivotal intermediate.
Caption: General Synthetic Workflow for 1,2,3,4-Tetrahydrophthalazines.
The causality for this two-step approach lies in the stability and reactivity of the intermediates. Phthalic anhydride is an inexpensive, commercially available starting material, and its reaction with hydrazine is thermodynamically favorable. The resulting dione is a robust intermediate that can be easily purified. The subsequent reduction of the amide functionalities requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), to achieve complete conversion to the corresponding amines without affecting the aromatic ring.
Core Chemical Reactivity and Derivatization
The chemical personality of the this compound core is dominated by the two secondary amine nitrogens and the stability of the fused aromatic ring. Understanding these reactive sites is key to functionalization and analogue synthesis.
Caption: Key Reactivity Pathways of the Tetrahydrophthalazine Core.
Oxidation and Reduction Reactions
-
Oxidation : The tetrahydrophthalazine core is susceptible to oxidation. Treatment with mild oxidizing agents can lead to the formation of 1,2-dihydrophthalazine, while stronger conditions can result in complete aromatization to the corresponding phthalazine derivative. The electrochemical oxidation of the related 2,3-dihydrophthalazine-1,4-dione has been shown to generate an unstable diazaquinone intermediate, which can undergo subsequent reactions like oxidative ring cleavage to form phthalic acid.[6][7] This highlights the inherent reactivity of the dihydropyridazine system within the core. The choice of oxidant is therefore critical to control the reaction outcome and avoid undesired side products. A process of losing electrons or an increase in the oxidation state is known as oxidation.[8][9]
-
Reduction : As the tetrahydrophthalazine core is already in a reduced state compared to phthalazine, further reduction typically targets substituents on the aromatic ring or functional groups on N-alkyl chains. Catalytic hydrogenation (e.g., H₂/Pd-C) under forcing conditions could potentially reduce the benzene ring, but this is generally a difficult transformation that requires careful optimization to avoid over-reduction or decomposition. A process involving the gain of electrons or a decrease in oxidation state is known as reduction.[8]
N-Substitution: Alkylation and Acylation
The two secondary amine nitrogens (at positions 2 and 3) are the most nucleophilic sites in the molecule and are readily functionalized.
-
N-Alkylation : The reaction with alkyl halides in the presence of a base is a common method for introducing substituents on the nitrogen atoms.[10][11] A key consideration is the potential for mono- versus di-alkylation. Using two equivalents of the alkylating agent and a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF typically favors exhaustive N,N'-dialkylation.[11] Phase-transfer catalysts have also been employed for N-alkylation of related imide systems under solvent-free conditions, offering a greener alternative.[12]
-
N-Acylation : Acylation with acyl chlorides or anhydrides proceeds readily, often in the presence of a tertiary amine base (e.g., triethylamine) to scavenge the HCl byproduct. The resulting N,N'-diacyl derivatives are significantly less basic and have altered electronic and steric profiles, which can be a crucial step in a multi-step synthesis or for modulating biological activity.
Conformational Analysis
The six-membered dihydropyridazine ring of the this compound core is not planar and exists in various conformations, similar to cyclohexane.[13] It can adopt chair, boat, and twist-boat conformations. The chair conformation is generally the most stable, minimizing steric and torsional strain.[13][14]
When substituents are introduced at the nitrogen or carbon atoms of the heterocyclic ring, they can occupy axial or equatorial positions. Large substituents will preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions, a principle fundamental to the conformational analysis of cyclic systems.[14] This conformational preference can have profound implications for how the molecule interacts with biological targets like enzymes or receptors, making it a critical consideration in rational drug design.
Spectroscopic and Structural Characterization
Unambiguous identification of substituted 1,2,3,4-tetrahydrophthalazines relies on a combination of modern spectroscopic techniques.[15][16][17]
| Technique | Key Structural Feature | Expected Observations |
| ¹H NMR | Protons on the heterocyclic ring | - C1-H₂ & C4-H₂ : Typically appear as singlets or AB quartets in the range of 4.0-5.0 ppm due to their benzylic nature. - N2-H & N3-H : Broad singlets, chemical shift is solvent and concentration-dependent. Disappear upon D₂O exchange. - Aromatic Protons : Multiplets in the aromatic region (7.0-8.0 ppm). |
| ¹³C NMR | Carbon atoms of the core | - C1 & C4 : Benzylic carbons typically found in the 50-60 ppm range. - Aromatic Carbons : Signals in the 120-140 ppm range, with quaternary carbons (fused to the heterocyclic ring) appearing further downfield. |
| IR Spectroscopy | N-H and C-H bonds | - N-H Stretch : A moderate to sharp absorption in the 3200-3400 cm⁻¹ region for the secondary amines. This band will be absent in N,N'-disubstituted derivatives. - Aromatic C-H Stretch : Absorptions just above 3000 cm⁻¹. - Aliphatic C-H Stretch : Absorptions just below 3000 cm⁻¹.[18] |
| Mass Spectrometry | Molecular Weight and Fragmentation | - Molecular Ion (M⁺) : Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. - Fragmentation : Common fragmentation patterns include cleavage of N-alkyl substituents and benzylic C-N bond scission. |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and derivatization of the this compound core.
Protocol 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (Intermediate)
-
Causality : This protocol utilizes the classic and reliable cyclocondensation of phthalic anhydride with hydrazine. Acetic acid serves as both a solvent and a catalyst for the reaction.
-
Procedure :
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).
-
Add glacial acetic acid (100 mL) to the flask.
-
While stirring, slowly add hydrazine hydrate (5.0 mL, ~0.1 mol) dropwise. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for 2 hours. A white precipitate will form.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then cold ethanol (2 x 30 mL).
-
Dry the product in a vacuum oven at 80°C overnight.
-
-
Expected Outcome : A white to off-white crystalline solid. Yield: >90%. The product is typically pure enough for the next step without further purification. Characterize by comparing melting point and IR spectra to literature values.[19]
Protocol 2: N,N'-Dibenzylation of this compound
-
Causality : This protocol illustrates a standard N-alkylation procedure. Sodium hydride is used as a strong base to fully deprotonate both secondary amines, creating a highly nucleophilic dianion that readily reacts with the benzyl bromide electrophile. Anhydrous THF is used as the solvent to prevent quenching of the base and anion.
-
Procedure :
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), add this compound (1.48 g, 10 mmol) to a flame-dried 250 mL three-neck flask containing anhydrous THF (100 mL).
-
Deprotonation : Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22 mmol) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed.
-
Alkylation : Cool the resulting suspension back to 0°C. Add benzyl bromide (2.6 mL, 22 mmol) dropwise via syringe.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up : Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Expected Outcome : A crystalline solid or oil. Characterize using ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity. The N-H signals in the ¹H NMR and IR spectra should be absent.
References
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One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[1][2][20]Triazolo[3,4-b][1][5][20]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. ResearchGate.
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Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][20]triazines. MDPI.
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][4]naphthyrin-5(6H)-one. PMC, NIH.
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The Emergence of 2,3-Dihydrophthalazine-1,4-diones: A Technical Guide to the Discovery and Biological Evaluation of Novel PARP Inhibitors
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3,4-tetrahydrophthalazine scaffold, particularly its 2,3-dihydrophthalazine-1,4-dione derivative, has recently emerged as a highly promising chemotype in targeted therapy. This guide provides a comprehensive technical overview of the rationale, design, and biological evaluation of these novel compounds as potent and selective inhibitors of Poly(ADP-ribose) Polymerases (PARPs). We delve into the critical role of mono-ADP-ribosyltransferases (mono-ARTs) like PARP10 in oncology, distinguishing their function from the well-studied poly-ARTs (PARP1/2). This document details the strategic design of 2,3-dihydrophthalazine-1,4-diones as rigid nicotinamide mimetics, the structure-activity relationship (SAR) studies that led to nanomolar potency, and the structural basis for their selectivity. We provide field-proven, step-by-step protocols for key in vitro assays—from biochemical IC50 determination to cellular apoptosis rescue—to create a self-validating system for compound evaluation. This guide is intended to equip researchers and drug development professionals with the expert-level insights and practical methodologies required to advance this exciting class of inhibitors.
Chapter 1: The Therapeutic Rationale for PARP Inhibition
The PARP Superfamily: Beyond PARP1
The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of 17 human ADP-ribosyltransferases (ARTs) that play crucial roles in a host of cellular processes, including DNA repair, cell death, and signal transduction. While the first-generation PARP inhibitors, such as Olaparib, have achieved clinical success by targeting the poly-ARTs PARP1 and PARP2, the broader family remains relatively unexplored.[1] A significant portion of the family consists of mono-ADP-ribosyltransferases (mono-ARTs), which transfer a single ADP-ribose unit to target proteins.
Among these, PARP10 (also known as ARTD10) has garnered significant attention as a potential drug target. Its overexpression is observed in several cancer types and is known to play roles in DNA repair and tumorigenesis.[2] Unlike PARP1, whose inhibition is synthetically lethal in cancers with BRCA mutations, PARP10's roles are distinct, presenting new therapeutic opportunities. The lack of selective inhibitors for mono-ARTs has historically hampered the study of their pathophysiological roles, creating a critical need for novel chemical probes.[3][4]
PARP10 as a Novel Oncologic Target
The development of potent inhibitors for PARP10 is a key objective in expanding the scope of PARP-targeted therapies. Overexpression of PARP10 can induce apoptosis, and compounds that inhibit its activity can rescue cells from this induced cell death.[2][4] This provides a clear, measurable cellular phenotype for assessing inhibitor efficacy. The strategic development of selective PARP10 inhibitors allows for the precise dissection of its cellular functions and validates it as a standalone therapeutic target.
Chapter 2: The 2,3-Dihydrophthalazine-1,4-dione Scaffold: A Privileged Nicotinamide Mimic
The discovery of the 2,3-dihydrophthalazine-1,4-dione core represents a significant breakthrough in the quest for novel PARP inhibitors.[5] This scaffold acts as a rigid, bicyclic mimic of nicotinamide, the essential substrate for all PARP enzymes.
Causality Behind the Design Choice: The rationale for using this scaffold is rooted in improving upon earlier flexible benzamide inhibitors. By "rigidifying" the amide structure into the phthalazinone ring system, chemists achieve several key advantages:
-
Reduced Conformational Entropy: A more rigid structure leads to a lower entropic penalty upon binding to the target, often resulting in higher affinity and potency.
-
Improved Selectivity: The fixed orientation of the scaffold and its substituents allows for more specific interactions within the target's binding pocket, enabling the design of inhibitors that can distinguish between different PARP family members.
-
Favorable Physicochemical Properties: This scaffold often imparts good drug-like properties, including cell permeability and metabolic stability.[2]
The diagram below illustrates the conceptual relationship between the flexible benzamide inhibitors and the rigidified 2,3-dihydrophthalazine-1,4-dione scaffold that mimics the nicotinamide substrate.
Chapter 3: Design, Synthesis, and Optimization of Novel Inhibitors
An optimization campaign starting from earlier compounds led to the identification of 2,3-dihydrophthalazine-1,4-dione derivatives with nanomolar potency against PARP10.[2] The core strategy involved minor structural modifications to explore the chemical space around the scaffold and enhance interactions within the PARP10 active site.
Structure-Activity Relationship (SAR) Insights
The key to improving potency and achieving selectivity was the functionalization of the 2,3-dihydrophthalazine-1,4-dione core. SAR studies revealed that adding specific groups could dramatically influence activity:
-
Cycloalkyl and Aryl Groups: The addition of cycloalkyl (e.g., cyclobutyl), o-fluorophenyl, and thiophene rings resulted in compounds with IC50 values in the 130–160 nM range for PARP10, making them the most potent inhibitors reported to date.[4]
-
Selectivity Profile: These modifications also introduced selectivity. For instance, compound 15 (OUL312) , which features a 6-[2-(2-fluorophenyl)ethoxy] substitution, demonstrated up to 75-fold selectivity for PARP10 over the closely related PARP15.[2]
Data Summary: Potency and Selectivity of Lead Compounds
The following table summarizes the inhibitory activity of representative 2,3-dihydrophthalazine-1,4-dione compounds against PARP10 and PARP15, illustrating the success of the optimization campaign.
| Compound ID | Substitution Group | PARP10 IC50 (nM) | PARP15 IC50 (nM) | Selectivity (PARP15/PARP10) |
| 8a | Cyclobutyl | ~130-160 | Low micromolar | - |
| 8h | o-Fluorophenyl | ~130-160 | Low micromolar | - |
| 8l | Thiophene | ~130-160 | Low micromolar | - |
| 15 (OUL312) | 6-[2-(2-fluorophenyl)ethoxy] | Nanomolar | Micromolar | ~75-fold |
Data synthesized from authoritative sources.[2][4]
Synthetic Methodology Overview
The synthesis of these derivatives is often achieved through efficient, multi-component reactions. While specific pathways vary, a general approach involves the reaction of a substituted phthalic anhydride with hydrazine or a hydrazine derivative to form the core phthalazinedione ring.[6][7] Subsequent functionalization is then carried out to introduce the desired R-groups that confer potency and selectivity. The use of one-pot synthesis methods is often preferred to improve efficiency and yield.[7]
Chapter 4: In Vitro Biological Evaluation: A Validated Workflow
A robust and validated workflow is essential to accurately characterize the biological activity of novel inhibitors. This section provides step-by-step protocols for the key experiments.
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The Evolving Landscape of 1,2,3,4-Tetrahydrophthalazine Analogs: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydrophthalazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this heterocyclic core, with a primary focus on its potent inhibitory activities against key oncology targets, including Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Furthermore, this document delves into the underexplored potential of these analogs as vasorelaxant agents. By synthesizing data from seminal studies, this guide aims to provide researchers and drug development professionals with a detailed understanding of the chemical nuances that drive the biological activity of this compound derivatives, offering a roadmap for the design of next-generation therapeutics.
Introduction: The Therapeutic Promise of the Phthalazine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the phthalazine moiety has garnered significant attention. Its derivatives are known to possess a wide array of pharmacological properties, including anticonvulsant, cardiotonic, and anti-inflammatory activities.[1] More recently, the focus has shifted towards their potential in oncology, with several 1,4-disubstituted phthalazine derivatives showing promising efficacy as anticancer agents.[2][3] This guide will dissect the SAR of the this compound core, a key structural motif that has proven particularly fruitful in the development of potent and selective enzyme inhibitors.
The primary rationale for this in-depth analysis is to elucidate the intricate relationship between the chemical architecture of these analogs and their biological function. By understanding how subtle modifications to the core structure, its substituents, and their spatial arrangement impact target engagement and cellular activity, we can accelerate the design of more effective and safer therapeutic agents. This guide will systematically explore the SAR for two major classes of anticancer targets—PARP and VEGFR-2—and will also shed light on the emerging area of their vasorelaxant properties.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of the this compound core and its derivatives is a critical aspect of exploring their SAR. A versatile and commonly employed route to 1,4-disubstituted phthalazines is outlined below. This multi-step synthesis allows for the introduction of diverse substituents at key positions, facilitating the generation of a library of analogs for biological screening.
General Synthetic Workflow
Caption: General synthetic workflow for 1,4-disubstituted phthalazines.
SAR of this compound Analogs as Anticancer Agents
The exploration of this compound analogs as anticancer agents has been a highly productive area of research, leading to the identification of potent inhibitors of key enzymes involved in cancer progression.
PARP Inhibition: A Tale of Potency and Selectivity
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 2,3-dihydrophthalazine-1,4-dione scaffold has been identified as an effective nicotinamide mimic, enabling potent inhibition of PARP enzymes.
Recent studies have focused on optimizing this scaffold for potency and selectivity towards PARP10, a mono-ADP-ribosyltransferase implicated in tumorigenesis.[4]
-
The 2,3-Dihydrophthalazine-1,4-dione Core: This rigidified structure serves as a potent pharmacophore, mimicking the nicotinamide portion of the NAD+ cofactor.
-
Substitution at the 6-position: The introduction of a linker, such as a -[2-(2-fluorophenyl)ethoxy] group, at the 6-position of the phthalazine ring has led to compounds with nanomolar IC50 values for PARP10.[4][5] The nature and length of this linker are critical for optimizing interactions within the enzyme's binding pocket.
-
Selectivity over other PARP isoforms: Minor structural modifications to the substituents on the phthalazine core can dramatically influence selectivity. For instance, subtle changes in the environment of the fluorophenyl binding site can lead to up to 75-fold selectivity for PARP10 over the closely related PARP15.[4][5]
| Compound | Modification | PARP10 IC50 (nM) | Selectivity (vs. PARP15) |
| Lead Compound | Initial 2,3-dihydrophthalazine-1,4-dione scaffold | 130-160 | Dual inhibitor |
| OUL312 | 6-[2-(2-fluorophenyl)ethoxy] substitution | Nanomolar range | Up to 75-fold |
Table 1: SAR of 2,3-dihydrophthalazine-1,4-dione analogs as PARP10 inhibitors.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Phthalazine derivatives have been extensively investigated as VEGFR-2 inhibitors.
-
1,4-Disubstitution Pattern: The presence of substituents at both the 1 and 4 positions of the phthalazine ring is crucial for potent VEGFR-2 inhibition.
-
Anilino Group at Position 1: An anilino moiety at the 1-position is a common feature of potent VEGFR-2 inhibitors. The substitution pattern on this aniline ring significantly impacts activity. For instance, compounds with a 3-chloro-4-fluoroanilino or a 4-fluoro-3-trifluoromethylanilino group have shown high potency.[1][6]
-
Substituents at Position 4: A variety of groups at the 4-position have been explored. Arylsulfanylmethyl groups, such as a 3,4-difluorophenyl-thiomethyl moiety, have been shown to contribute to high activity.[1][6]
-
Biarylurea Moiety: The incorporation of a biarylurea moiety linked to the phthalazine core has yielded compounds with excellent broad-spectrum cytotoxic activity and significant VEGFR-2 inhibitory potential.[7] The introduction of a chloro group at the 4-position of the phthalazine ring in these biarylurea derivatives was found to enhance VEGFR-2 inhibitory activity, likely due to increased lipophilicity.[7]
| Compound ID | Substitution at Position 1 | Substitution at Position 4 | VEGFR-2 IC50 (µM) | Antiproliferative Activity (GI50 µM) |
| 12 | 3-chloro-4-fluoroanilino | 3,4-difluorophenylthiomethyl | Not specified | Highly active |
| 13 | 4-fluoro-3-trifluoromethylanilino | 3,4-difluorophenylthiomethyl | Not specified | Highly active |
| 12b | Biarylurea | 4-chloro | 4.4 | 0.15 - 8.41 |
| 12c | Biarylurea | 4-chloro | 2.7 | 0.15 - 8.41 |
| 13c | Biarylurea | 4-chloro | 2.5 | 0.15 - 8.41 |
Table 2: SAR of 1,4-disubstituted phthalazine analogs as VEGFR-2 inhibitors and anticancer agents.[1][7]
SAR of this compound Analogs as Vasorelaxant Agents
While the anticancer properties of phthalazine derivatives have been extensively studied, their potential as vasorelaxant agents is a growing area of interest. Certain phthalazine analogs have demonstrated the ability to relax pre-contracted aortic rings, suggesting a potential therapeutic application in cardiovascular diseases.
-
Substitution on the Phthalazine Core: The nature and position of substituents on the phthalazine ring system are critical for vasorelaxant activity.
-
Role of Nitrogen Atoms: For phthalazinedione derivatives, substitution on both nitrogen atoms of the heterocyclic ring generally leads to compounds that can achieve total relaxation of aortic rings at low micromolar concentrations.[8]
-
Endothelium-Dependence: The vasorelaxant effect of many phthalazinedione derivatives is significantly enhanced in the presence of functional endothelium, suggesting a mechanism that may involve the release of endothelium-derived relaxing factors.[8]
-
Specific Substituents: The introduction of various cyclic amines via chloroacylation of 1-hydrazinophthalazine has yielded potent vasorelaxants, with some compounds exhibiting higher activity than the reference drug prazosin.[1][9]
Caption: Key structural features influencing vasorelaxant activity.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of this compound analogs.
Synthesis of 1-Anilino-4-(arylsulfanylmethyl)phthalazines
This protocol describes a representative synthesis of a 1,4-disubstituted phthalazine derivative.
-
Step 1: Synthesis of 2-Acetylbenzoic Acid (1): A mixture of phthalic anhydride (0.15 mol), malonic acid (0.18 mol), and pyridine (0.18 mol) is refluxed for 3 hours. After cooling, water is added, and the mixture is stirred. The filtrate is acidified with concentrated HCl to pH 3-4 to precipitate the product, which is then recrystallized.[1]
-
Step 2: Esterification and Bromination: The 2-acetylbenzoic acid is esterified, and the resulting acetyl group is brominated.
-
Step 3: Thioether Formation: The brominated intermediate is reacted with a substituted thiophenol in the presence of a base like K2CO3.[1]
-
Step 4: Cyclization to Phthalazine: The thioether intermediate is refluxed with hydrazine hydrate in methanol to form the 1-hydroxy-4-substituted-phthalazine.[1]
-
Step 5: Chlorination: The hydroxyl group at the 1-position is converted to a chloro group using phosphorus oxychloride (POCl3).[1]
-
Step 6: Nucleophilic Substitution: The 1-chloro-4-substituted-phthalazine is reacted with a substituted aniline in isopropanol to yield the final target compound.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 4000 cells per well in 100 µL of RPMI 1640 medium and cultured for 12 hours.[1]
-
Compound Treatment: The cells are incubated with various concentrations of the test compounds for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well at a final concentration of 5 µg/mL, and the plate is incubated for 4 hours.[10][11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.[10]
PARP1 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Reagent Preparation: Prepare a reaction buffer containing histone proteins, activated DNA, and the cofactor NAD+. Serial dilutions of the test compounds are also prepared.[13]
-
Reaction Initiation: In a 96-well plate, combine the reaction buffer, recombinant PARP1 enzyme, and the test compounds. The reaction is initiated by adding biotinylated NAD+.[13]
-
Incubation: The plate is incubated to allow for the PARP-catalyzed reaction to proceed.
-
Detection: The amount of incorporated biotin is detected using a horseradish peroxidase (HRP)-conjugated anti-biotin antibody and a colorimetric or chemiluminescent substrate. The signal is inversely proportional to the PARP1 inhibitory activity.[13]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent inhibitors of various therapeutic targets. The SAR studies summarized in this guide highlight the critical importance of the substitution patterns on the phthalazine core and its appended moieties in determining biological activity and selectivity.
For anticancer applications, the 2,3-dihydrophthalazine-1,4-dione core is a validated pharmacophore for PARP inhibition, with opportunities for further optimization of selectivity, particularly for isoforms beyond PARP1. In the realm of VEGFR-2 inhibition, the 1,4-disubstituted phthalazines continue to yield potent anti-angiogenic agents.
The emerging role of these analogs as vasorelaxants opens up new avenues for research in cardiovascular disease. Future studies should focus on elucidating the precise mechanism of action and further refining the SAR to develop potent and safe vasorelaxant drugs.
The continued exploration of the chemical space around the this compound core, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of novel and effective therapies for a range of human diseases.
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Charting New Territories in Heterocyclic Chemistry: A Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophthalazine
For Immediate Release
[City, State] – [Date] – In a significant contribution to the field of medicinal chemistry and drug development, this whitepaper presents an in-depth technical guide on novel and established synthetic routes to 1,2,3,4-tetrahydrophthalazine. This crucial heterocyclic scaffold is a key building block in a wide array of pharmacologically active compounds. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic strategies.
The this compound core is of paramount interest due to its presence in molecules exhibiting a range of biological activities, including but not limited to, anticonvulsant, cardiotonic, and vasorelaxant properties.[1][2] The development of efficient and versatile synthetic routes to this scaffold is therefore a critical endeavor in the pursuit of new therapeutic agents.
This guide explores the two primary pathways for the synthesis of this compound: the construction of the heterocyclic ring from acyclic precursors and the reduction of the aromatic phthalazine core. Each approach offers distinct advantages and is suited for different synthetic goals and available starting materials.
I. Building from the Ground Up: Cyclization Strategies
The formation of the this compound ring system can be achieved through various cyclization reactions. A prevalent and economically viable method involves the condensation of phthalic anhydride or its derivatives with hydrazine hydrate.[1][2] This approach typically yields a phthalazinone intermediate, which can then be further modified.
A more contemporary and elegant approach involves radical cyclizations. For instance, a 6-endo-trig radical cyclization of a suitably substituted hydrazone can provide direct access to tetrahydrophthalazine derivatives.[3] This method offers excellent control over substituent placement, enabling the synthesis of unsymmetrically substituted products.[3]
Logical Flow of a Radical Cyclization Approach
Caption: Radical cyclization pathway to tetrahydrophthalazines.
II. The Reductive Path: From Aromaticity to Saturation
An alternative and widely employed strategy is the reduction of the stable aromatic phthalazine ring. This transformation can be accomplished using various reducing agents and catalytic systems, with the choice of method influencing the selectivity and yield of the reaction.
Catalytic Hydrogenation: A Workhorse of Reduction
Catalytic hydrogenation stands as a robust and scalable method for the synthesis of this compound. This technique involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas.[4][5] Protic solvents like ethanol or acetic acid are often employed to accelerate the reaction rate.[6]
Experimental Protocol: Catalytic Hydrogenation of Phthalazine using Pd/C
-
Vessel Preparation: Into a reaction vessel equipped with a magnetic stirrer, introduce the phthalazine substrate and a suitable solvent (e.g., ethanol).
-
Inert Atmosphere: Purge the vessel with an inert gas, such as argon or nitrogen, to remove oxygen.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%). Caution: Pd/C is flammable and should be handled with care in an inert atmosphere.[6]
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied from a balloon or a pressurized cylinder.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and atmospheric pressure. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric after the reaction and should be kept wet.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.
Hydride Reductions: Alternative Reducing Agents
While catalytic hydrogenation is prevalent, other reducing agents can also be employed. Sodium borohydride (NaBH₄) is a milder reducing agent that is typically used for the reduction of aldehydes and ketones.[8][9] Its efficacy in reducing the phthalazine ring to the tetrahydro level may require harsher conditions or the use of additives.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing a wide variety of functional groups.[10][11] However, its high reactivity necessitates careful handling and anhydrous reaction conditions. The use of LiAlH₄ for the reduction of phthalazine should be approached with caution due to the potential for over-reduction or side reactions.
III. Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.
| Synthetic Route | Key Features & Advantages | Limitations & Considerations |
| Cyclization from Phthalic Anhydride | Utilizes readily available and inexpensive starting materials.[1][2] | Often proceeds through a phthalazinone intermediate requiring further reduction steps. |
| Radical Cyclization | Provides excellent regiocontrol for the synthesis of substituted derivatives.[3] | May require specialized radical initiators and careful control of reaction conditions. |
| Catalytic Hydrogenation (Pd/C, Raney Ni) | High-yielding, scalable, and utilizes well-established technology.[4][5] | Requires handling of flammable hydrogen gas and pyrophoric catalysts. |
| Hydride Reduction (NaBH₄, LiAlH₄) | Offers alternative reactivity profiles.[8][10] | LiAlH₄ is highly reactive and requires strict anhydrous conditions. NaBH₄ may have limited reactivity for this transformation. |
IV. Future Directions and Emerging Trends
The field of synthetic organic chemistry is continually evolving, with a growing emphasis on the development of more sustainable and efficient methodologies. Future research in the synthesis of this compound is likely to focus on:
-
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions.
-
Photoredox Catalysis: Light-driven reactions that can offer novel reactivity and selectivity.[12]
-
Flow Chemistry: Continuous manufacturing processes that can improve safety, efficiency, and scalability.
V. Conclusion
The synthesis of this compound is a cornerstone of medicinal chemistry, providing access to a rich diversity of biologically active molecules. This guide has provided a comprehensive overview of the key synthetic strategies, from classical cyclization reactions to modern catalytic reductions. By understanding the principles and practical considerations of each method, researchers can select the most appropriate route for their specific needs, thereby accelerating the discovery and development of the next generation of phthalazine-based therapeutics.
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The Vanguard of Discovery: A Technical Guide to the Initial Screening of 1,2,3,4-Tetrahydrophthalazine Derivatives in Medicinal Chemistry
Abstract
The 1,2,3,4-tetrahydrophthalazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] Its inherent structural features offer a unique three-dimensional geometry that can be readily functionalized, providing a rich chemical space for the development of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the initial screening of this compound derivatives, designed for researchers, scientists, and drug development professionals. We will navigate the critical steps from library synthesis and primary screening to hit validation and early ADMET profiling, underpinned by field-proven insights and robust experimental protocols. The objective is to equip research teams with the necessary knowledge to efficiently identify and advance promising lead compounds from this versatile chemical class.
Introduction: The this compound Scaffold - A Privileged Player in Drug Discovery
The phthalazine core, a bicyclic heteroaromatic system, has long been recognized for its therapeutic potential, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The saturation of one of the aromatic rings to yield the this compound scaffold introduces a greater degree of conformational flexibility, enhancing its ability to interact with the complex topographies of biological macromolecules. This structural evolution from a planar to a more three-dimensional architecture is a key attribute that contributes to its status as a privileged scaffold.
The strategic rationale for focusing on this scaffold is twofold. Firstly, the synthetic accessibility of the this compound core allows for the creation of diverse and well-characterized compound libraries.[2] Secondly, the documented success of related phthalazine derivatives against a range of therapeutic targets provides a strong foundation for exploring the potential of their tetrahydro analogues.[3][4][5][6] This guide will provide a systematic approach to unlock this potential through a carefully designed initial screening cascade.
Designing and Synthesizing a this compound Screening Library
The foundation of any successful screening campaign is a high-quality, diverse, and well-characterized compound library. For the this compound scaffold, a variety of synthetic routes can be employed to generate a library with a broad range of physicochemical properties.
A common and effective strategy involves the condensation of a hydrazine with a suitable dicarbonyl precursor. For instance, the reaction of phthalic anhydride with hydrazine hydrate can lead to the formation of the core phthalazinone structure, which can then be further modified and reduced to the tetrahydrophthalazine scaffold.[3][4]
Key Considerations for Library Design:
-
Diversity-Oriented Synthesis: Employ a range of building blocks to introduce diversity at key positions of the scaffold. This includes varying substituents on the aromatic ring and at the nitrogen positions.
-
Physicochemical Properties: Aim for a library that covers a range of LogP values, molecular weights, and hydrogen bond donors/acceptors to enhance the probability of identifying hits with favorable drug-like properties.
-
Computational Guidance: Utilize in silico methods, such as molecular docking and pharmacophore modeling, to guide the selection of substituents that are predicted to interact with target classes of interest, such as kinases or phosphodiesterases.[6][7][8]
The Initial Screening Cascade: A Multi-pronged Approach
Given the broad biological activity profile of the phthalazine family, a multi-pronged screening approach is recommended. This involves a battery of primary assays targeting key disease areas where this scaffold has shown promise. The following sections detail the experimental protocols for a selection of high-value primary screens.
Anticancer Screening: The MTT Assay for Cytotoxicity
A fundamental first step in cancer drug discovery is to assess the cytotoxic potential of the compounds against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[9][10][11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.[9] Add the diluted compounds to the respective wells and incubate for 48-72 hours.[9]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]
Kinase Inhibition Screening: A Focus on VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology.[6] Several phthalazine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[3][6] A luminescence-based kinase assay is a sensitive and high-throughput method to identify potential VEGFR-2 inhibitors.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
-
Reagent Preparation: Prepare a 1x kinase buffer by diluting a 5x stock solution. Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[12]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction: In a white 96-well plate, add the master mix, followed by the diluted compounds. Initiate the reaction by adding recombinant human VEGFR-2 enzyme.[5][12]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo® MAX) to stop the reaction and measure the amount of ATP remaining.[12] The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Subtract the background luminescence (no enzyme control) and calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Phosphodiesterase (PDE) Inhibition Screening
Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP) and are implicated in a variety of diseases, including inflammatory conditions and cardiovascular disorders.[5][13] The PDE-Glo™ Phosphodiesterase Assay is a convenient method for screening potential PDE inhibitors.[13][14]
Experimental Protocol: PDE Activity Assay
-
Reaction Setup: In a 96-well plate, add the PDE enzyme and the test compounds at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).[14]
-
Incubation: Incubate the reaction at room temperature for the desired time.
-
Termination and Detection: Add a termination buffer followed by a detection solution containing ATP and a protein kinase. The remaining cyclic nucleotide will drive a kinase reaction, leading to the consumption of ATP.[14]
-
Luminescence Measurement: Add a kinase-glo reagent to measure the remaining ATP. The luminescent signal is inversely proportional to the PDE activity.[14]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the kinase assay.
Antimicrobial Screening: Broth Microdilution Method
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Hit Triage and Validation: Separating the Wheat from the Chaff
The primary screens will inevitably generate a number of "hits." However, not all hits are created equal. A rigorous hit triage and validation process is essential to eliminate false positives and prioritize the most promising compounds for further investigation.[17][18][19]
Workflow for Hit Triage and Validation
Caption: A streamlined workflow for hit triage and validation.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the initial hits under the same assay conditions to confirm their activity.[20]
-
Dose-Response Curves: Generate full dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.[20]
-
Counter-Screening: Perform assays to identify compounds that interfere with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition).[18] This is crucial for eliminating false positives.
-
Orthogonal Assays: Validate the activity of the hits using a different assay format or technology that measures the same biological endpoint.[19] This increases confidence that the observed activity is genuine.
-
Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related compounds from the screening library to identify initial SAR trends.[18]
Early ADMET Profiling: A Glimpse into Drug-like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for identifying potential liabilities that could derail a drug development program.[2][3][21] A suite of in vitro ADMET assays should be performed on the validated hits.
Tier 1 In Vitro ADME Assays
| Assay | Purpose |
| Aqueous Solubility | To determine the solubility of the compound in a physiologically relevant buffer (e.g., PBS at pH 7.4).[1][4] |
| Lipophilicity (LogD) | To measure the compound's distribution between an aqueous and an organic phase, which influences its permeability and promiscuity.[1][4] |
| Metabolic Stability | To assess the compound's stability in the presence of liver microsomes or hepatocytes, providing an early indication of its metabolic clearance.[1][21] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.[4] |
| CYP450 Inhibition | To screen for inhibition of major cytochrome P450 enzymes to identify the potential for drug-drug interactions.[4][21] |
| hERG Inhibition | To assess the compound's potential to block the hERG potassium channel, which is associated with cardiotoxicity.[3] |
| Cytotoxicity | To evaluate the general cytotoxicity of the compound in a non-cancerous cell line to assess its therapeutic index.[3] |
Data Analysis and Interpretation: Making Informed Decisions
The analysis and interpretation of screening data require a systematic and statistically sound approach.
Data Analysis Workflow
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- 21. In Vitro ADME Assays [conceptlifesciences.com]
An In-depth Technical Guide to the Core Structure of 1,2,3,4-Tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the 1,2,3,4-tetrahydrophthalazine core, a saturated heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document moves beyond a superficial overview to deliver an in-depth analysis of the molecule's synthesis, structural characterization, conformational dynamics, and fundamental reactivity. By synthesizing data from analogous systems and established chemical principles, this guide offers field-proven insights and detailed protocols to empower researchers in their exploration and application of this versatile heterocyclic system. Particular emphasis is placed on the causal relationships behind experimental methodologies and the inherent logic of structural analysis, providing a robust framework for the rational design of novel this compound derivatives.
Introduction: The this compound Scaffold
The this compound ring system, a benzo-fused derivative of tetrahydropyridazine, represents a three-dimensional scaffold that has garnered attention for its presence in a variety of bioactive molecules. Its structure, consisting of a benzene ring fused to a fully saturated six-membered diazacycle, offers a unique combination of rigidity from the aromatic portion and conformational flexibility from the heterocyclic ring. This duality allows for the precise spatial orientation of substituents, a critical factor in the design of molecules with specific biological targets. Phthalazine derivatives have demonstrated a wide range of pharmacological activities, including anticonvulsant, cardiotonic, and anticancer properties.[1][2] The fully reduced tetrahydrophthalazine core serves as a foundational building block for accessing a broader chemical space with distinct stereochemical and electronic properties compared to its aromatic counterpart.
This guide will systematically deconstruct the this compound core, providing a detailed exploration of its fundamental chemistry to facilitate its application in research and development.
Synthesis of the this compound Core
The construction of the this compound ring system can be approached through two primary strategies: the reduction of the aromatic phthalazine core or the cyclization of appropriate acyclic precursors.
Reduction of Phthalazine
The catalytic hydrogenation of phthalazine offers a direct route to the this compound core. This method leverages the stability of the aromatic phthalazine as a readily available starting material.
Workflow for Catalytic Hydrogenation of Phthalazine
Caption: Catalytic hydrogenation of phthalazine.
Experimental Protocol: Catalytic Hydrogenation of Phthalazine
-
Materials:
-
Phthalazine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or a suitable solvent)
-
Hydrogen gas
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve phthalazine in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
-
-
Causality: The palladium catalyst provides a surface for the adsorption of both the phthalazine and hydrogen molecules, facilitating the reduction of the pyridazine ring. The use of a high-pressure system increases the concentration of hydrogen in the solution, driving the reaction to completion.
Cyclization of α,α'-o-Xylenedibromide with Hydrazine
An alternative and highly effective method involves the double nucleophilic substitution of α,α'-o-xylenedibromide with hydrazine. This approach builds the heterocyclic ring from acyclic precursors.
Workflow for Cyclization Synthesis
Caption: Synthesis via cyclization.
Experimental Protocol: Synthesis from α,α'-o-Xylenedibromide and Hydrazine
-
Materials:
-
α,α'-o-Xylenedibromide[3]
-
Hydrazine hydrate
-
Ethanol
-
Sodium carbonate (or other suitable base)
-
-
Procedure:
-
Dissolve α,α'-o-xylenedibromide in ethanol in a round-bottom flask.
-
Add a solution of hydrazine hydrate in ethanol to the flask, typically in a slight excess.
-
Add a base, such as sodium carbonate, to neutralize the hydrobromic acid formed during the reaction.
-
Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
-
Causality: The hydrazine, acting as a dinucleophile, attacks the benzylic carbons of the α,α'-o-xylenedibromide in a sequential manner to form the six-membered heterocyclic ring. The base is crucial to neutralize the HBr byproduct, which would otherwise protonate the hydrazine, rendering it non-nucleophilic.
Spectroscopic and Structural Characterization
A thorough understanding of the this compound core necessitates a detailed analysis of its spectroscopic properties. These data provide a fingerprint of the molecule and offer insights into its electronic and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity.
| Proton (¹H) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (4H) | 7.0 - 7.3 | Multiplet | The four protons on the benzene ring typically appear as a complex multiplet. |
| CH₂ (4H) | ~4.0 | Singlet or AB quartet | The two methylene groups are chemically equivalent in a rapidly conformationally inverting system, giving rise to a singlet. Restricted rotation may lead to an AB quartet. |
| N-H (2H) | 2.5 - 4.5 | Broad singlet | The chemical shift of the N-H protons is highly dependent on solvent and concentration due to hydrogen bonding.[4] |
| Carbon (¹³C) | Approximate Chemical Shift (δ, ppm) | Notes |
| Aromatic (quaternary) | 135 - 140 | The two carbons at the ring fusion. |
| Aromatic (CH) | 125 - 130 | The four methine carbons of the benzene ring. |
| CH₂ | 50 - 55 | The two equivalent methylene carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in the this compound molecule.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3400 | Medium, often broad | The presence of two N-H bonds may result in two distinct bands. Hydrogen bonding can cause significant broadening.[5] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Characteristic of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium | Arising from the methylene groups of the heterocyclic ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak | Multiple bands are typically observed for the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound core, which can be used to confirm its identity and deduce its structure.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 148, corresponding to the molecular formula C₈H₁₀N₂. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule.[6]
-
Key Fragmentation Pathways:
-
Loss of H•: A peak at m/z = 147 (M-1) is common for amines.
-
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for this type of ring system would involve a retro-Diels-Alder reaction, leading to the expulsion of diazene (N₂H₂) and the formation of a radical cation of o-quinodimethane at m/z = 104.
-
Benzylic Cleavage: Cleavage of the C-N bond adjacent to the benzene ring can lead to the formation of a stable tropylium-like ion or other resonance-stabilized fragments.
-
Fragmentation Pathway Diagram
Caption: Conformational inversion of the ring.
Due to the presence of the fused benzene ring, the conformational landscape of this compound is more constrained than that of a simple cyclohexane. The two nitrogen atoms also introduce lone pairs of electrons, which can have significant stereoelectronic effects on the preferred conformation. Computational studies would be highly valuable in determining the precise geometries and relative energies of the possible conformers.
Reactivity of the this compound Core
The reactivity of the this compound core is dominated by the presence of the two secondary amine functionalities. These nitrogen atoms are nucleophilic and can readily undergo a variety of reactions.
N-Alkylation and N-Acylation
The N-H protons are acidic enough to be removed by a suitable base, and the resulting anions are nucleophilic. This allows for the straightforward introduction of alkyl or acyl groups at the nitrogen atoms.
Experimental Protocol: N,N'-Diacetylation of this compound
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as a base and solvent)
-
-
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N,N'-diacetyl-1,2,3,4-tetrahydrophthalazine.
-
Purify the product by recrystallization or column chromatography if necessary.
-
-
Causality: The lone pairs on the nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbons of the acetic anhydride. Pyridine serves as a base to neutralize the acetic acid byproduct.
Oxidation (Dehydrogenation)
The this compound core can be oxidized to the aromatic phthalazine. This dehydrogenation can be achieved using a variety of oxidizing agents.
Experimental Protocol: Dehydrogenation to Phthalazine
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
A high-boiling solvent (e.g., decalin or p-cymene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound and a catalytic amount of 10% palladium on carbon in a high-boiling solvent.
-
Heat the mixture to reflux with stirring. The progress of the dehydrogenation can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure or by distillation to yield the crude phthalazine.
-
Purify the product by recrystallization or sublimation.
-
-
Causality: The palladium catalyst facilitates the removal of hydrogen atoms from the tetrahydrophthalazine ring, leading to the formation of the thermodynamically stable aromatic phthalazine. The high temperature provides the necessary activation energy for the dehydrogenation process. [7]
Conclusion
The this compound core represents a valuable and versatile scaffold for the development of novel chemical entities. Its synthesis is readily achievable through established methodologies, and its structural and electronic properties can be thoroughly characterized using standard spectroscopic techniques. The conformational flexibility of the saturated heterocyclic ring, coupled with the reactivity of the secondary amine functionalities, provides a rich platform for the design and synthesis of a diverse range of derivatives. This in-depth guide has provided the foundational knowledge and practical protocols necessary to empower researchers to effectively utilize the this compound core in their scientific endeavors. Further exploration, particularly through computational modeling of its conformational landscape and the investigation of its utility in asymmetric synthesis, will undoubtedly unveil new and exciting applications for this promising heterocyclic system.
References
- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley and Sons.
- Bouroumane, N., El Kodadi, M., Touzani, R., El Boutaybi, M., Oussaid, A., Hammouti, B., & Nandiyanto, A. B. D. (2021). New pyrazole-based ligands: Synthesis, characterization, and catalytic activity of their copper complexes. Arabian Journal for Science and Engineering, in press.
- Cheng, C. C., & Yan, S. J. (1999). The Chemistry of Phthalazines. In The Chemistry of Heterocyclic Compounds, Phthalazines (Vol. 56, pp. 1-255). John Wiley & Sons, Inc.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
- De Stevens, G. (1981). Phthalazines. In The Chemistry of Heterocyclic Compounds, Bicyclic Pyridazines, Phthalazines, and Cinnolines (Vol. 27, pp. 515-783). John Wiley & Sons, Inc.
- El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 132.
- Gunawan, G., & Hariono, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
- Organic Syntheses, Coll. Vol. 4, p.998 (1963); Vol. 35, p.102 (1955).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Shubin, K. V., Tsvetkov, V. B., & Vatsadze, S. Z. (2004). Synthesis of phthalazine derivatives. Russian Chemical Reviews, 73(10), 985-1011.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Tarzia, G., Panzone, G., & De Stevens, G. (1989). Phthalazines. In Comprehensive Heterocyclic Chemistry (Vol. 3, pp. 1-130). Pergamon Press.
- Yatani, A., Brown, A. M., & Kunze, D. L. (2001).
- Zimmer, H., & Amer, A. (1995). Phthalazines. In The Chemistry of Heterocyclic Compounds, Six-Membered Rings with Two or More Heteroatoms (Vol. 53, pp. 1-158). John Wiley & Sons, Inc.
- ChemInform Abstract: Dehydrogenation of 1,2,3,4-Tetrahydroquinoline and Its Related Compounds: Comparison of Pd/C-Ethylene System and Activated Carbon-O2 System. (2010). ChemInform, 41(32).
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Methodological & Application
Application Notes and Protocols for Phthalazine Derivatives in Cancer Research
An important introductory note: Initial searches for the specific application of the "1,2,3,4-tetrahydrophthalazine" scaffold in cancer research did not yield dedicated scientific literature. This suggests that this particular reduced form of the phthalazine ring is not a widely explored area in oncology to date. However, the broader class of phthalazine derivatives represents a rich and highly significant area of cancer research, with many compounds demonstrating potent anticancer activity through various mechanisms.
Therefore, this guide has been structured to provide a detailed overview of the application of the general phthalazine scaffold in cancer research, drawing on the extensive available literature for its various bioactive derivatives. This will offer valuable insights and practical protocols for researchers interested in this important heterocyclic core.
Audience: Researchers, scientists, and drug development professionals.
Part 1: The Phthalazine Scaffold - A Privileged Core in Oncology Drug Discovery
The phthalazine core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal foundation for the design of small molecules that can interact with a variety of biological targets with high affinity and specificity. In cancer research, phthalazine derivatives have emerged as a versatile class of compounds with a broad spectrum of antitumor activities. Their therapeutic potential stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A notable example of a phthalazine-containing drug is Vatalanib (PTK-787), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which has been extensively studied in clinical trials for its anti-angiogenic properties.[1] The success of such compounds has spurred further investigation into novel phthalazine derivatives targeting a range of cancer-related proteins.
Part 2: Mechanisms of Action - Targeting the Pillars of Cancer Progression
Phthalazine derivatives exert their anticancer effects through diverse and often multi-targeted mechanisms. Understanding these mechanisms is crucial for the rational design of new drug candidates and for identifying patient populations most likely to respond to treatment.
Inhibition of Angiogenesis via VEGFR-2 Kinase
One of the most well-documented mechanisms of action for phthalazine derivatives is the inhibition of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This is often achieved by targeting VEGFR-2, a key receptor tyrosine kinase.[1]
Causality: The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels. Phthalazine derivatives have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor and blocks downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[1]
Caption: VEGFR-2 signaling pathway and its inhibition by phthalazine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond their anti-angiogenic effects, many phthalazine derivatives can directly induce cancer cell death through apoptosis (programmed cell death) and can halt cell proliferation by causing cell cycle arrest.
-
Apoptosis Induction: Certain 1,2,4-triazolo[3,4-a]phthalazine derivatives have been shown to induce apoptosis in cancer cells.[2][3] Mechanistically, these compounds can trigger an increase in the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade.[1]
-
Cell Cycle Arrest: Some phthalazine compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing. For instance, studies have demonstrated that certain derivatives can cause cell cycle arrest at the G2/M or S phase.[1][2][3]
Inhibition of DNA and RNA Synthesis
Some earlier studies on 2,3-dihydrophthalazine-1,4-dione derivatives revealed a different mechanism of action: the inhibition of nucleic acid synthesis. These compounds were found to inhibit the de novo purine biosynthesis pathway, specifically targeting enzymes like IMP dehydrogenase.[4] This disrupts the production of DNA and RNA precursors, leading to potent cytotoxicity against rapidly dividing tumor cells.[4]
Part 3: Experimental Protocols for Evaluation
To assess the anticancer potential of novel phthalazine derivatives, a series of well-established in vitro assays are typically employed. The following protocols provide a framework for these evaluations.
Caption: A typical experimental workflow for evaluating a novel phthalazine derivative.
Protocol 3.1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration at which a phthalazine derivative inhibits cancer cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or HUVEC for anti-angiogenesis studies) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the phthalazine derivative in culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[5]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3.2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the extent of apoptosis induced by the phthalazine derivative.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the phthalazine derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Part 4: Representative Data and Interpretation
The following tables summarize the kind of data generated from the experimental evaluation of phthalazine derivatives, based on published literature.
Table 1: In Vitro Anticancer Activity of Representative Phthalazine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 12 | K562 (Leukemia) | > Cisplatin | [5] |
| Compound 13 | A549 (Lung Cancer) | > Cisplatin | [5] |
| Compound 11h | MGC-803 (Gastric) | 2.0 | [2][3] |
| Compound 11h | HeLa (Cervical) | 3.8 | [2][3] |
| Compound 11h | MCF-7 (Breast) | 4.5 | [2][3] |
| Compound 6e | Various Leukemia & Melanoma Lines | Highly Potent | [1] |
Table 2: Enzymatic Inhibitory Activity of Phthalazine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 12b | VEGFR-2 | 4.4 | [1] |
| Compound 12c | VEGFR-2 | 2.7 | [1] |
| Compound 13c | VEGFR-2 | 2.5 | [1] |
| Vatalanib (PTK-787) | VEGFR-2 | 0.043 | [1] |
Part 5: Conclusion and Future Directions
The phthalazine scaffold is a cornerstone in the development of targeted anticancer therapies. Derivatives of this core have demonstrated significant efficacy by inhibiting key processes like angiogenesis and by directly inducing cancer cell death. The protocols and data presented here provide a foundational guide for researchers aiming to explore this chemical space.
Future research should continue to focus on synthesizing novel phthalazine derivatives with improved potency and selectivity. Moreover, exploring less common scaffolds like This compound could lead to the discovery of compounds with novel mechanisms of action and improved pharmacological profiles. A deeper understanding of the structure-activity relationships will be critical in advancing the next generation of phthalazine-based anticancer drugs from the laboratory to the clinic.
References
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Abdel-hameid, M. K., et al. (2022). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. [Link]
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ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate. [https://www.researchgate.net/publication/264227091_Synthesis_and_anticancer_activities_of_novel_124-triazolo34-a]phthalazine_derivatives]([Link])
-
Li, L., et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]
-
ResearchGate. (2020). Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. ResearchGate. [Link]
-
PubMed. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. PubMed. [Link]
-
PubMed. (2023). Design and synthesis of novel 1,2,3,4-tetrazines as new anti-leukemia cancer agents. PubMed. [Link]
-
National Institutes of Health. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. National Institutes of Health. [Link]
-
PubMed. (1992). The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells. PubMed. [Link]
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Application Notes and Protocols for 1,2,3,4-Tetrahydrophthalazine Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, playing a pivotal role in DNA repair, genomic stability, and programmed cell death.[1] Among the 17 members of the PARP family, PARP1 and PARP2 are particularly crucial for their role in detecting and signaling single-strand DNA breaks (SSBs).[2] Upon DNA damage, PARP1 binds to the break and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, recruiting the machinery for base excision repair (BER).
In the context of oncology, PARP inhibitors have emerged as a groundbreaking class of targeted therapies. Their mechanism of action is primarily rooted in the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[3] These unrepaired DSBs are highly cytotoxic to HR-deficient cells, such as those with mutations in the BRCA1 or BRCA2 genes, leading to selective cancer cell death while largely sparing normal cells with functional HR.[3]
The phthalazinone scaffold has been identified as a core structural feature in many potent PARP inhibitors, including the FDA-approved drug Olaparib.[2][4] This guide will focus on the application of 1,2,3,4-tetrahydrophthalazine derivatives, a closely related and highly relevant chemical class, as PARP inhibitors. We will provide in-depth technical guidance, from the underlying mechanism and synthesis to detailed experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Structure for PARP Inhibition
The core of many potent PARP inhibitors is a phthalazinone or a related heterocyclic system that mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[2] The approved PARP inhibitor Olaparib, for instance, contains a 1(2H)-phthalazinone core (specifically, a dihydrophthalazinone).[5][6] Talazoparib, another potent inhibitor, features a more complex tetrahydropyridophthalazinone structure.[1] The term "this compound" in the context of PARP inhibitors generally refers to these reduced forms of the phthalazine ring system, which are crucial for establishing key interactions within the PARP active site.
Mechanism of Action: Competitive Inhibition and PARP Trapping
This compound-based inhibitors function primarily as competitive inhibitors of PARP1 and PARP2. The phthalazinone moiety occupies the nicotinamide-binding pocket of the PARP catalytic domain, preventing the binding of NAD+ and subsequent PAR chain synthesis.[2] Molecular docking studies have revealed that the phthalazinone core of inhibitors like Olaparib forms critical hydrogen bonds with key amino acid residues in the PARP1 active site, including Gly863 and Ser904, while the extended structure makes further interactions that enhance potency and selectivity.[2][7]
Beyond catalytic inhibition, a critical aspect of the efficacy of many phthalazinone-based PARP inhibitors is "PARP trapping." By binding to the active site, these inhibitors can lock PARP1 and PARP2 onto DNA at the site of damage. This trapped PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and transcription, further enhancing the inhibitor's anti-cancer activity, especially in HR-deficient cells.
Synthesis of this compound-Based PARP Inhibitors
The synthesis of phthalazinone-based PARP inhibitors often starts from readily available precursors like phthalic anhydride or 2-aroylbenzoic acids.[8] A general and versatile approach involves the condensation of these precursors with hydrazine or its derivatives to form the core phthalazinone ring.[8] Subsequent functionalization, often at the 4-position of the phthalazinone ring, allows for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.[4]
Exemplary Synthetic Protocol: General Mitsunobu Reaction for Phthalazinone Derivatives
This protocol outlines a general procedure for the alkylation of a phenolic hydroxyl group on a phthalazinone core, a common step in the synthesis of many PARP inhibitors.[4]
Materials:
-
4-(4-hydroxyphenyl)phthalazin-1(2H)-one
-
Desired alcohol (R-OH)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Dissolve 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. The reaction is often exothermic and may change color.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired O-alkylated phthalazinone derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation: In Vitro Potency of Phthalazinone Derivatives
The inhibitory potency of novel compounds is a critical parameter. The half-maximal inhibitory concentration (IC50) against PARP1 and PARP2 enzymes is a standard measure. Below is a table summarizing the IC50 values for Olaparib and other representative phthalazinone derivatives.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 5 | 1 | [2] |
| Compound 11c | 97 | Not Reported | [9] |
| Compound 23 | 3.24 | Not Reported | [2] |
| DLC-1 | <0.2 | Not Reported | [10] |
| DLC-49 | 0.53 | Not Reported | [10] |
| YCH1899 | 0.89 | Not Reported | [11] |
Note: The specific chemical structures for compounds 11c, 23, DLC-1, DLC-49, and YCH1899 can be found in the cited references.
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer
-
Test compound (this compound derivative)
-
DMSO (for compound dilution)
-
96-well assay plate (black, for fluorescence-based assays)
-
Fluorescent NAD+ detection kit
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in PARP assay buffer containing a constant final concentration of DMSO (e.g., 1%). A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Prepare a working solution of recombinant PARP1 and activated DNA in PARP assay buffer.
-
Prepare a working solution of β-NAD+ in PARP assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (enzyme with no inhibitor, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular PARP Inhibition Assay (Western Blot)
This protocol measures the ability of a test compound to inhibit PARP activity within cells by detecting the levels of PARylation after DNA damage.
Materials:
-
Cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436 or a line with proficient HR)
-
Complete cell culture medium
-
Test compound
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize them to the loading control.
-
Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of cellular PARP inhibition.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a framework for evaluating the anti-tumor activity of a this compound-based PARP inhibitor in an immunodeficient mouse model bearing human tumor xenografts.[3][12]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer line)
-
Matrigel (optional, for promoting tumor growth)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Standard animal care and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells (typically 1-10 million cells in PBS or media, potentially mixed with Matrigel) into the flank of each mouse.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once or twice daily for 21-28 days).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when the tumors in the control group reach a predetermined size, or after a fixed duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics or histology).
-
Compare the tumor growth inhibition between the treated and control groups. The Tumor Growth Inhibition (TGI) can be calculated as a percentage.
-
Analyze the body weight data to assess the tolerability of the treatment.
-
Conclusion and Future Directions
The this compound scaffold and its close relatives represent a highly successful and clinically validated platform for the development of potent PARP inhibitors. These compounds have transformed the treatment landscape for certain cancers, particularly those with underlying DNA repair deficiencies. The protocols and data presented in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and characterize novel inhibitors based on this privileged structure.
Future research in this area will likely focus on developing next-generation inhibitors with improved selectivity for different PARP family members, enhanced potency against resistant tumors, and novel combination strategies to broaden their clinical utility. As our understanding of the complex roles of PARP enzymes in cellular processes continues to grow, so too will the opportunities for innovative therapeutic interventions based on the this compound scaffold.
References
-
Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., Yang, Z., Li, X., Ji, M., & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620–629. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Retrieved from [Link]
-
Almahli, H., Hadchity, E., Jaballah, M. Y., Daher, R., Ghabbour, H. A., Kabil, M. M., Al-Shakliah, N. S., & Eldehna, W. M. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 443–456. Retrieved from [Link]
-
ResearchGate. (n.d.). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Retrieved from [Link]
-
Li, D., Zhao, Y., Liu, C., Li, X., Zhao, L., & Gong, P. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556. Retrieved from [Link]
-
Makhov, P., Naito, S., & Kolenko, V. M. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313–320. Retrieved from [Link]
-
Bentham Science. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Bentham Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of veliparib (A), olaparib (B), and talazoparib.... ResearchGate. Retrieved from [Link]
-
Huang, M., Ren, J., Wang, Y., Chen, X., Yang, J., Tang, T., Yang, Z., Li, X., Ji, M., & Cai, J. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620–629. Retrieved from [Link]
-
Wilson, J. R., Soman, S., Joseph, M. B., Carlson, J., & Ghandi, D. (2022). PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. Cancers, 14(15), 3788. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the FDA-approved drug Olaparib and its nearest.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. Retrieved from [Link]
-
AACR Journals. (2023). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. AACR Journals. Retrieved from [Link]
-
Crown Bioscience. (2024). AACR 2024 Poster 538: Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models. Crown Bioscience. Retrieved from [Link]
-
PubChem. (n.d.). Olaparib. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of olaparib. ResearchGate. Retrieved from [Link]
-
Terán, M. A., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 133–153. Retrieved from [Link]
-
Hsieh, C.-F., Tsai, Y.-L., & Sun, C.-M. (2020). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 25(21), 5174. Retrieved from [Link]
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15. Retrieved from [Link]
-
Abu El-Azm, F. S. M. (2014). Recent Developments in Chemistry of Phthalazines. Chemistry of Heterocyclic Compounds, 50(10), 1385–1425. Retrieved from [Link]
-
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 10(1), 81–96. Retrieved from [Link]
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Application Notes and Protocols for the Stereoselective Synthesis of 1,2,3,4-Tetrahydrophthalazines
Introduction: The Significance of Chiral Tetrahydrophthalazines in Medicinal Chemistry
The 1,2,3,4-tetrahydrophthalazine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and pharmaceutical agents. The specific three-dimensional arrangement of substituents on this core structure, known as stereochemistry, is critical in determining the pharmacological activity, selectivity, and metabolic profile of a drug candidate. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological effects. Therefore, the development of robust and efficient methods for the stereoselective synthesis of 1,2,3,4-tetrahydrophthalazines is of paramount importance to researchers, scientists, and drug development professionals. This application note provides a detailed overview of a powerful method for the diastereoselective synthesis of these valuable compounds, complete with mechanistic insights and a comprehensive experimental protocol.
Methodology Overview: Diastereoselective Radical Cyclization for trans-1,2,3,4-Tetrahydrophthalazine Synthesis
A highly effective and stereoselective method for the synthesis of this compound derivatives involves a 6-endo-trig radical cyclization. This approach offers excellent control over the relative stereochemistry at the newly formed stereocenters, leading predominantly to the trans-diastereomer. The reaction proceeds with high yields and diastereoselectivities, making it a valuable tool for the synthesis of these important heterocyclic compounds[1].
The general workflow for this synthetic approach is depicted below:
Caption: General workflow for the diastereoselective synthesis of trans-1,2,3,4-tetrahydrophthalazines.
Mechanistic Insights: The Rationale Behind Stereoselectivity
The high diastereoselectivity observed in this radical cyclization is a direct consequence of the transition state geometry. The 6-endo-trig cyclization proceeds through a chair-like transition state where the bulky substituents preferentially occupy equatorial positions to minimize steric hindrance. This energetic preference leads to the formation of the thermodynamically more stable trans-product.
The key steps of the proposed reaction mechanism are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of an aldehyde with a Boc-protected hydrazide to form the corresponding hydrazone. This can be performed as a separate step or in a one-pot fashion with the subsequent cyclization[1].
-
Radical Generation: A radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical species which then abstracts a hydrogen atom from a suitable radical mediator, like tributyltin hydride (Bu₃SnH).
-
Radical Addition and Cyclization: The resulting stannyl radical adds to the hydrazone, initiating the key 6-endo-trig cyclization onto the aromatic ring.
-
Rearomatization and Product Formation: The cyclized radical intermediate is then quenched by a hydrogen atom donor, leading to the rearomatization of the aromatic ring and the formation of the desired trans-1,2,3,4-tetrahydrophthalazine product.
Caption: Simplified mechanistic pathway of the radical cyclization.
Experimental Protocol: Diastereoselective Synthesis of a Model trans-1,2,3,4-Tetrahydrophthalazine
This protocol describes a general procedure for the one-pot synthesis of a trans-1,2,3,4-tetrahydrophthalazine derivative via radical cyclization.
Materials:
-
Aldehyde (1.0 equiv)
-
tert-Butyl carbazate (Boc-NHNH₂) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.5 equiv)
-
Anhydrous toluene
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous toluene (10 mL).
-
Add tert-butyl carbazate (1.2 mmol) to the solution and stir the mixture at room temperature for 1 hour to facilitate hydrazone formation.
-
To the resulting solution, add AIBN (0.2 mmol).
-
Slowly add tributyltin hydride (1.5 mmol) to the reaction mixture via syringe pump over 4 hours at 80 °C. The slow addition is crucial to maintain a low concentration of the radical mediator, which favors the desired cyclization over premature reduction.
-
After the addition is complete, continue stirring the reaction at 80 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trans-1,2,3,4-tetrahydrophthalazine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Data Presentation: Representative Results
The radical cyclization method consistently provides high yields and excellent diastereoselectivities for the trans-isomer across a range of substrates.
| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzaldehyde | 92 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | 88 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | 95 | >95:5 |
| 4 | 2-Naphthaldehyde | 85 | >95:5 |
Data is representative and adapted from the principles outlined in the cited literature[1].
Alternative Approaches: Organocatalytic Asymmetric Synthesis
For the synthesis of specific enantiomers of tetrahydrophthalazine derivatives, organocatalysis presents a powerful alternative. For instance, the asymmetric synthesis of cis-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one derivatives can be achieved through the organocatalytic alcoholysis of a cyclic anhydride precursor. This method allows for the preparation of optically active key intermediates, which can then be converted to the desired chiral tetrahydrophthalazinones[2]. Such strategies are complementary to the diastereoselective methods and are crucial for accessing specific enantiopure drug candidates.
Conclusion and Future Perspectives
The stereoselective synthesis of 1,2,3,4-tetrahydrophthalazines is a dynamic area of research with significant implications for drug discovery and development. The diastereoselective radical cyclization method detailed in this application note provides a reliable and efficient route to trans-substituted tetrahydrophthalazines. Concurrently, the development of catalytic asymmetric methods continues to broaden the accessibility of enantiomerically pure derivatives of this important heterocyclic core. Future efforts will likely focus on expanding the substrate scope, developing more environmentally benign catalytic systems, and applying these methodologies to the synthesis of complex, biologically active molecules.
References
-
Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. Chemistry – A European Journal, 25(4), 976-980. [Link]
-
Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 12(19), 4412-4415. [Link]
-
One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Organic Letters, 16(21), 5744-5747. [Link]
-
Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. Angewandte Chemie International Edition, 50(19), 4463-4467. [Link]
-
ASYMMETRIC SYNTHESIS OF cis-4a,5,8,8a-TETRAHYDROPHTHALAZIN-1(2H)-ONE DERIVATIVES BASED ON ORGANOCATALYTIC ALCOHOLYSIS OF CYCLIC. HETEROCYCLES, 93(1), 391. [Link]
-
Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 6(4), 329-346. [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1384079. [Link]
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Application Notes and Protocols for the Purification of 1,2,3,4-Tetrahydrophthalazine Compounds
Introduction
The 1,2,3,4-tetrahydrophthalazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making them attractive candidates for novel therapeutics.[1] The journey from synthesis to biological evaluation, however, is critically dependent on the purity of these compounds. Impurities, such as starting materials, by-products, or enantiomeric contaminants, can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential toxicity.[2][3]
This comprehensive guide provides detailed techniques and protocols for the purification of this compound compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles that govern the choice and execution of each method. The protocols herein are designed to be self-validating, ensuring the isolation of highly pure compounds suitable for the most sensitive of applications.
Guiding Principles: Physicochemical Properties and Purification Strategy
The purification strategy for 1,2,3,4-tetrahydrophthalazines is dictated by their core chemical structure. Key features include:
-
Basicity: The presence of two nitrogen atoms within the heterocyclic ring imparts basic properties. This is the most critical handle for designing efficient extraction and certain chromatographic separations.
-
Polarity: The overall polarity of the molecule is influenced by the substituents on the tetrahydrophthalazine core. This will determine the choice of solvents for extraction, crystallization, and the type of chromatography to be employed.
-
Aromaticity & Rigidity: The fused benzene ring provides a rigid, planar segment, influencing crystal packing and interactions with chromatographic stationary phases.
-
Chirality: Depending on the substitution pattern, the molecule may possess one or more stereocenters, necessitating chiral separation techniques to isolate individual enantiomers, which is often crucial as enantiomers can have vastly different biological activities.[2][3][4]
A typical purification workflow begins with a preliminary separation from the crude reaction mixture, usually by extraction, followed by a more rigorous purification step like crystallization or column chromatography. The final purity is then assessed analytically.
Caption: A typical workflow for the purification of this compound compounds.
Part 1: Primary Purification from Crude Reaction Mixtures
The initial work-up aims to separate the desired product from the bulk of reagents, catalysts, and soluble by-products.
Protocol: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the tetrahydrophthalazine nitrogen atoms to move the compound between aqueous and organic phases, leaving non-basic impurities behind.
Principle of the Method: In an acidic aqueous solution (e.g., pH < 2), the basic nitrogen atoms of the tetrahydrophthalazine are protonated, forming a salt. This salt is typically soluble in the aqueous phase and insoluble in non-polar organic solvents. Neutral or acidic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer deprotonates the tetrahydrophthalazine, rendering it neutral and soluble in an organic solvent, while ionic impurities remain in the aqueous phase.
Caption: Principle of acid-base liquid-liquid extraction for basic compounds.
Step-by-Step Protocol:
-
Dissolution: Quench the reaction mixture as appropriate (e.g., with water or ice) and transfer it to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, EtOH), remove it first under reduced pressure. Dissolve the residue in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Add an equal volume of a dilute acid solution (e.g., 1 M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded or checked by TLC for product loss.
-
Back-Extraction (Optional): To maximize recovery, wash the original organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with swirling until the pH is > 9 (check with pH paper). A precipitate may form, which is the neutral product.
-
Product Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous layer. Shake vigorously and allow the layers to separate.
-
Final Collection: Drain the organic layer containing the purified product. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.
-
Drying and Concentration: Combine all the final organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, but significantly purer, this compound.[5]
Part 2: High-Purity Isolation Techniques
After the initial work-up, chromatography or crystallization is typically required to achieve high purity (>98%).
Protocol: Flash Column Chromatography
Flash chromatography is a rapid and effective method for separating compounds based on their differential adsorption to a stationary phase.
Principle of the Method: A crude mixture is loaded onto a column of adsorbent (typically silica gel) and an eluent (solvent or mixture of solvents) is passed through the column under positive pressure. Compounds separate based on their polarity; more polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds elute faster. For basic compounds like tetrahydrophthalazines, tailing can be an issue. This is often mitigated by adding a small amount of a basic modifier to the eluent.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent mixtures (see Table 1). The ideal system gives the product a Retention Factor (Rƒ) of ~0.2-0.4. To prevent tailing, add 0.5-1% triethylamine (NEt₃) or ammonia solution to the eluent.
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial eluent is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin elution with the solvent system determined by TLC. Apply positive pressure (using a pump or inert gas) to achieve a flow rate of ~2 inches/minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting every few fractions to identify which ones contain the pure product.
-
Pooling and Concentration: Combine the pure fractions, and remove the eluent under reduced pressure to obtain the purified product.[6]
Table 1: Common Eluent Systems for Nitrogen-Containing Heterocycles on Silica Gel
| Eluent System Components | Polarity | Typical Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A standard starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 9:1 | Excellent for more polar compounds. |
| Chloroform / Methanol | Medium to High | 99:1 to 9:1 | Similar to DCM/MeOH but with different selectivity. |
| Modifier Addition | --- | 0.5 - 1% | Add Triethylamine or Ammonia to any system to reduce peak tailing of basic compounds. |
Protocol: Crystallization
Crystallization can be a highly effective method for obtaining compounds in exceptionally high purity, provided a suitable solvent is found.[7]
Principle of the Method: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving the impurities (which are present in lower concentrations) in the solution (mother liquor).
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water) to find the best one.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[8]
Part 3: Chiral Separation of Enantiomers
For chiral 1,2,3,4-tetrahydrophthalazines, separating the racemic mixture into its constituent enantiomers is often a regulatory and scientific necessity.[2][3]
Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful and widely used method for both analytical and preparative separation of enantiomers.[4][9][10]
Principle of the Method: Enantiomers have identical physical properties in an achiral environment. Separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.
General Protocol for Method Development:
-
Column Selection: Choose a set of chiral columns based on polysaccharide derivatives (e.g., amylose or cellulose coated on silica). These are versatile and effective for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA) in various ratios (e.g., 90:10, 80:20, 70:30).
-
Reversed Phase: Use mixtures of Acetonitrile/Water or Methanol/Water. Buffers may be required to control the ionization state of the basic compound.
-
Polar Organic Mode: Use a single solvent like Methanol, Ethanol, or Acetonitrile.
-
-
Additive Screening: For basic compounds like tetrahydrophthalazines, adding a basic additive like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (typically 0.1%) is often crucial to improve peak shape and resolution.
-
Optimization: Once a promising separation is found, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.
-
Scale-Up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column with a higher flow rate to isolate milligram-to-gram quantities of each enantiomer.
Troubleshooting Guide
Table 2: Common Purification Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Extraction: Emulsion formation | Solvents have similar densities; presence of surfactants. | Add brine (saturated NaCl solution) to increase the aqueous phase density. Filter the mixture through Celite. |
| Column Chromatography: Severe peak tailing | Strong interaction of the basic compound with acidic silica gel. | Add 0.5-1% triethylamine or ammonia to the eluent. Use neutral or basic alumina as the stationary phase. |
| Column Chromatography: Poor separation | Rƒ values of compounds are too close. | Test different eluent systems to improve selectivity. Use a longer column or a finer grade of silica gel. |
| Crystallization: Product "oils out" instead of crystallizing | Solution is supersaturated; melting point of the compound is lower than the solvent boiling point. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Re-dissolve the oil in more solvent and cool very slowly. |
| Crystallization: No crystals form upon cooling | Solution is not saturated; compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise. |
| Chiral HPLC: No separation of enantiomers | The chosen chiral stationary phase is not suitable. | Screen a different class of chiral columns (e.g., if amylose-based failed, try a cellulose-based one). |
| Chiral HPLC: Poor peak shape | Secondary interactions with the stationary phase; wrong pH. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. If using reversed-phase, adjust the buffer pH. |
References
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Jadhao, A. B. (2022). Review on Methods used in isolates of phytochemicals from medicinal plants. Heterocyclic Letters, 12(4), 845-853. [Link]
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? [Link]
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Šopíková, S., et al. (2007). Extraction of polycyclic aromatic nitrogen heterocycles from spiked soil samples. International Journal of Environmental Analytical Chemistry, 87(2), 89-102. [Link]
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Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
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Baumgartner, J., et al. (2018). Green and Rapid Hydrothermal Crystallization and Synthesis of Fully Conjugated Aromatic Compounds. ChemistryOpen, 7(8), 644-648. [Link]
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Joshi, H. (2017). Exploration of heterocyclic compounds from bio waste sugars: a Review. Trade Science Inc.[Link]
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Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons, Inc. [Link]
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Vogt, C. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
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Soni, R., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 364, 143083. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Egyptian Journal of Chemistry. [Link]
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Al-Othman, Z. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6210. [Link]
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Hsieh, T.-H., et al. (2017). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 22(12), 2038. [Link]
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Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses, 102, 45-56. [Link]
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Wang, X., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(4), 266-276. [Link]
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One-Pot Synthesis of Substituted 1,2,3,4-Tetrahydrophthalazines: An Application Note and Protocol
Introduction: The Significance of the Tetrahydrophthalazine Scaffold
The 1,2,3,4-tetrahydrophthalazine core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of multiple points for substitution have made it a cornerstone for the development of a diverse array of therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including but not limited to, anti-cancer, anti-hypertensive, anti-inflammatory, and neuroprotective properties.[1][2] For instance, certain substituted phthalazines have shown potent cytotoxicity against various cancer cell lines, while others have been investigated for their role as dopamine D2/D3 agonists in the potential treatment of Parkinson's disease.[3] The efficient and versatile synthesis of these compounds is therefore of paramount importance to researchers in both academic and industrial settings.
This application note details a robust and highly efficient one-pot synthesis of substituted 1,2,3,4-tetrahydrophthalazines. The described protocol leverages a regio- and stereoselective 6-endo-trig radical cyclization, a powerful transformation that allows for the construction of the tetrahydrophthalazine core with a high degree of control.[4] This one-pot approach offers significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency.[5]
Reaction Mechanism: A Step-by-Step Look at the Radical Cyclization Pathway
The one-pot synthesis of 1,2,3,4-tetrahydrophthalazines from aldehydes and hydrazides proceeds through a cascade of reactions, culminating in a key radical cyclization step. Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The reaction is initiated by the condensation of an aldehyde with a substituted hydrazide, typically a Boc-protected hydrazide, to form a hydrazone intermediate in situ. This initial step is often catalyzed by mild acidic or basic conditions. The subsequent and most critical step is the 6-endo-trig radical cyclization of the generated hydrazone. This type of cyclization, while sometimes kinetically disfavored according to Baldwin's rules, can be promoted under specific conditions to yield the desired six-membered ring.[6]
The radical cyclization is typically initiated by a radical initiator, which abstracts a hydrogen atom from a suitable donor to generate a radical species. This radical then adds to the double bond of the hydrazone, triggering the cyclization event. The regioselectivity of this step, favoring the 6-endo-trig pathway over a potential 5-exo-trig cyclization, is a key feature of this methodology, leading to the formation of the desired tetrahydrophthalazine ring system. The reaction is terminated by the quenching of the resulting radical, often by another molecule of the hydrogen donor, to afford the final product.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for substituted 1,2,3,4-tetrahydrophthalazines.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of 1-substituted 1,2,3,4-tetrahydrophthalazines. Researchers should optimize the reaction conditions for each specific substrate.
Materials:
-
Substituted aldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyl carbazate (Boc-hydrazine) (1.2 mmol, 1.2 equiv)
-
Triethylborane (1.0 M solution in hexanes, 3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (10 mL)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the substituted aldehyde (1.0 mmol) and tert-butyl carbazate (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Initiation: At room temperature, add triethylborane (1.0 M solution in hexanes, 3.0 mL, 3.0 mmol) dropwise to the reaction mixture over a period of 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water (10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted this compound.
Data Presentation: A Survey of Substrate Scope
The described one-pot protocol is applicable to a wide range of aldehydes, affording the corresponding 1-substituted 1,2,3,4-tetrahydrophthalazines in good to excellent yields. The following table summarizes the results for a selection of substrates.
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-1,2,3,4-tetrahydrophthalazine | 85 |
| 2 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-1,2,3,4-tetrahydrophthalazine | 82 |
| 3 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydrophthalazine | 88 |
| 4 | 2-Naphthyl | 1-(2-Naphthyl)-1,2,3,4-tetrahydrophthalazine | 79 |
| 5 | Cyclohexyl | 1-Cyclohexyl-1,2,3,4-tetrahydrophthalazine | 91 |
| 6 | n-Hexyl | 1-(n-Hexyl)-1,2,3,4-tetrahydrophthalazine | 86 |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors. The one-pot nature of the reaction minimizes the potential for material loss during intermediate purification steps. The progress of the reaction can be easily and reliably monitored by TLC, allowing for precise determination of the reaction endpoint. The final products can be thoroughly characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm their identity and purity. The high yields and clean reaction profiles observed for a variety of substrates underscore the reliability and broad applicability of this synthetic method.
Conclusion
The one-pot synthesis of substituted 1,2,3,4-tetrahydrophthalazines via a 6-endo-trig radical cyclization represents a highly efficient and versatile strategy for accessing this important class of nitrogen-containing heterocycles. This method, characterized by its operational simplicity, broad substrate scope, and high yields, provides a valuable tool for researchers in medicinal chemistry and drug development. The detailed protocol and mechanistic insights provided in this application note are intended to facilitate the adoption and adaptation of this powerful synthetic transformation for the discovery of novel therapeutic agents.
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Syntheses of 1‐substituted tetrahydrophthalazines from aldehydes 9 and... - ResearchGate. Available at: [Link]
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Synthesis of tetrahydrophthalazine and phthalamide (phthalimide) derivatives via palladium-catalysed carbonylation of iodoarenes | Request PDF - ResearchGate. Available at: [Link]
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Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot - SciSpace. Available at: [Link]
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one pot, step-wise and tandem synthesis of novel dihydrophthalazine-1, 4-diones. Available at: [Link]
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A Rapid and an Efficient Route to the One‐pot, Multicomponent Synthesis of 1H‐Pyrazolo[1,2‐b]phthalazine‐5,10‐dione Ring Systems | Semantic Scholar. Available at: [Link]
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Syntheses of 1‐substituted tetrahydrophthalazines from aldehydes 9 and... - ResearchGate. Available at: [Link]
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Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed. Available at: [Link]
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Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations - PubMed. Available at: [Link]
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The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells - PubMed. Available at: [Link]
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Discovery of Functionally Selective 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABAA Receptor Agonists at the alpha3 Subunit - PubMed. Available at: [Link]
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One-pot synthesis of phthalazines and pyridazino-aromatics: a novel strategy for substituted naphthalenes. | Semantic Scholar. Available at: [Link]
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2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols: Utilizing 1,2,3,4-Tetrahydrophthalazine in Kinase Inhibitor Development
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a paramount goal for therapeutic intervention.[3] The success of drugs like Imatinib has highlighted the transformative potential of targeting the ATP-binding site of kinases.[4][5] However, the high degree of conservation in the ATP pocket across the kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects.[6]
To address this challenge, medicinal chemists have turned to "privileged scaffolds" – core molecular structures that are capable of binding to multiple targets with high affinity.[7][8] These scaffolds serve as a versatile foundation for developing libraries of compounds with diverse biological activities. Heterocyclic scaffolds, in particular, have proven to be highly effective in the design of kinase inhibitors.[9][10] This guide focuses on the emerging potential of the 1,2,3,4-tetrahydrophthalazine scaffold, a three-dimensional, conformationally flexible structure that offers unique opportunities for exploring the chemical space of kinase inhibition. We will delve into the rationale for its use, synthetic strategies, and detailed protocols for its evaluation as a novel kinase inhibitor chemotype.
The this compound Scaffold: A Rationale for Exploration
The phthalazine core has been successfully employed in the development of inhibitors for various kinases, including VEGFR-2.[11][12][13] The strategic introduction of substituents on the phthalazine ring has led to compounds with potent anti-proliferative activities.[11][14] The this compound scaffold, as a saturated analogue of phthalazine, offers several theoretical advantages:
-
Increased Three-Dimensionality: The non-planar nature of the tetrahydro- scaffold allows for the presentation of substituents in distinct vectors, potentially enabling more specific interactions with the kinase active site, including access to adjacent hydrophobic pockets characteristic of Type II inhibitors.[15][16]
-
Improved Physicochemical Properties: The introduction of sp3-hybridized carbons can lead to improved solubility and metabolic stability compared to flat, aromatic systems.
-
Synthetic Tractability: The synthesis of the tetrahydrophthalazine core and its derivatives can be achieved through established chemical transformations, allowing for the generation of diverse compound libraries.
This guide will provide a comprehensive framework for harnessing the potential of the this compound scaffold in a kinase inhibitor discovery program.
PART 1: Synthesis of this compound Derivatives
The synthesis of a library of this compound-based compounds is the first step in exploring their potential as kinase inhibitors. A plausible and versatile synthetic route is outlined below. This approach allows for the introduction of diversity at key positions of the scaffold, which is crucial for subsequent structure-activity relationship (SAR) studies.
General Synthetic Scheme
The synthesis can commence from phthalic anhydride, which is a readily available starting material. The following scheme is a representative pathway.
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Application Notes and Protocols for the Scalable Synthesis of 1,2,3,4-Tetrahydrophthalazine
Introduction: The Significance of the Tetrahydrophthalazine Scaffold
The 1,2,3,4-tetrahydrophthalazine core is a key structural motif in a variety of pharmacologically active compounds, exhibiting a range of biological activities. Its rigid, bicyclic framework serves as a valuable scaffold in drug discovery for constructing molecules with precise three-dimensional orientations. The development of robust, safe, and scalable synthetic routes to this heterocyclic system is therefore of critical importance to researchers in medicinal chemistry and process development.
This guide provides a detailed examination of two primary synthetic strategies for this compound, offering in-depth protocols for both laboratory-scale synthesis and a thorough analysis of the critical parameters for successful scale-up. The causality behind experimental choices, safety considerations, and process optimization are emphasized to ensure a comprehensive and practical resource for scientists and professionals in the field.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The synthesis of this compound can be approached from two principal directions:
-
Route A: Catalytic Hydrogenation of Phthalazine. This is a reductive approach starting from the aromatic phthalazine. It is often favored for its atom economy and potentially cleaner reaction profile. However, the availability and synthesis of the phthalazine starting material must be considered.
-
Route B: Cyclization of α,α'-Dibromo-o-xylene with Hydrazine. This is a constructive approach, building the heterocyclic ring from acyclic precursors. This method offers direct access to the tetrahydrophthalazine core but involves handling lachrymatory intermediates and managing the exothermic reaction of hydrazine.
While traditional methods often rely on the reduction of a pre-formed phthalazine, this can present challenges in controlling regioselectivity for substituted analogues and may lack stereocontrol in subsequent reduction steps[1]. The choice of route will ultimately depend on factors such as the availability of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. This document will detail both methodologies to provide a comprehensive guide.
Route A: Synthesis via Catalytic Hydrogenation
This route is predicated on the reduction of the aromatic phthalazine ring. The choice of catalyst is critical and can influence reaction efficiency and selectivity. Common catalysts for such transformations include Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.
Reaction Mechanism: Heterogeneous Catalytic Hydrogenation
The reaction proceeds via a heterogeneous catalytic mechanism where phthalazine and hydrogen are adsorbed onto the surface of the metal catalyst. The π-bonds of the aromatic system are sequentially reduced by the addition of hydrogen atoms, leading to the saturated this compound product.
Caption: Mechanism of Catalytic Hydrogenation.
Laboratory-Scale Protocol: Catalytic Hydrogenation of Phthalazine
This protocol describes a typical laboratory procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
Phthalazine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation: In a suitable round-bottom flask, dissolve phthalazine (1.0 eq) in ethanol to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the system (typically via a balloon or from a pressurized source to 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.
Scale-Up Considerations for Catalytic Hydrogenation
Scaling up catalytic hydrogenation reactions from the lab to a pilot or manufacturing plant introduces several critical challenges that must be addressed to ensure safety, efficiency, and reproducibility.
1. Heat Management:
-
The Challenge: Hydrogenation of aromatic systems is highly exothermic. In a large reactor, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Poor heat management can lead to a runaway reaction, excessive pressure build-up, and the formation of byproducts.
-
The Solution:
-
Calorimetry Studies: Perform reaction calorimetry at the lab scale to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR).
-
Controlled Addition: For highly exothermic reactions, consider adding the substrate solution to a slurry of the catalyst in the solvent at a controlled rate.
-
Reactor Design: Utilize reactors with high heat transfer capacity, such as those with baffled jackets and efficient cooling systems.
-
2. Mass Transfer:
-
The Challenge: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The rate of reaction is often limited by the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. Inadequate mixing can lead to slow and incomplete reactions.
-
The Solution:
-
Agitation: Employ high-efficiency agitators (e.g., gas-inducing impellers) to maximize the gas-liquid interfacial area and keep the catalyst suspended.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance its solubility in the liquid phase, thereby increasing the reaction rate.
-
Sparging: Introduce hydrogen below the surface of the liquid (sparging) to improve gas dispersion.
-
3. Catalyst Handling and Filtration:
-
The Challenge: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. Handling large quantities of catalyst poses a significant fire hazard. Filtration of large volumes containing fine catalyst particles can be slow and challenging.
-
The Solution:
-
Safety Protocols: Always handle the catalyst in a wet state (e.g., as a slurry). Never allow the catalyst to dry in the air. After the reaction, the catalyst should be "blanketed" with an inert liquid or gas.
-
Filtration Systems: Use enclosed filter systems (e.g., filter presses or Nutsche filters) to safely separate the catalyst from the reaction mixture under an inert atmosphere.
-
Quantitative Data for Scale-Up (Illustrative Example):
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Phthalazine | 50 g | 5.0 kg |
| 10% Pd/C (5 mol%) | 2.5 g | 250 g |
| Ethanol | 500 mL | 50 L |
| Hydrogen Pressure | 1-4 atm | 2-10 atm |
| Temperature | 20-25 °C | 25-40 °C (with cooling) |
| Agitation Speed | 300-500 RPM | Optimized for mass transfer |
| Typical Yield | 90-98% | 85-95% |
Route B: Synthesis via Cyclization
This classical approach involves the construction of the heterocyclic ring from α,α'-dibromo-o-xylene and hydrazine. This method is robust but requires careful handling of the starting materials and management of the reaction exotherm.
Reaction Mechanism: Nucleophilic Substitution and Cyclization
The reaction proceeds via a double nucleophilic substitution. The hydrazine, acting as a dinucleophile, displaces the bromide ions from α,α'-dibromo-o-xylene to form the six-membered ring.
Sources
Application Note: Comprehensive Analytical Strategies for the Quality Control of 1,2,3,4-Tetrahydrophthalazine
Introduction: The Imperative for Rigorous Quality Control
1,2,3,4-Tetrahydrophthalazine is a heterocyclic compound that serves as a crucial building block or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). The quality of this intermediate directly impacts the critical quality attributes (CQAs) of the final drug substance, including its purity, stability, and safety profile.[1] Consequently, a robust and well-defined quality control (QC) strategy is not merely a procedural step but a fundamental requirement for regulatory compliance and ensuring patient safety.
This guide provides a detailed overview of the essential analytical methods for the comprehensive quality control of this compound. The protocols and insights are grounded in established principles of analytical chemistry and align with global regulatory frameworks such as Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to empower researchers, scientists, and drug development professionals with the technical knowledge to establish a self-validating system for quality assessment.
The overall workflow for quality control is a systematic process designed to ensure that each batch of the intermediate meets predefined specifications before being released for downstream processing.
Caption: High-level workflow for quality control testing and batch release.
Chromatographic Methods: The Cornerstone of Purity and Assay Determination
Chromatographic techniques are indispensable for separating, identifying, and quantifying the main component and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
Purity and Assay by Reverse-Phase HPLC (RP-HPLC)
The RP-HPLC method is the gold standard for determining the purity and assay of this compound due to its high resolution, sensitivity, and specificity. The method separates compounds based on their polarity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) column is chosen for its versatility and strong hydrophobic retention of moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient elution of acetonitrile and water allows for the separation of impurities with a wide range of polarities. A volatile buffer like formic acid is used instead of non-volatile acids (e.g., phosphoric acid) to ensure compatibility with mass spectrometry (LC-MS) for impurity identification if needed.[3]
-
Detector: A Photo Diode Array (PDA) detector is selected to monitor multiple wavelengths simultaneously, which helps in identifying co-eluting peaks and assessing peak purity. The detection wavelength is set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 235 nm (or determined λmax) Injection Volume 10 µL Run Time 30 minutes | Gradient Program | 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25.1-30 min (10% B) |
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if it meets the criteria in the table below.[4]
Parameter Acceptance Criteria Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Theoretical Plates (N) > 2000 | % RSD of Peak Area | ≤ 2.0% |
-
Data Analysis:
-
Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Conc. of Sample) x 100
-
Purity (%): Determined by area normalization. (Area of Main Peak / Total Area of all Peaks) x 100
-
Caption: Step-by-step workflow for the HPLC purity and assay analysis.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
Residual solvents are trace-level impurities that must be controlled according to ICH Q3C guidelines. GC is the ideal technique for this analysis due to its ability to separate and detect volatile organic compounds.[5][6]
Causality Behind Experimental Choices:
-
Technique: Static headspace is used for sample introduction. This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This prevents non-volatile matrix components from contaminating the GC system and provides a clean, concentrated injection of the volatile solvents.
-
Stationary Phase: A G43 phase (e.g., DB-624) is specified in USP <467> for residual solvent analysis. It is designed to resolve the most common solvents encountered in pharmaceutical manufacturing.
-
Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to hydrocarbons and its wide linear range, making it suitable for quantifying solvents from ppm to percentage levels.
Experimental Protocol: GC-HS
-
Instrumentation: Gas chromatograph with a static headspace autosampler and an FID detector.
-
Standard Preparation: Prepare a standard stock solution containing all potential residual solvents at a known concentration (e.g., 1000 µg/mL) in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex to dissolve.
-
GC-HS Conditions:
Parameter Condition Column 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm Carrier Gas Helium or Nitrogen Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min Injector Temp. 250 °C Detector Temp. 260 °C (FID) Headspace Vial Temp. 80 °C | Vial Equilibration Time | 15 minutes |
-
Data Analysis: Identify and quantify any residual solvents by comparing the retention times and peak areas of the sample to those of the reference standard.
Spectroscopic Methods for Identity Confirmation
Spectroscopic methods provide a chemical "fingerprint" of the molecule, confirming its identity and providing structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and reliable technique for identity confirmation. The IR spectrum provides information about the functional groups present in the molecule. The spectrum of the sample must be concordant with that of the reference standard. Key expected absorptions for this compound would include N-H stretching and aromatic C-H and C=C vibrations.[7]
-
UV-Vis Spectroscopy: Used as a simple identity test. A solution of the sample is scanned, and the wavelength of maximum absorbance (λmax) is confirmed against the reference standard.[8] While not highly specific, it is a quick check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.[9] They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This technique is particularly valuable for characterizing impurities when they are isolated.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).[10] When coupled with HPLC (LC-MS), it is the definitive method for identifying unknown impurities by providing both retention time and mass data.[11]
Method Validation and System Integrity
Every analytical method used for QC must be validated to ensure it is fit for its intended purpose. Validation is performed according to ICH Q2(R1) guidelines.
Summary of Validation Parameters:
| Parameter | Description |
|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability and Intermediate Precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Conclusion
The quality control of this compound is a multi-faceted process that relies on a suite of orthogonal analytical techniques. A combination of high-resolution chromatographic methods (HPLC, GC) for quantitative assessment of purity, assay, and residual solvents, along with specific spectroscopic methods (FTIR, MS, NMR) for identity confirmation, creates a robust system for ensuring batch-to-batch consistency and quality.[12] Adherence to these scientifically sound and validated protocols is essential for meeting regulatory expectations and producing a safe and effective final pharmaceutical product.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ComplianceQuest. (n.d.). Quality Control in Pharmaceutical Industry - Guidelines.
- Dot Compliance. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
- Lin, T. H., et al. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC.
- RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
- eCampusOntario Pressbooks. (n.d.). 29.4 Chromatography Technology – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- GL Sciences. (n.d.). 1-2 on GC | Technical Information.
- Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
- PHARMACEUTICAL SCIENCES. (n.d.). development and validation of stability indicating rp- hplc method for simultaneous estimation of.
- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
- Ganzha, V. V., et al. (2025, August 7). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone. ResearchGate.
- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Robinson, C. J., & Jones, C. (2011, January). Quality control and analytical techniques for biopharmaceuticals. PubMed.
- Lieberman, M. (2018, July 30). HPLC METHODOLOGY MANUAL. University of Notre Dame.
- American Laboratory. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
- World Journal of Pharmaceutical Research. (n.d.). CHAPTER 13.
- Wecel, D., et al. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. MDPI.
- NIH. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. qualityfwd.com [qualityfwd.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. padproject.nd.edu [padproject.nd.edu]
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- 6. 1-2 on GC | Technical Information | GL Sciences [glsciences.com]
- 7. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrophthalazines
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydrophthalazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address common challenges and frequently encountered side reactions in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Experimental Issues
The synthesis of 1,2,3,4-tetrahydrophthalazines is typically approached via a two-stage process: first, the formation of a phthalazinone or phthalazine-1,4-dione intermediate, followed by its reduction. This guide is structured to address issues that may arise during each of these critical stages.
Stage 1: Cyclocondensation to form 2,3-Dihydrophthalazine-1,4-dione
A prevalent and robust method for constructing the core phthalazine ring system is the reaction of phthalic anhydride with hydrazine hydrate.[1][2] While seemingly straightforward, this reaction is sensitive to conditions that can favor the formation of an undesired, yet stable, isomer.
Q1: My reaction of phthalic anhydride and hydrazine hydrate is giving a low yield of the desired 2,3-dihydrophthalazine-1,4-dione. Instead, I'm isolating a significant amount of an isomeric byproduct. What is happening and how can I fix it?
A1: This is a classic case of kinetic versus thermodynamic control. The reaction between phthalic anhydride and hydrazine can lead to two different products: the desired 2,3-dihydrophthalazine-1,4-dione (the 6-endo cyclization product) and N-aminophthalimide (the 5-exo cyclization product).[3]
-
The Side Product: N-aminophthalimide is the kinetically favored product. Its formation is preferred under milder conditions (e.g., lower temperatures), as the 5-exo cyclization has a lower activation energy.[3] If you are running your reaction at or below room temperature, you are likely promoting the formation of this stable but undesired isomer.
-
The Desired Product: 2,3-Dihydrophthalazine-1,4-dione is the thermodynamically more stable product. To favor its formation, the reaction needs sufficient thermal energy to overcome the higher activation barrier of the 6-endo cyclization and to allow the kinetic product, if formed, to potentially revert and follow the path to the more stable thermodynamic product.
Troubleshooting Protocol:
-
Increase Reaction Temperature: The most effective solution is to increase the reaction temperature. Refluxing the reaction mixture in a suitable solvent, such as ethanol or acetic acid, is common practice and strongly favors the formation of the thermodynamically stable phthalazine-1,4-dione.[1][2]
-
Choice of Solvent: Acetic acid can serve as both a solvent and a catalyst, often facilitating the conversion to the desired product.[1]
-
Reaction Time: Ensure the reaction is heated for a sufficient duration to allow the equilibrium to favor the thermodynamic product. Typical reflux times can range from 2 to 5 hours.
Below is a diagram illustrating this critical branching point in the synthesis.
Caption: Kinetic vs. Thermodynamic control in dione synthesis.
Q2: The reaction seems sluggish, and upon workup, I recover a significant amount of unreacted 2-acylbenzoic acid precursor. Why is the cyclization incomplete?
A2: This issue often arises when using 2-acylbenzoic acids as starting materials and points towards problems with the hydrazone formation or the subsequent cyclization/dehydration step. This situation is mechanistically analogous to challenges in the Fischer indole synthesis, where the reaction can stall at the hydrazone intermediate.[4]
Troubleshooting Protocol:
-
Acid Catalysis: The cyclization step is essentially a dehydration reaction that is often acid-catalyzed. If you are running the reaction under neutral conditions, the addition of a catalytic amount of a Brønsted acid (like acetic acid or p-toluenesulfonic acid) can significantly promote the ring-closing step.[1]
-
Water Removal: The formation of the hydrazone and its subsequent cyclization both produce water. If water is not effectively removed, the equilibrium may not favor the product. If feasible for your setup, using a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.
-
Purity of Hydrazine: Hydrazine hydrate quality can vary. Ensure you are using a reliable source. Titration to determine the exact concentration of old hydrazine hydrate may be necessary for stoichiometric accuracy.
Stage 2: Reduction of Phthalazine-1,4-dione to this compound
The reduction of the robust di-amide functionality in the phthalazine-1,4-dione requires strong reducing agents. A common method analogous to the reduction of cyclic amides is using agents like LiAlH₄. Alternatively, a Wolff-Kishner-type reduction can be considered as it specifically targets carbonyl groups under basic conditions.[5]
Q3: I am attempting a Wolff-Kishner type reduction of the phthalazine-1,4-dione, but the reaction is messy, with low yields of the target tetrahydrophthalazine. What are the likely side reactions?
A3: The Wolff-Kishner reduction is conducted under harsh basic conditions and at high temperatures, which can lead to several side reactions, especially with a substrate like phthalazine-1,4-dione which already contains a hydrazone-like moiety.[6][7]
-
Azine Formation: A primary side reaction is the intermolecular condensation between the hydrazone intermediate and another molecule of the starting carbonyl compound (the dione), leading to the formation of an azine dimer or polymer.[5] This is a common failure mode in Wolff-Kishner reactions and results in insoluble, high-molecular-weight byproducts that are difficult to characterize and remove.
-
Incomplete Reduction: The reaction proceeds in steps. Insufficient temperature or reaction time may lead to the formation of partially reduced intermediates (e.g., a phthalazinone) rather than the fully reduced tetrahydrophthalazine.
-
Cleavage/Rearrangement: While less common for this specific substrate, highly strained rings or molecules with sensitive functional groups can undergo cleavage or rearrangement under the strongly basic, high-temperature conditions.[5]
Troubleshooting Protocol:
-
Use the Huang-Minlon Modification: This is a more practical, one-pot version of the Wolff-Kishner reduction. It involves heating the carbonyl compound, hydrazine hydrate, and a base (like KOH or NaOH) in a high-boiling solvent such as diethylene glycol.[8] A key step is to first distill off water and excess hydrazine to allow the temperature to rise sufficiently (to ~200 °C) for the reduction to occur, which can improve yields and reduce side reactions.[8]
-
Pre-form the Hydrazone: To minimize azine formation, you can pre-form the dihydrazone of the phthalazine-1,4-dione under milder conditions first, isolate it, and then subject the purified dihydrazone to the strong base and high temperature. This prevents having the starting dione present at high temperatures where it can react with the intermediate.[7]
-
Alternative Reducing Agents: If basic conditions are problematic, consider switching to an alternative, powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in a high-boiling ether solvent like THF or dioxane is a classic choice for the complete reduction of amides and lactams to the corresponding amines and should be effective for this transformation.
Table 1: Summary of Conditions and Expected Outcomes
| Stage | Parameter | Condition | Primary Product | Common Side Product(s) | Recommendation |
|---|---|---|---|---|---|
| 1. Cyclocondensation | Temperature | Low (0°C - RT) | N-Aminophthalimide (Kinetic)[3] | 2,3-Dihydrophthalazine-1,4-dione | Increase temperature to favor the thermodynamic product. |
| Temperature | High (Reflux) | 2,3-Dihydrophthalazine-1,4-dione (Thermo)[1][3] | Minimal | Use reflux in a solvent like acetic acid or ethanol. | |
| 2. Reduction | Method | Wolff-Kishner | This compound | Azine Dimers, Incomplete Reduction[5] | Employ the Huang-Minlon modification; ensure anhydrous conditions at high temp. |
| | Method | LiAlH₄ | this compound | Over-reduction products (rare) | Use in an anhydrous ether solvent; perform careful workup. |
Frequently Asked Questions (FAQs)
Q: Can I use a substituted hydrazine (e.g., phenylhydrazine) in the initial cyclocondensation?
A: Yes. Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, is a common strategy to introduce a substituent on one of the nitrogen atoms, leading to an N-substituted phthalazinone.[9] The same principles of kinetic vs. thermodynamic control apply. However, be aware that substituents on the hydrazine can affect its nucleophilicity and may require adjustments to the reaction conditions.
Q: My final this compound product is colored, but I expect a colorless compound. What are the likely impurities?
A: Colored impurities often stem from oxidation or residual starting materials.
-
Oxidation: The tetrahydrophthalazine product can be susceptible to air oxidation, leading back to the more conjugated (and often colored) dihydro- or fully aromatic phthalazine species. It is advisable to store the purified product under an inert atmosphere (N₂ or Ar).
-
Azine Contamination: If you used a Wolff-Kishner reduction, residual azine byproducts are typically highly colored and can contaminate your product.[5]
-
Purification: Thorough purification, for instance by recrystallization from a suitable solvent system or by column chromatography on silica gel, is essential to remove these colored impurities.
Q: Are there any specific safety precautions when working with hydrazine?
A: Absolutely. Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and skin contact.
References
-
Gommaa, E. A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
-
Jia, Y., et al. (2018). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Su, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. [Link]
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Patel, R. B., et al. (2016). ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. [Link]
-
Chemical Review and Letters. (2023). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. [Link]
-
Speckamp, W. N., et al. (1986). SYNTHESIS OF BRIDGED BICYCLIC HYDRAZINES VIA CYCLIC iV-ACYLHYDRAZONIUM INTERMEDIATES. Tetrahedron. [Link]
-
Gommaa, E. A. M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]
-
El-Gendy, Z. (n.d.). Phthalazinone. [Link]
-
ResearchGate. (n.d.). One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[1][4][10]Triazolo[3,4-b][4][9][10]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. [Link]
-
Pharmaguideline. (n.d.). Wolff Kishner Reduction. [Link]
-
BYJU'S. (n.d.). Wolff Kishner reduction mechanism. [Link]
-
Ganzha, V. V., et al. (2006). Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone. ResearchGate. [Link]
-
Li, J., et al. (2005). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. [Link]
-
Wang, Y.-F., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules. [Link]
-
Yuste, F. (1985). Phthalazines. ResearchGate. [Link]
-
Speckamp, W. N., et al. (1986). Synthesis of Bridged Bicyclic Hydrazines via Endocyclic Acy lhy dr azonium A Novel Route to the l*Azatropane Skeleton. Tetrahedron. [Link]
-
Al-Bogami, A. S., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules. [Link]
-
Westphal, M. V., et al. (2020). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition. [Link]
-
Lee, Y.-T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]
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- 2. longdom.org [longdom.org]
- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 7. byjus.com [byjus.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. www-leland.stanford.edu [www-leland.stanford.edu]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing 1,2,3,4-Tetrahydrophthalazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,3,4-tetrahydrophthalazine and its derivatives. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues that can lead to suboptimal results in tetrahydrophthalazine synthesis, which typically involves the cyclocondensation of a hydrazine derivative with an ortho-dicarbonyl compound or a related precursor.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue in heterocyclic synthesis and can stem from several sources. A systematic approach is the most effective way to diagnose and solve the problem.[1]
Answer: The key factors influencing the yield of this reaction include the purity of your reagents, the reaction conditions (solvent, temperature, and time), and the efficiency of your workup procedure.
-
Reagent Purity: Impurities in either the hydrazine or the dicarbonyl starting material can introduce side reactions or inhibit the desired transformation.[1]
-
Self-Validation Protocol: Before starting, verify the purity of your starting materials. For solids, check the melting point. For both liquids and solids, use NMR or GC-MS to confirm identity and purity against a reference standard. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
-
Reaction Conditions: The formation of the tetrahydrophthalazine ring is highly dependent on the experimental setup.
-
Causality: The cyclocondensation reaction involves the formation of hydrazone intermediates, followed by an intramolecular cyclization and dehydration. Each step has its own optimal temperature and time. For instance, initial hydrazone formation might be rapid at room temperature, but the subsequent cyclization may require heating to overcome the activation energy barrier. Suboptimal conditions can lead to the accumulation of intermediates or the formation of side products.[2]
-
-
Workup and Purification Losses: The desired product might be lost during extraction, washing, or chromatography.[3]
-
Expert Insight: Tetrahydrophthalazines can sometimes exhibit moderate water solubility, especially if they contain polar functional groups. During aqueous workup, significant amounts of the product can be lost to the aqueous phase. To mitigate this, saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Troubleshooting Flowchart for Low Yield
This decision tree can help you systematically diagnose the cause of a low yield.
Sources
Technical Support Center: Overcoming Challenges in the Purification of Tetrahydrophthalazine
Welcome to the technical support center for the purification of tetrahydrophthalazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining highly pure material. Drawing from established principles in separation science and reaction chemistry, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow.
Introduction: The Purification Challenge
Tetrahydrophthalazine is a foundational heterocyclic scaffold in medicinal chemistry. Its synthesis, commonly achieved via the cyclization of a phthalyl precursor (like 1,2-bis(bromomethyl)benzene) with hydrazine, can introduce a variety of impurities.[1] These often include unreacted starting materials, reaction by-products, and excess reagents. The inherent polarity conferred by the two nitrogen atoms in the heterocyclic ring demands carefully optimized purification strategies. This guide addresses the most common issues encountered during recrystallization and chromatography, providing both corrective actions and preventative insights.
Troubleshooting Guide: Common Purification Problems
This section addresses specific experimental issues in a question-and-answer format, providing step-by-step solutions grounded in chemical principles.
Issue 1: My crude tetrahydrophthalazine is an oil or fails to crystallize.
Q1: I’ve completed the synthesis and work-up, but my product is an intractable oil instead of a solid. What are the likely causes and how can I induce crystallization?
A1: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the temperature of the saturated solution, or when significant impurities are present, depressing the melting point.[2]
Causality & Troubleshooting Workflow:
-
Confirm Identity and Assess Purity: Before attempting purification, it is crucial to confirm that the desired product has been formed and to get a rough estimate of its purity. A crude ¹H NMR spectrum is invaluable. The presence of large amounts of solvent, unreacted starting materials, or significant by-products can inhibit crystallization.
-
Impurity Removal Pre-Crystallization: The most common impurity is often excess hydrazine hydrate, which is highly polar and can interfere with crystallization. An aqueous wash of the crude product (dissolved in an immiscible organic solvent like dichloromethane or ethyl acetate) can help remove it.[3] For stubborn cases, azeotropic removal by co-evaporation with a high-boiling solvent like toluene or xylene can be effective.[4]
-
Systematic Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is essential. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[5]
-
Protocol for Solvent Screening:
-
Place a small amount of the crude oil (~20-30 mg) into several small test tubes.
-
To each tube, add a different solvent (~0.5 mL) from the list in the table below, covering a range of polarities.
-
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
-
-
Employ a Two-Solvent System: If no single solvent is ideal, a two-solvent (or mixed-solvent) system is a powerful alternative.[6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Adding a drop or two of the "good" solvent to clarify the solution before slow cooling often yields high-quality crystals.[2][7]
Data Presentation: Solvent Screening Strategy
| Solvent Class | Example Solvents | Expected Behavior for Tetrahydrophthalazine | Troubleshooting Action |
|---|---|---|---|
| Non-Polar | Hexane, Heptane | Likely insoluble at all temperatures. | Can be used as an "anti-solvent" in a two-solvent system.[8] |
| Medium-Polarity | Ethyl Acetate, Acetone | May show moderate solubility. Good candidates for single-solvent or mixed-solvent systems. | If too soluble, pair with hexane. If not soluble enough, pair with ethanol. |
| Polar Protic | Ethanol, Methanol, Water | High solubility expected, especially when hot. Ethanol is an excellent starting point.[9] | Water is a good anti-solvent for ethanol or methanol solutions.[7] |
| Chlorinated | Dichloromethane (DCM) | Often a good solvent at room temperature. | Less ideal for recrystallization but useful for chromatography. |
Visualization: Two-Solvent Recrystallization Workflow
Caption: Workflow for inducing crystallization using a two-solvent system.
Issue 2: Poor separation during column chromatography.
Q2: I'm running a silica gel column, but my compound is either stuck on the column or eluting with impurities. How do I select the right solvent system and run the column effectively?
A2: Effective column chromatography hinges on selecting a mobile phase that provides good separation on a Thin Layer Chromatography (TLC) plate. The goal is to have the target compound move off the baseline while remaining well-separated from impurities.[10]
Causality & Troubleshooting Workflow:
-
The Role of TLC in Method Development: TLC is a microcosm of column chromatography. The separation you see on the TLC plate is what you can expect on the column. For silica gel, which is polar, polar compounds interact more strongly and have lower Retention Factor (Rf) values. Non-polar compounds travel further up the plate with the solvent, resulting in higher Rf values.[11]
-
Optimizing the Eluent System:
-
Start with a Two-Solvent System: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol) is standard.
-
Target an Rf Value: For the best separation, adjust the solvent ratio until your target compound has an Rf value between 0.15 and 0.4 .[6]
-
If Rf is too low (streaking at the baseline): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% Ethyl Acetate in Hexane to 20%).
-
If Rf is too high (near the solvent front): The eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Assess Separation (ΔCV): The true measure of separation is the difference in column volumes (ΔCV) between spots, where CV ≈ 1/Rf. A larger ΔCV means a better separation. This is why having a lower Rf is beneficial; the non-linear relationship between Rf and CV means that small changes in Rf at the lower end of the scale lead to large changes in elution volume, improving separation.[6]
-
-
Proper Column Packing and Loading:
-
Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent "channeling," which leads to poor separation.[2]
-
Loading: Dissolve the crude product in the minimum amount of the eluent or a strong solvent (like DCM) and load it onto the column in a narrow band. Overloading with too much sample or using too much loading solvent will result in broad, overlapping bands.[10] A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior for less soluble compounds.[12]
-
-
Consider the Stationary Phase: Tetrahydrophthalazine contains basic nitrogen atoms. Standard silica gel is slightly acidic and can cause irreversible binding or streaking of basic compounds. If this is observed, consider using silica gel that has been "deactivated" by flushing the column with an eluent containing a small amount of triethylamine (~1-2%).[12]
Data Presentation: Eluent Selection Guide for Silica Gel Chromatography
| Eluent System (Hexane / Ethyl Acetate) | Target Compound Polarity | Expected Rf of Tetrahydrophthalazine | Action Required |
|---|---|---|---|
| 90 / 10 | Low to Medium | < 0.1 (likely at baseline) | Increase polarity. |
| 70 / 30 | Medium | 0.1 - 0.25 (potential starting point) | Optimize ratio for Rf ≈ 0.2. |
| 50 / 50 | Medium to High | 0.25 - 0.5 (good separation likely) | Fine-tune for optimal ΔCV. |
| 30 / 70 | High | > 0.5 (eluting too quickly) | Decrease polarity. |
| 0 / 100 (Pure Ethyl Acetate) | Very High | Near solvent front | Add a non-polar co-solvent. |
| Add 1-5% Methanol to Ethyl Acetate for very polar compounds. |
Visualization: Logic for Chromatography Troubleshooting
Sources
- 1. longdom.org [longdom.org]
- 2. rubingroup.org [rubingroup.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. biotage.com [biotage.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Optimization of Phthalazine Synthesis
Welcome to the Technical Support Center for Phthalazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with phthalazine chemistry. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of phthalazine synthesis, optimize your reaction conditions, and achieve higher yields and purity.
Introduction to Phthalazine Synthesis
Phthalazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The synthesis of the phthalazine core typically involves the condensation of a hydrazine derivative with a suitable ortho-disubstituted benzene precursor. While several synthetic routes exist, each presents unique challenges that can impact reaction efficiency and product outcome. This guide provides practical solutions to common problems encountered during these syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Reaction Yield
Q: My phthalazine synthesis from phthalic anhydride and hydrazine hydrate is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in this condensation reaction are a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Causality: The cyclization step to form the phthalazinone intermediate can be slow.
-
Solution: Increase the reaction time or temperature. Refluxing in a higher-boiling solvent like acetic acid or n-butanol can be beneficial. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Sub-optimal pH: The reaction is sensitive to pH.
-
Causality: The nucleophilicity of hydrazine and the reactivity of the carbonyl groups on phthalic anhydride are pH-dependent.
-
Solution: The addition of glacial acetic acid is common to catalyze the reaction. However, if the medium is too acidic, the hydrazine can be protonated, reducing its nucleophilicity. If you suspect this, consider adding a mild base like sodium acetate to buffer the reaction mixture.
-
-
Hydrazine Quality: The quality of hydrazine hydrate can significantly impact the yield.
-
Causality: Hydrazine hydrate can degrade over time or absorb atmospheric carbon dioxide.
-
Solution: Use freshly opened or purified hydrazine hydrate. The concentration of the hydrate solution can also affect the reaction; ensure you are using the correct stoichiometry.
-
-
Product Precipitation and Loss: The product, phthalhydrazide (a precursor to many phthalazines), can be sparingly soluble in the reaction mixture, leading to loss during workup.
-
Causality: Premature precipitation can prevent the reaction from going to completion.
-
Solution: Ensure the product remains in solution during the reaction by using an appropriate solvent volume. Upon completion, cooling the reaction mixture slowly can promote the formation of purer crystals. Washing the collected solid with a non-polar solvent like petroleum ether can help remove non-polar impurities without dissolving the product.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my synthesis of a 1-substituted phthalazine from 1-chlorophthalazine. How can I minimize these impurities?
A: The synthesis of 1-substituted phthalazines via nucleophilic substitution on 1-chlorophthalazine is a versatile method, but side reactions are common. Here’s how to address them:
-
Competing Nucleophilic Attack: If your nucleophile has multiple reactive sites, you may see a mixture of products.
-
Causality: The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic substitution. However, other functional groups on your nucleophile might also react.
-
Solution: Protect sensitive functional groups on your nucleophile before the reaction. Common protecting groups can be used depending on the nature of the functional group.
-
-
Hydrolysis of 1-Chlorophthalazine: The presence of water can lead to the formation of phthalazin-1(2H)-one.
-
Causality: 1-chlorophthalazine can be hydrolyzed back to the phthalazinone starting material in the presence of moisture.
-
Solution: Ensure all glassware is flame-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Over-alkylation or Multiple Substitutions: In some cases, the product can react further.
-
Causality: The newly introduced substituent might activate other positions on the phthalazine ring or undergo further reaction.
-
Solution: Control the stoichiometry of your reactants carefully. Adding the nucleophile slowly to the solution of 1-chlorophthalazine can help to minimize over-reaction. Lowering the reaction temperature can also increase selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for phthalazine synthesis?
A1: Phthalic anhydride is a very common and commercially available starting material for the synthesis of phthalazinone derivatives. These phthalazinones can then be converted to 1-chlorophthalazines, which are versatile intermediates for further functionalization. Other common starting materials include o-phthalaldehyde, 2-acylbenzoic acids, and phthalonitriles.
Q2: How do I choose the right solvent for my phthalazine synthesis?
A2: The choice of solvent depends on the specific reaction. For the condensation of phthalic anhydride with hydrazine, polar protic solvents like ethanol or acetic acid are commonly used as they facilitate the proton transfer steps in the mechanism. For nucleophilic substitution reactions on 1-chlorophthalazine, polar aprotic solvents like DMF or acetonitrile are often preferred as they can solvate the ions involved without interfering with the nucleophile.
Q3: What catalysts are effective for phthalazine synthesis?
A3: While many phthalazine syntheses proceed without a catalyst, some transformations benefit from catalysis.
-
Acid Catalysis: As mentioned, acetic acid is often used in condensations involving hydrazine to protonate the carbonyl group and make it more electrophilic.
-
Lewis Acid Catalysis: Lewis acids like InCl₃ and NiCl₂·6H₂O have been reported to catalyze multi-component reactions for the synthesis of complex phthalazine derivatives.
-
Palladium Catalysis: For cross-coupling reactions to introduce aryl or other groups onto the phthalazine core, palladium catalysts are frequently used in reactions like the Suzuki-Miyaura coupling.
Q4: My final phthalazine product is difficult to purify. What are some effective purification strategies?
A4: Purification of phthalazine derivatives can be challenging due to their often polar nature and potential for multiple nitrogen-containing functional groups.
-
Recrystallization: This is the most common method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for phthalazines include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the standard purification technique. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is often effective.
-
Acid-Base Extraction: If your phthalazine derivative has a basic nitrogen atom, you can use acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic phthalazine will move to the aqueous layer as its salt. The layers can be separated, and the aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.
Experimental Protocols & Data
Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride
This protocol is a common starting point for many phthalazine syntheses.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Petroleum ether
Procedure:
-
To a stirred solution of phthalic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq) dropwise.
-
Heat the mixture at 120 °C for 4 hours.
-
Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the solid with petroleum ether (2 x volume of acetic acid used).
-
Dry the solid under vacuum to obtain phthalhydrazide.
Table 1: Troubleshooting Reaction Parameters for Phthalhydrazide Synthesis
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Temperature | 120 °C | Increase to reflux (approx. 118 °C for acetic acid) | Drive reaction to completion |
| Reaction Time | 4 hours | Increase to 6-8 hours based on TLC monitoring | Increased product formation |
| Solvent | Acetic Acid | Use n-butanol for higher reflux temperature | May improve solubility and reaction rate |
| Workup | Cool to room temp. | Cool slowly to 0-4 °C | Promote better crystal formation and recovery |
Visualizing the Workflow
Diagram 1: General Workflow for Synthesis and Functionalization of Phthalazines
This diagram illustrates a common synthetic pathway starting from phthalic anhydride.
Caption: A typical synthetic route to functionalized phthalazines.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the cause of low reaction yields.
Technical Support Center: Troubleshooting Stereoselectivity in Tetrahydrophthalazine Synthesis
Welcome to the technical support center for the stereoselective synthesis of tetrahydrophthalazines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in controlling the stereochemical outcome of their reactions. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My aza-Diels-Alder reaction to form a tetrahydrophthalazine is resulting in a mixture of diastereomers. What are the primary factors controlling diastereoselectivity?
The diastereoselectivity in the aza-Diels-Alder reaction for tetrahydrophthalazine synthesis is primarily governed by the approach of the dienophile to the diene (azoalkene). The two main pathways are the endo and exo approaches, which lead to different diastereomers. The preference for one pathway over the other is influenced by several factors:
-
Steric Hindrance: The substituents on both the diene and the dienophile can sterically favor one approach over the other. Bulky groups will tend to orient themselves to minimize steric clash, often favoring the less hindered transition state.
-
Secondary Orbital Interactions: Favorable interactions between the frontier molecular orbitals of the diene and the activating group (e.g., an ester or cyano group) on the dienophile can stabilize the endo transition state, leading to the endo product as the major isomer.
-
Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, lowering its LUMO energy and often enhancing the endo selectivity by promoting a more compact transition state and amplifying secondary orbital interactions.
Troubleshooting Steps:
-
Analyze Substituent Effects: Evaluate the steric bulk of the substituents on your starting materials. Consider if modifying these groups is feasible to direct the stereochemical outcome.
-
Introduce a Lewis Acid Catalyst: If not already in use, the addition of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) can significantly improve diastereoselectivity.[1] Start with catalytic amounts and screen different Lewis acids to find the optimal one for your specific substrate combination.
-
Solvent and Temperature Optimization: These parameters can influence the transition state energies. A systematic screening of solvents and reaction temperatures is recommended.[2][3]
Q2: I'm observing poor enantioselectivity in my asymmetric synthesis of a chiral tetrahydrophthalazine. What are the likely causes and how can I improve it?
Achieving high enantioselectivity in tetrahydrophthalazine synthesis typically involves the use of a chiral catalyst.[4][5] Poor enantioselectivity can stem from several issues related to the catalyst's performance and the reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Catalyst Choice: The "lock-and-key" interaction between the catalyst and the substrate is crucial. The chosen chiral catalyst may not be a good fit for your specific substrates.
-
Incorrect Catalyst Loading: Too little catalyst may result in a significant uncatalyzed background reaction, which is non-selective and will erode the enantiomeric excess (ee).
-
Solution: Optimize the catalyst loading. A typical starting point is 5-10 mol%. Increasing the loading may improve ee, but be mindful of cost and potential side reactions.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the overall stereochemical outcome.[2][3][6]
-
Solution: Conduct a solvent screen. Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points. The polarity and coordinating ability of the solvent can have a profound impact on enantioselectivity.[2]
-
-
Temperature: Enantioselectivity is often temperature-dependent.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity by favoring the lower energy transition state that leads to the desired enantiomer.[7]
-
Q3: My reaction is giving the trans diastereomer, but I need the cis isomer. How can I reverse the diastereoselectivity?
Altering the diastereoselectivity from a thermodynamically favored product to a kinetically favored one, or vice-versa, can be a significant challenge. Here are some strategies to consider:
-
Change the Reaction Mechanism: If the current method inherently favors the trans product, exploring a different synthetic route might be necessary. For instance, a radical cyclization approach has been shown to produce trans-tetrahydrophthalazines with high diastereoselectivity.[8] Conversely, a concerted thermal or Lewis acid-catalyzed aza-Diels-Alder reaction might favor the cis (endo) product.
-
Modify the Catalyst System: In some cases, the choice of catalyst can invert the stereoselectivity. This is a known phenomenon in asymmetric catalysis, though less common for diastereoselectivity in this specific context.
-
Substrate Control: Modifying the substituents on the diene or dienophile can sometimes alter the facial bias of the approach. For example, introducing a chelating group that can coordinate to a Lewis acid catalyst could lock the conformation of the substrate and favor a different diastereomeric outcome.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting stereoselectivity issues in tetrahydrophthalazine synthesis.
Sources
- 1. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-dependent stereoselectivity in a Still-Wittig rearrangement: an experimental and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Tetrahydrophthalazine Synthesis
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for troubleshooting catalytic reactions in the synthesis of tetrahydrophthalazine derivatives. As a Senior Application Scientist, I understand that catalyst deactivation is a significant challenge that can impede research, delay development timelines, and compromise yields. This guide is structured from a problem-solving perspective, moving from observable laboratory phenomena to root causes and actionable protocols. It is designed to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide: From Observation to Solution
This section addresses the most common issues encountered during the catalytic hydrogenation steps leading to tetrahydrophthalazine derivatives, typically employing palladium-based catalysts (e.g., Pd/C).
Issue 1: Rapid Decline in Reaction Rate or Complete Stalling
Observed Phenomenon: You initiate a hydrogenation reaction that starts as expected, but the rate of hydrogen uptake quickly diminishes or ceases altogether, long before the expected conversion is reached. The reaction appears to "die."
Probable Causes & Diagnosis: This is often a sign of a potent catalyst poison binding strongly and irreversibly to the active sites. The primary suspects are:
-
Sulfur Compounds: Often present as impurities in starting materials or solvents (e.g., thiophenes in aromatic solvents, residual sulfur from upstream synthetic steps). Palladium catalysts are exceptionally sensitive to sulfur poisoning.[1][2][3]
-
Strongly Coordinating Byproducts: Unanticipated side reactions may generate molecules with functional groups like nitriles or nitro compounds, which are known poisons for Pd catalysts.[4]
Diagnostic & Corrective Workflow:
Below is a systematic workflow to diagnose and address a stalled reaction.
Caption: Nitrogen heterocycle product blocking a Palladium active site.
Corrective Actions:
If product inhibition is the cause, a regeneration step between runs is necessary. Simple filtration and solvent washing are often insufficient.
Experimental Protocol: Chemical Regeneration of Pd/C Catalyst
-
Objective: To remove adsorbed basic nitrogen compounds from a spent Pd/C catalyst. This protocol is adapted from methods developed for reactivating palladium catalysts poisoned by nitrogen impurities. [5]* Materials: Spent Pd/C catalyst, deionized water, 5% aqueous sodium bicarbonate (NaHCO₃) solution, ethanol.
-
Procedure:
-
After the reaction, carefully filter the catalyst from the reaction mixture. Safety Note: Pd/C is pyrophoric, especially when dry. Do not allow the catalyst filter cake to dry completely in the air. Keep it moist with solvent or water.
-
Transfer the moist catalyst cake to a beaker.
-
Add a sufficient volume of deionized water to create a stirrable slurry. Stir for 15 minutes.
-
Allow the catalyst to settle, then decant the water. Repeat this water wash step twice more.
-
Add the 5% aqueous NaHCO₃ solution to the catalyst to form a slurry. Stir gently for 30-60 minutes at room temperature. The basic solution helps to displace the adsorbed nitrogenous species.
-
Filter the catalyst, washing it thoroughly with several portions of deionized water until the filtrate is neutral (pH ~7).
-
Finally, wash the catalyst with ethanol to remove water and prepare it for the next reaction or for storage.
-
The reactivated catalyst can be recycled directly for hydrogenation. [5]
-
Summary of Common Catalyst Poisons
The following table summarizes potential poisons you may encounter.
| Poison Class | Specific Examples | Common Source | Effect on Catalyst | Mitigation Strategy |
| Nitrogen Compounds | Product, starting materials, pyridine, ammonia, nitriles | Reagents, product, additives | Reversible or irreversible binding to active sites, reducing activity. [4][6][7] | Chemical wash with dilute base,[5] use of additives to control selectivity. [8] |
| Sulfur Compounds | Thiophenes, H₂S, mercaptans | Impurities in solvents or reagents | Strong, often irreversible poisoning, leading to complete deactivation. [1][2] | Rigorous purification of all inputs; use of sulfur-free reagents. |
| Halides | Cl⁻, Br⁻, I⁻ | Residual starting materials (e.g., iodoarenes), acidic conditions | Can modify catalyst surface and activity, sometimes leading to deactivation. [4] | Ensure complete removal of halide-containing precursors; use non-acidic media. |
| Carbonaceous Deposits (Coke) | Polymeric or graphitic carbon | High temperatures, side reactions | Physical blocking of pores and active sites. [2] | Thermal regeneration under controlled oxidative or hydrogen-rich conditions. [9] |
Frequently Asked Questions (FAQs)
Q1: My starting material and product are both N-heterocycles. How can they be both a reactant and a poison? A: This is a classic case of competitive adsorption. For the reaction to occur, the reactant must adsorb onto the catalyst surface. However, the strength of this interaction is key. If the product molecule has a slightly different conformation or electronic structure that allows it to bind more strongly to the palladium surface than the reactant, it will not desorb easily. As the product concentration increases, it progressively occupies more active sites, slowing and eventually stopping the reaction. This is why product inhibition is so common in the hydrogenation of N-heterocycles. [6] Q2: When should I attempt to regenerate my catalyst versus simply using a fresh batch? A: The decision is primarily economic and practical.
-
Regenerate When: You suspect poisoning from product inhibition or other weakly-bound species. The chemical wash protocol is straightforward and can significantly extend the catalyst's life over several cycles, making it highly cost-effective for expensive palladium catalysts.
-
Use Fresh Catalyst When: You have confirmed or strongly suspect sulfur poisoning. Sulfur binds very strongly to palladium, and simple regeneration methods are often ineffective. [1][3]Also, if thermal regeneration is required to remove coke and you lack the proper equipment for controlled high-temperature treatment, using a fresh batch is safer and more reliable.
Q3: Can I proactively prevent poisoning? A: Absolutely. Prevention is the best strategy.
-
High-Purity Inputs: Always use the highest purity solvents and reagents available. This is the most effective way to avoid sulfur and other unknown poisons.
-
Inert Atmosphere: Conduct your reactions under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions that could generate catalyst poisons.
-
Optimize Conditions: Do not use excessive temperatures, as this can promote the formation of coke and other byproducts. [2]4. Consider Additives: In some cases, controlled addition of a weak poison (like pyridine or quinoline) can actually improve selectivity by deactivating the most highly active sites that cause over-reduction or side reactions, a technique known as "selective poisoning". [4][8] Q4: Are there alternatives to Palladium catalysts that might be less sensitive to poisoning? A: While palladium is a workhorse, other platinum group metals can be considered. Ruthenium (Ru) and Rhodium (Rh) are also active for hydrogenation. [6][10]Ruthenium, in particular, is known to be more resistant to poisoning than palladium under certain conditions. [10]However, catalyst choice is highly substrate-dependent, and switching metals will require a complete re-optimization of your reaction conditions.
References
- DCL Inc.
- Hoyos, L. J., Primet, M., & Praliaud, H.
- Google Patents.
- SciSpace.
- Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- MDPI.
- ResearchGate. Hydrogenation of pyrrole derivatives - Part V.
- PubMed.
- University of Illinois.
- ResearchGate.
- PMC - NIH.
- Wikipedia.
Sources
- 1. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 6. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dcl-inc.com [dcl-inc.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Solvent Effects on the Stereoselectivity of Tetrahydrophthalazine Synthesis
Welcome to the technical support center for navigating the complexities of solvent effects in the stereoselective synthesis of tetrahydrophthalazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common stereoselectivity issues. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of how solvents dictate the three-dimensional outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my tetrahydrophthalazine synthesis resulting in a mixture of diastereomers?
The formation of diastereomers in tetrahydrophthalazine synthesis, typically via an aza-Diels-Alder reaction, is a common challenge. The stereochemical outcome is dictated by the relative energies of the transition states leading to the different diastereomers (e.g., endo and exo). The solvent plays a crucial role in stabilizing or destabilizing these transition states. A mixture of diastereomers indicates that the energy difference between the competing transition states is small under your current reaction conditions.
The polarity of the solvent is a key factor. Polar solvents can stabilize polar transition states to a greater extent than nonpolar solvents. In the context of the aza-Diels-Alder reaction, the endo transition state is often more polar than the exo transition state due to secondary orbital interactions. Consequently, polar solvents tend to favor the formation of the endo product. If you are observing a significant amount of the exo product, it may be that you are using a nonpolar solvent or that thermodynamic control is favoring the more stable exo isomer.[1][2]
Q2: I am observing poor endo/exo selectivity. How can I improve this?
Improving endo/exo selectivity is a matter of increasing the energy difference between the endo and exo transition states. Here are a few solvent-related strategies:
-
Increase Solvent Polarity: As a general rule, increasing the solvent polarity will preferentially stabilize the more polar endo transition state, leading to higher endo selectivity.[3]
-
Utilize Protic Solvents: Protic solvents, such as water and fluorinated alcohols, can engage in hydrogen bonding with the nitrogen atom of the dienophile (the imine or hydrazone).[4] This hydrogen bonding can further stabilize the endo transition state and enhance selectivity.[3][4]
-
Lewis Acid Catalysis: While not strictly a solvent effect, the use of a Lewis acid catalyst in conjunction with your solvent can dramatically improve endo selectivity by coordinating to the dienophile and amplifying the electronic effects that favor the endo pathway.[5]
Q3: Can the choice of a polar aprotic versus a polar protic solvent affect the stereochemical outcome?
Absolutely. Both polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, water) solvents can influence the reaction, but through different mechanisms.
-
Polar Aprotic Solvents: These solvents primarily influence the reaction through their dielectric constant, stabilizing polar species and transition states. They are generally good at promoting reactions that involve charge separation.
-
Polar Protic Solvents: These solvents have the added ability to act as hydrogen bond donors. In the context of tetrahydrophthalazine synthesis, this hydrogen bonding to the nitrogen of the imine component can significantly influence the geometry of the transition state, often leading to higher stereoselectivity.[3][4] The choice between the two will depend on the specific substrates and the desired stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Formation of both endo and exo isomers)
Potential Cause: Insufficient energy difference between the endo and exo transition states. This is often the case in nonpolar solvents or at elevated temperatures where the reaction may be under thermodynamic control, favoring the more stable exo product.[1][2]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: To favor the kinetically controlled product (often the endo isomer), reduce the reaction temperature.
-
Solvent Screening: Perform a systematic screen of solvents with varying polarities and hydrogen-bonding capabilities.
Illustrative Solvent Screening Data for a Model Aza-Diels-Alder Reaction
| Solvent | Dielectric Constant (ε) | endo:exo Ratio (Illustrative) |
| Toluene | 2.4 | 60:40 |
| Dichloromethane | 9.1 | 75:25 |
| Acetonitrile | 37.5 | 85:15 |
| Ethanol | 24.6 | 90:10 |
| Water | 80.1 | >95:5 |
This data is illustrative and the actual ratios will vary depending on the specific reactants.
Experimental Workflow for Solvent Screening
Caption: Workflow for solvent screening to optimize diastereoselectivity.
Issue 2: Unexpected Stereoisomer is the Major Product
Potential Cause: The reaction may be under thermodynamic rather than kinetic control. The thermodynamically more stable isomer (often the exo product) will be favored at higher temperatures and longer reaction times.[1][2]
Troubleshooting Protocol:
-
Confirm Kinetic vs. Thermodynamic Control:
-
Run the reaction at a lower temperature for a shorter period to see if the ratio of isomers changes in favor of the kinetic product.
-
Isolate the major product and resubject it to the reaction conditions. If it isomerizes to the minor product, the reaction is likely under thermodynamic control.
-
-
Solvent Choice to Favor Kinetic Product:
-
As detailed in Issue 1, employ more polar and/or protic solvents to preferentially stabilize the kinetic (endo) transition state.
-
Logical Relationship between Control and Product Outcome
Caption: Relationship between reaction conditions and stereochemical outcome.
The Role of Hydrogen Bonding in the Transition State
The ability of a solvent to act as a hydrogen bond donor can have a profound impact on the stereoselectivity of the aza-Diels-Alder reaction. Protic solvents, particularly fluorinated alcohols, can form strong hydrogen bonds with the nitrogen atom of the imine or hydrazone.[4] This interaction has several consequences:
-
Lowering the LUMO of the Dienophile: Hydrogen bonding to the nitrogen atom withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This smaller HOMO-LUMO gap accelerates the reaction.
-
Stabilization of the endo Transition State: The hydrogen bond can participate in a network of interactions that preferentially stabilizes the more compact and polar endo transition state.[3]
-
Enhanced Selectivity: The increased stability of the endo transition state leads to a larger energy gap between the endo and exo pathways, resulting in higher diastereoselectivity.
Proposed Transition State with Hydrogen Bonding
Caption: Stabilization of the endo transition state via hydrogen bonding.
References
-
Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. ACS Catalysis. [Link]
-
Enantioselective Direct Aza Hetero-Diels−Alder Reaction Catalyzed by Chiral Brønsted Acids. Organic Letters. [Link]
-
Aza-Diels–Alder reaction. Wikipedia. [Link]
-
The simplest Diels–Alder reactions are not endo-selective. Chemical Science. [Link]
-
Endo and Exo Products. Chemistry LibreTexts. [Link]
-
Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. ACS Omega. [Link]
-
Catalysis of the Aza-Diels-Alder Reaction by Hydrogen and Halogen Bonds. The Journal of Organic Chemistry. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Molecules. [Link]
-
On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. [Link]
-
Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Chemistry – A European Journal. [Link]
-
Highly Regio- and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions. Molecules. [Link]
-
Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. [Link]
-
Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. ResearchGate. [Link]
-
Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. sci-hub.se [sci-hub.se]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Scaling Up 1,2,3,4-Tetrahydrophthalazine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1,2,3,4-tetrahydrophthalazine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the most common and scalable synthetic route to this compound? A: The most prevalent and industrially adaptable route involves a two-step process. First, the synthesis of a phthalazinone intermediate from readily available starting materials like phthalic anhydride and hydrazine hydrate.[1] This intermediate is then reduced to the target this compound. This approach is favored for its use of cost-effective reagents and generally reliable reaction sequences.
Q2: What are the critical parameters to control during the reduction step? A: The reduction of the phthalazine or phthalazinone core is a critical step where precise control is paramount. Key parameters include:
-
Temperature: Exothermic reactions are common, especially at scale. Inadequate temperature control can lead to side reactions or dangerous runaway conditions.[2][3]
-
Reagent Stoichiometry: The molar ratio of the reducing agent to the substrate must be carefully controlled to prevent under- or over-reduction, which leads to impurities.
-
Solvent Choice: The solvent must be inert to the reaction conditions, effectively dissolve the starting materials, and facilitate product isolation.[4]
-
Mixing Efficiency: Inconsistent mixing can create localized "hot spots" or areas of high reagent concentration, leading to impurity formation and variable yields.[2][5]
Q3: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method for at-a-glance monitoring. For more quantitative and precise tracking, especially during process development, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[6] These techniques allow for the accurate determination of starting material consumption and product formation.
Q4: What are the primary challenges when moving from a lab scale (grams) to a pilot scale (kilograms)? A: The primary challenges are typically not chemical but engineering and safety-related.[5][7] Key issues include:
-
Heat Management: Reactions that are easily managed in a lab flask can generate significant heat in a large reactor, requiring efficient cooling systems.[2][3]
-
Mass Transfer: Ensuring efficient mixing of reactants in a large volume is more complex and critical for achieving consistent results.[5]
-
Process Safety: The potential hazards of a reaction, such as gas evolution or exotherms, are amplified at a larger scale. A thorough safety assessment, including reaction calorimetry, is essential.[3]
-
Purification Method: Column chromatography is often impractical at scale. Developing a robust crystallization or extraction procedure is crucial for isolating the final product with high purity.
Q5: What is the recommended method for purifying large quantities of this compound? A: Recrystallization is the preferred method for large-scale purification. It is cost-effective, scalable, and can yield high-purity material.[8] The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.[9] Developing a reliable recrystallization protocol requires careful selection of the solvent system.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides a structured approach to resolving them.
Workflow for Synthesis of this compound
The following diagram outlines the general two-step synthetic workflow.
Caption: General workflow for this compound synthesis.
Problem 1: Low or Inconsistent Product Yield
Low yield is one of the most common issues, particularly during scale-up. The cause can be chemical or process-related.
Question: My reaction yield dropped significantly when I increased the batch size. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up often points to physical process parameters rather than a change in the underlying chemistry.[5] Here’s how to troubleshoot:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Heat Transfer | The surface-area-to-volume ratio decreases as scale increases. Exothermic reactions can overheat, causing decomposition of reactants or products.[2][3] | - Use a jacketed reactor with an efficient thermostat. - Slow down the rate of reagent addition to control the rate of heat generation. - Perform reaction calorimetry at a small scale to understand the thermal profile and anticipate heat flow requirements.[2] |
| Poor Mixing | What works with a magnetic stir bar in a flask may be inadequate in a large reactor, leading to dead zones and localized concentration gradients that promote side reactions.[2] | - Select an appropriate stirrer for the reactor size and viscosity of the medium (e.g., anchor, turbine).[2] - Use computational fluid dynamics (CFD) modeling or consult with chemical engineers to optimize mixing parameters. |
| Incomplete Reaction | The reaction may require more time at a larger scale due to slower mass transfer or heat transfer. | - Monitor the reaction closely using TLC or HPLC until no starting material is observed.[10] - Consider extending the reaction time beyond what was established at the lab scale. |
| Degradation during Workup | Longer processing times for larger volumes can lead to product degradation, especially if the product is unstable in the workup solution (e.g., acidic or basic conditions). | - Minimize the time the product spends in harsh conditions. - If possible, develop a workup that involves direct crystallization or extraction into a stabilizing solvent. |
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for diagnosing the cause of low product yield.
Problem 2: Formation of Impurities and Side Products
Question: My final product is contaminated with a persistent impurity that is difficult to remove by crystallization. What could it be and how do I prevent its formation?
Answer: Persistent impurities often have similar polarity and structure to the desired product. In the synthesis of this compound, common culprits include unreacted starting material, over-reduced byproducts, or oxidized species.
-
Unreacted Starting Material (Phthalazinone):
-
Cause: Insufficient reducing agent or reaction time.
-
Prevention: Ensure the correct stoichiometry of the reducing agent is used. Monitor the reaction until completion.
-
Removal: This impurity is typically more polar. A carefully selected crystallization solvent system may leave it in the mother liquor.
-
-
Over-reduction Products:
-
Cause: Using too much reducing agent or overly harsh conditions (high temperature/pressure) can lead to the cleavage of the N-N bond or further reduction of the benzene ring.
-
Prevention: Carefully control the stoichiometry of the reducing agent. Perform the reaction at the lowest effective temperature.
-
Removal: These byproducts can be very difficult to separate. Prevention is the best strategy. If formed, advanced techniques like semi-preparative HPLC might be required, which is not ideal for large scales.
-
-
Oxidation Products:
-
Cause: The tetrahydrophthalazine core can be susceptible to air oxidation, especially at elevated temperatures during workup or drying, potentially re-forming the aromatic phthalazine ring.[10]
-
Prevention: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.[4] When drying the final product, avoid excessive heat and consider a vacuum oven at a moderate temperature.
-
Problem 3: Difficulty in Product Isolation and Purification
Question: My crude product precipitates as an oil instead of a solid, making filtration and purification impossible. What should I do?
Answer: "Oiling out" is a common problem during crystallization, especially when the crude product has a high impurity level or the cooling rate is too fast.
-
Diagnosis: The oil is a supersaturated solution of your product and impurities where the melting point of the mixture is below the temperature of the solution.
-
Solutions:
-
Solvent System Optimization: The current solvent may be too good a solvent for your product. Try a less polar solvent or a co-solvent system (an "anti-solvent") to reduce solubility.[4]
-
Control Cooling Rate: Allow the solution to cool slowly and undisturbed. Rapid cooling encourages oiling; slow cooling promotes the formation of an ordered crystal lattice.
-
Seeding: Add a few small crystals of pure product to the solution as it cools. This provides a nucleation site and encourages proper crystal growth.
-
Increase Purity: If the crude product is very impure, the impurities can inhibit crystallization. Consider an initial purification step, such as a liquid-liquid extraction or a charcoal treatment, to remove gross impurities before attempting crystallization.[9][11]
-
Part 3: Experimental Protocols
These protocols provide a starting point for the synthesis and purification. They must be optimized for your specific equipment and scale.
Protocol 1: Synthesis of Phthalazin-1(2H)-one (Intermediate)
This procedure is adapted from common methods for synthesizing phthalazinone derivatives from phthalic anhydride.[1]
-
Setup: Equip a suitably sized reactor with a mechanical stirrer, reflux condenser, and temperature probe.
-
Charging: Charge the reactor with phthalic anhydride (1.0 eq) and a solvent such as acetic acid or n-butanol.
-
Reagent Addition: Begin stirring and slowly add hydrazine hydrate (1.0-1.1 eq) to the suspension. The addition is often exothermic; maintain the temperature below a set point (e.g., 60 °C).
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filtration and Washing: Filter the solid product. Wash the filter cake with water to remove any remaining acid or salts, followed by a wash with a cold solvent like ethanol or isopropanol to remove organic impurities.
-
Drying: Dry the product in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Reduction to this compound
This protocol describes a general reduction using hydrazine hydrate, which is effective for many phthalazine systems.
-
Setup: Equip a reactor for inert atmosphere operation (e.g., with a nitrogen inlet), along with a stirrer, condenser, and temperature probe.
-
Charging: Charge the reactor with Phthalazin-1(2H)-one (1.0 eq) and a high-boiling point solvent like diethylene glycol or ethanol.
-
Inerting: Purge the reactor with nitrogen for at least 15-20 minutes.
-
Reagent Addition: Add hydrazine hydrate (2.0-4.0 eq).
-
Reaction: Heat the mixture to reflux (can be >150 °C depending on the solvent) under a nitrogen atmosphere. Monitor the reaction for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully dilute with water, which may cause the product to precipitate.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine to remove the solvent and excess hydrazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product has high solubility at high temperatures but low solubility at room temperature or below. Common choices include ethanol, isopropanol, toluene, or mixtures with heptane.
-
Dissolution: Place the crude this compound in a clean reactor and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 15-30 minutes at temperature.[11] Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly and without agitation to promote the growth of large, pure crystals. Cooling too quickly can trap impurities.[9]
-
Isolation: Once crystallization is complete (and optionally after further cooling in an ice bath), collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all residual solvent.
References
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. [Link]
-
Synthesis of 5-nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione and 1,8-dinitro-5,7,12,14-tetrahydrophthalazino-[2,3-b]phthalazine-5,7,12,14-tetraone. (2006). ResearchGate. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). National Institutes of Health (NIH). [Link]
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
-
FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. (2022). National Institutes of Health (NIH). [Link]
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. [Link]
-
Hydrogenation and reduction of nitrogen containing heteroaromatics. Electron transfer and radical induced dimerization of phthalazine. Journal of the American Chemical Society. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine. NIST WebBook. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). ResearchGate. [Link]
-
Light-driven catalyst-free access to phthalazines: Merging two metal-free domino reactions in one-pot. SciSpace. [Link]
-
5 Common Challenges in Scaling Up an API. (2017). Neuland Labs. [Link]
-
Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic. (2020). Stanford University. [Link]
-
First synthesis of a 1,2,3,4-tetrazine. RSC Publishing. [Link]
-
Enantioselective Halolactonizations Using Amino-Acid-Derived Phthalazine Catalysts. ACS Publications. [Link]
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). National Institutes of Health (NIH). [Link]
-
1,2,3,4-tetrahydrocarbazole. Organic Syntheses. [Link]
- Method for purifying terephthalaldehyde.
-
trans-1,2-DIHYDROPHTHALIC ACID. Organic Syntheses. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Resolving issues with the stability of tetrahydrophthalazine compounds
Welcome to the technical support center for tetrahydrophthalazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability challenges encountered during experimental work. Our goal is to provide not just protocols, but a deeper understanding of the mechanisms behind compound instability, enabling you to build robust and reliable experimental systems.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the inherent stability of the tetrahydrophthalazine scaffold.
Q1: What are the primary chemical degradation pathways for tetrahydrophthalazine compounds?
A1: Tetrahydrophthalazine derivatives are susceptible to three main degradation pathways: oxidative cleavage, hydrolysis, and photodegradation.[1][2]
-
Oxidative Degradation: This is often the most significant stability concern. The 2,3-dihydrophthalazine-1,4-dione structure can be oxidized to phthalazine-1,4-dione, which is an unstable intermediate.[3] In the presence of water or other nucleophiles, this intermediate can undergo a rapid Oxidative Ring Cleavage (ORC) to form phthalic acid, destroying the core scaffold.[3] This process can be catalyzed by trace metals or initiated by atmospheric oxygen.[1][4][5]
-
Hydrolytic Degradation: Hydrolysis, or reaction with water, is a key factor, particularly as it facilitates the ORC pathway.[3] The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions often accelerating degradation.[6][7][8] For derivatives containing hydrolysable functional groups like esters or amides, this pathway becomes even more critical.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[1][9] This can lead to photoisomerization or the formation of radical species that trigger further decomposition.[10] Photodegradation can occur in both the solid and solution states.[10]
Q2: How does pH influence the stability of these compounds?
A2: The pH of a solution is one of the most critical factors governing the stability of tetrahydrophthalazine compounds.[6][11] The ionization state of the molecule can change with pH, leading to different degradation pathways and rates.[6] For the common 2,3-dihydrophthalazine-1,4-dione core, stability is pH-dependent, with studies showing different electrochemical behavior in various pH ranges.[3] Extreme pH levels, both acidic and basic, can catalyze hydrolysis and subsequent ring cleavage.[6][11] Therefore, identifying and maintaining an optimal pH range through the use of buffer systems is a primary strategy for stabilization in aqueous media.[1][6]
Q3: Which solvents are best for storing tetrahydrophthalazine compounds?
A3: Solvent choice has a profound impact on stability, primarily by influencing the oxidative ring cleavage pathway.
-
Recommended (High Stability): Aprotic solvents such as acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are recommended for long-term storage in solution. In these solvents, the rate of oxidative ring cleavage is significantly suppressed, making the oxidized intermediate more stable.[3]
-
Use with Caution (Lower Stability): Amphiprotic solvents (e.g., water, methanol, ethanol) facilitate the nucleophilic attack that leads to ring cleavage, resulting in lower stability.[3] If aqueous solutions are necessary for an experiment, they should be prepared fresh and used promptly.
Part 2: Troubleshooting Guide - Resolving Experimental Issues
This section provides practical, step-by-step guidance for specific problems you may encounter.
Issue 1: My compound shows rapid degradation in an aqueous buffer during my assay.
Diagnosis: This is a classic presentation of pH-dependent hydrolysis and/or oxidative degradation. The buffer system itself, while intended to help, may be at a pH that accelerates decomposition, or the aqueous environment is facilitating oxidative ring cleavage.[3][6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting aqueous instability.
Solution Protocol: pH Screening for Optimal Stability
This protocol helps identify the pH at which your compound is most stable.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3 to 9.[1]
-
Sample Incubation: Prepare stock solutions of your compound in an aprotic solvent (e.g., ACN). Dilute the stock into each buffer to a known final concentration.
-
Time Points: Place all samples in a temperature-controlled environment. At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze each aliquot using a validated stability-indicating HPLC method.[12] This method must be able to separate the parent compound from its degradation products.
-
Evaluation: Quantify the peak area of the parent compound at each time point. Plot the percentage of compound remaining versus time for each pH. The pH with the slowest degradation rate is the optimum for your assay.
Issue 2: I see new peaks appearing in my HPLC chromatogram after storing my compound in the freezer.
Diagnosis: This suggests either slow degradation even at low temperatures (oxidation is a common culprit) or instability during freeze/thaw cycles.[13][14] If the compound is a solid, it may be hygroscopic, absorbing moisture that facilitates degradation.[15]
Solutions & Preventative Measures:
| Potential Cause | Mechanism | Recommended Action | Supporting Rationale |
| Oxidation | Atmospheric oxygen in the container headspace reacts with the compound over time, even at low temperatures.[13] | Purge the vial headspace with an inert gas (Nitrogen or Argon) before sealing and freezing. For solutions, consider adding an antioxidant like EDTA.[1][5] | Removing oxygen, a key reactant, directly inhibits the oxidation pathway.[5] |
| Freeze/Thaw Instability | Repeated phase changes can cause localized concentration shifts (e.g., of salts or the compound itself), leading to pH changes or aggregation that accelerates degradation.[14] | Aliquot the stock solution into single-use vials before the initial freeze. This ensures you only thaw what is needed for each experiment. | Minimizing freeze/thaw cycles prevents the physical stresses that can compromise compound stability.[14] |
| Moisture Absorption (Solids) | Hygroscopic solid material absorbs atmospheric moisture, creating a microenvironment where hydrolysis can occur.[1][15] | Store the solid compound in a desiccator. For packaging, include a silica desiccant pouch to trap moisture.[1] | Maintaining a low-humidity environment prevents water from being available for hydrolysis.[1] |
Issue 3: The color/appearance of my compound changes after being left on the lab bench.
Diagnosis: This is a strong indicator of photostability issues. Exposure to ambient lab lighting can be sufficient to cause photodegradation.[1][10][16]
Solution Protocol: Basic Photostability Assessment (Forced Degradation)
This protocol, adapted from ICH Q1B guidelines, helps determine if your compound is photosensitive.[9][17]
-
Sample Preparation:
-
Control: Prepare a sample of your compound (solid or in solution) and wrap the container completely in aluminum foil to protect it from light.
-
Test Sample: Prepare an identical sample in a chemically inert, transparent container (e.g., quartz or borosilicate glass).
-
-
Exposure: Place both the control and test samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[16]
-
Analysis: After the exposure period, analyze both the control and test samples by HPLC-UV/MS.[12][18]
-
Evaluation:
-
Compare the chromatograms. If the test sample shows a significant decrease in the parent peak and/or the appearance of new degradation peaks compared to the light-protected control, the compound is photosensitive.
-
The mass spectrometry data can help in the preliminary identification of photoproducts.[18]
-
Preventative Measures for Photosensitive Compounds:
-
Always work with the compound in a dimly lit area.
-
Store all solids and solutions in amber glass vials or containers wrapped in foil.[5]
-
For sensitive assays, use lab equipment with UV-filtered lighting.
Part 3: Experimental Workflow for Stability Analysis
A systematic approach is crucial for characterizing the stability of a new tetrahydrophthalazine derivative.
Sources
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Validation & Comparative
A Comparative Analysis of Quinazoline and 1,2,3,4-Tetrahydrophthalazine Scaffolds in Anticancer Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of oncology research, the quest for novel molecular scaffolds that can be elaborated into potent and selective anticancer agents is paramount. Among the privileged heterocyclic structures, quinazolines have established a formidable presence, with several derivatives gaining FDA approval and becoming mainstays in cancer therapy. More recently, the structurally related phthalazine core, particularly its reduced form, 1,2,3,4-tetrahydrophthalazine, has emerged as a scaffold of interest, demonstrating promising cytotoxic activities. This guide provides a comprehensive, data-driven comparison of the anticancer activities of these two important classes of compounds, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.
I. The Quinazoline Scaffold: A Clinically Validated Powerhouse in Oncology
The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure provides an excellent platform for designing molecules that can interact with high affinity and specificity with various biological targets implicated in cancer progression.
Mechanisms of Anticancer Action
Quinazoline derivatives exert their anticancer effects through a variety of mechanisms, most notably by inhibiting key enzymes involved in cell signaling, DNA repair, and cell division.
-
Tyrosine Kinase Inhibition (TKI): A significant number of clinically successful quinazoline-based drugs are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4][5][6] By blocking the ATP-binding site of these receptors, these inhibitors disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are based on the 4-anilinoquinazoline scaffold.[7][8]
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death. Certain quinazolinone derivatives have been identified as potent PARP inhibitors.[9][10][11][12][13]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[14][15][16][17][18]
Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
II. The this compound Scaffold: An Emerging Contender
The phthalazine scaffold, an isomer of quinazoline, has also attracted attention in the search for new anticancer agents. While less explored than quinazolines, recent studies on phthalazine and its partially saturated derivatives, such as 1,2-dihydrophthalazines and 2,3-dihydrophthalazine-1,4-diones, have revealed promising cytotoxic activities. Due to the limited direct data on this compound, this section will draw upon the findings for these closely related analogs to infer its potential.
Postulated Mechanisms of Anticancer Action
Research into the anticancer properties of phthalazine derivatives is ongoing, with several potential mechanisms of action being investigated.
-
VEGFR-2 Inhibition: Similar to some quinazolines, certain phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting a role in blocking angiogenesis.[19][20]
-
Inhibition of de novo Purine Synthesis: Studies on 2,3-dihydrophthalazine-1,4-dione derivatives have shown that they can inhibit key enzymes in the de novo purine synthesis pathway, such as IMP dehydrogenase.[21] This disruption of nucleotide metabolism can impede DNA and RNA synthesis in rapidly dividing cancer cells.[21]
-
PARP Inhibition: The phthalazinone core is a key structural feature in the potent PARP inhibitor Olaparib, highlighting the potential for other phthalazine-based compounds to target this enzyme family.
Experimental Workflow for Anticancer Drug Screening
Sources
- 1. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
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- 7. Targeted Therapy Drug List by Cancer Type - NCI [cancer.gov]
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- 9. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of Tetrahydrophthalazine-Based PDE4 Inhibitors
Introduction: Beyond the Scaffold, Building Mechanistic Certainty
The tetrahydrophthalazine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to compounds with promising therapeutic potential, particularly in the realm of inflammatory diseases. A frequently proposed mechanism of action (MoA) for this class of molecules is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical for regulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels in immune cells are known to suppress the production of pro-inflammatory mediators, making PDE4 an attractive therapeutic target.[3]
However, in the rigorous landscape of drug development, a proposed MoA is merely a hypothesis. The journey from a promising compound to a clinical candidate is paved with data, and a lack of mechanistic understanding is a primary cause of clinical trial failure.[4] This guide provides a comprehensive, field-proven framework for validating the MoA of tetrahydrophthalazine-based drugs as PDE4 inhibitors. We eschew a simple checklist of experiments in favor of a logical, multi-tiered strategy built on the principle of orthogonal validation .[5][6] By generating corroborating evidence from distinct biochemical, cellular, and phenotypic assays, we can construct an irrefutable case for a compound's MoA, providing the mechanistic confidence required for data-driven decision-making.
Part 1: Foundational Evidence — Direct Target Interaction & Biochemical Profiling
The foundational step is to prove that the compound directly and specifically interacts with its intended target enzyme in a controlled, purified system. This biochemical-level analysis provides the cleanest measure of potency and selectivity, free from the complexities of a cellular environment.[4]
Method 1.1: Biochemical PDE4 Inhibition & Selectivity Assay
Expertise & Rationale: The most direct test of our hypothesis is to measure the compound's ability to inhibit the enzymatic activity of purified PDE4. This assay quantifies the intrinsic potency (IC50) of the molecule. However, potency without selectivity can be misleading and potentially dangerous. The human genome contains 11 families of phosphodiesterases.[7] Cross-inhibition, particularly of other PDEs involved in critical physiological processes (e.g., PDE3 in cardiac function), can lead to off-target effects. Therefore, establishing a selectivity profile is a critical component of this foundational step.
Experimental Protocol: PDE4A Enzymatic Assay (Fluorescence-Based)
-
Reagents: Recombinant human PDE4A enzyme, fluorescently labeled cAMP substrate (e.g., FAM-cAMP), 5'-nucleotidase, test compound (e.g., "THPZ-001"), known PDE4 inhibitor (e.g., Rolipram), and assay buffer.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of THPZ-001 and control compounds in DMSO, then dilute into the assay buffer.
-
Reaction Initiation: In a 384-well microplate, add the PDE4A enzyme to wells containing the diluted compounds or vehicle (DMSO control). Allow to incubate for 15 minutes at room temperature to permit compound-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FAM-cAMP substrate. Incubate for 60 minutes at 30°C. During this time, active PDE4A will hydrolyze FAM-cAMP to FAM-5'-AMP.
-
Termination & Signal Generation: Stop the PDE4A reaction and initiate the detection reaction by adding 5'-nucleotidase. This enzyme will cleave the phosphate from FAM-5'-AMP, liberating the fluorescent FAM molecule. Incubate for 20 minutes.
-
Detection: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm).
-
Selectivity Profiling: Repeat the above protocol using a panel of other recombinant PDE enzymes (e.g., PDE1B, PDE2A, PDE3A, PDE5A) to determine IC50 values against off-targets.[8]
Trustworthiness & Data Interpretation: The fluorescence signal is directly proportional to PDE4 activity. By plotting the signal against the logarithm of inhibitor concentration, a sigmoidal dose-response curve can be generated to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. A potent and selective inhibitor will have a low nanomolar IC50 for PDE4 isoforms and an IC50 at least 100-fold higher for other PDE families.
Method 1.2: Enzyme Inhibition Kinetic Studies
Expertise & Rationale: Determining the IC50 tells us how much drug is needed, but understanding the kinetic mechanism of inhibition tells us how the drug works.[9] This is crucial for predicting its behavior in a physiological setting where it must compete with endogenous substrate. The three primary reversible mechanisms are competitive, non-competitive, and uncompetitive inhibition.[10]
Experimental Protocol: Michaelis-Menten Kinetics
-
Setup: The experiment is designed as a matrix. One axis represents varying concentrations of the substrate (cAMP), typically from 0.2x to 5x its Michaelis constant (Km). The other axis represents varying concentrations of the inhibitor (THPZ-001), typically from 0x to 5x its IC50 value.[11]
-
Execution: Run the enzymatic assay as described previously for each condition in the matrix, measuring the initial reaction velocity (rate of product formation).
-
Analysis: Plot the reaction velocity against substrate concentration for each inhibitor concentration. Analyze the data globally using non-linear regression to fit to the different enzyme inhibition models (competitive, non-competitive, etc.) to determine the best fit and calculate the inhibition constant (Ki).[12]
Visualization: Modes of Enzyme Inhibition
Caption: Different modes of reversible enzyme inhibition.
Part 2: Cellular Confirmation — Target Engagement & Pathway Modulation
Having established biochemical activity, the next critical step is to prove the compound engages its target in a more physiologically relevant context: the living cell.[13] This confirms the compound is cell-permeable and binds to PDE4 amidst the complexity of the intracellular environment, leading to the expected modulation of the downstream signaling pathway.
Method 2.1: Cellular Thermal Shift Assay (CETSA®)
Expertise & Rationale: CETSA is a powerful biophysical method that provides direct evidence of target engagement in intact cells.[14] The principle is that when a protein binds to a ligand (our drug), it becomes more stable and resistant to thermal denaturation.[15] By heating cells treated with our compound and measuring the amount of soluble PDE4 remaining, we can directly observe this stabilization, which serves as a proxy for target binding.[16][17]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture a suitable cell line (e.g., human U937 monocytes) and treat with THPZ-001 (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, then cool to 4°C.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble PDE4 at each temperature point using standard SDS-PAGE and Western Blotting with a specific anti-PDE4 antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble PDE4 against temperature to generate a "melting curve." A shift in the melting temperature (Tm) to the right in drug-treated cells compared to vehicle-treated cells (a ΔTm) indicates target stabilization and engagement.[19]
Visualization: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Method 2.2: Intracellular cAMP Accumulation Assay
Expertise & Rationale: With target engagement confirmed, we must now validate that this binding event leads to the expected functional outcome: an increase in intracellular cAMP. This assay directly links target engagement with pathway modulation and is a cornerstone for validating PDE inhibitors.[20]
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Plating: Seed cells (e.g., HEK293 or primary immune cells) into a 384-well plate and culture overnight.
-
Compound Treatment: Pre-treat cells with serial dilutions of THPZ-001 or controls for 30 minutes.
-
Stimulation: Stimulate the cells with an adenylate cyclase activator like Forskolin to induce cAMP production. This creates a robust signal window to measure inhibition of cAMP degradation. Incubate for 30 minutes.
-
Lysis & Detection: Lyse the cells and add the HTRF detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor antibody.[21]
-
Signal Measurement: After a 60-minute incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the HTRF signal against the inhibitor concentration to generate a dose-response curve and calculate the cellular potency (EC50).
Visualization: cAMP Signaling Pathway & PDE4 Inhibition
Caption: Inhibition of PDE4 by THPZ-001 leads to cAMP accumulation.
Part 3: Functional Evidence — Phenotypic Anti-Inflammatory Response
The final tier of validation connects the molecular and cellular events to a therapeutically relevant physiological outcome. For a putative anti-inflammatory drug, this means demonstrating its ability to suppress an inflammatory response in a relevant cell model.
Method 3.1: Pro-inflammatory Cytokine Inhibition Assay
Expertise & Rationale: A key consequence of elevated cAMP in immune cells is the transcriptional suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[3] Demonstrating that THPZ-001 can inhibit the release of TNF-α from immune cells stimulated with an inflammatory trigger like Lipopolysaccharide (LPS) provides powerful phenotypic evidence supporting the proposed MoA.[22][23]
Experimental Protocol: LPS-Stimulated TNF-α Release in PBMCs
-
Cell Isolation: Isolate primary human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Plating & Treatment: Plate the PBMCs in a 96-well plate and pre-treat with serial dilutions of THPZ-001 or controls for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce a robust inflammatory response. Leave an unstimulated control group. Incubate for 4-6 hours.[24]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Self-Validation/Trustworthiness: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo® or MTT) with the same compound concentrations to ensure that the reduction in TNF-α is not due to general cytotoxicity.[25]
Data Interpretation: A successful compound will show a dose-dependent reduction in LPS-stimulated TNF-α release, with no significant effect on cell viability at efficacious concentrations. The EC50 for TNF-α inhibition should ideally correlate with the EC50 for cellular cAMP accumulation.
Part 4: Synthesizing the Evidence — An Orthogonal Comparison
No single experiment can validate a mechanism of action. Confidence is built by synthesizing data from multiple, orthogonal assays that collectively tell a consistent and logical story.[5]
Data Presentation: Comparative Performance Summary
The table below summarizes hypothetical data for our test compound, THPZ-001, compared to a known standard and a negative control, illustrating the expected pattern of results for a true PDE4 inhibitor.
| Assay | Parameter | THPZ-001 | Rolipram (Positive Control) | Staurosporine (Negative Control*) |
| Biochemical | ||||
| PDE4A Inhibition | IC50 (nM) | 15 | 20 | >10,000 |
| PDE3A Inhibition (Selectivity) | IC50 (nM) | 2,100 | 3,500 | >10,000 |
| Cellular | ||||
| CETSA Target Engagement | ΔTm (°C) | +4.5 | +4.2 | 0 |
| cAMP Accumulation | EC50 (nM) | 45 | 60 | >10,000 |
| Functional | ||||
| TNF-α Inhibition (PBMCs) | EC50 (nM) | 55 | 75 | 8 |
| Cell Viability (PBMCs) | CC50 (nM) | >10,000 | >10,000 | 25 |
*Staurosporine is a potent, non-selective kinase inhibitor used here to illustrate a compound that is cytotoxic but does not act through the PDE4 pathway.
Logical Framework for MoA Validation
This diagram illustrates how the orthogonal experiments logically connect to build a strong case for the proposed mechanism of action.
Caption: A logical and orthogonal workflow for MoA validation.
Conclusion
Validating the mechanism of action for a novel therapeutic candidate like a tetrahydrophthalazine-based drug is not a single experiment but a systematic campaign of inquiry. By following a tiered, orthogonal approach—starting with direct biochemical interaction, confirming target engagement and pathway modulation in cells, and finally linking these events to a relevant physiological outcome—we can build a robust, data-driven narrative. The concordance between biochemical potency (IC50), cellular target engagement (ΔTm), pathway modulation (cAMP EC50), and functional anti-inflammatory activity (TNF-α EC50) provides the high degree of scientific certainty necessary to justify the significant investment required for advancing a compound toward clinical development. This rigorous, self-validating framework minimizes risk and maximizes the probability of success.
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A Comparative Guide to the Efficacy of Tetrahydrophthalazine-based PARP Inhibitors and Olaparib
This guide provides an in-depth comparison of the efficacy of emerging tetrahydrophthalazine-based Poly (ADP-ribose) polymerase (PARP) inhibitors against the well-established clinical benchmark, olaparib. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer a nuanced understanding of the potential of this novel class of PARP inhibitors.
Introduction: The PARP Inhibition Paradigm and the Rise of Olaparib
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death through a process known as synthetic lethality.[1][2]
Olaparib was the first PARP inhibitor to receive regulatory approval and has since become a cornerstone in the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate, particularly in patients with BRCA mutations.[1][2] Its phthalazinone core structure has inspired the development of a new generation of PARP inhibitors, including those based on a tetrahydrophthalazine scaffold, with the aim of improving potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action: A Shared Strategy of Synthetic Lethality
Both olaparib and the emerging tetrahydrophthalazine-based inhibitors function by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes. This catalytic inhibition prevents the synthesis and addition of poly (ADP-ribose) (PAR) chains to target proteins, a crucial step in the recruitment of DNA repair machinery to sites of DNA damage.
A key aspect of their cytotoxic effect is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the DNA. This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the formation of toxic DSBs.[3] The potency of PARP trapping can vary among different inhibitors and is considered a major contributor to their antitumor activity.[3]
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Comparative Preclinical Efficacy: In Vitro Data
The following tables summarize the available preclinical data comparing the in vitro efficacy of novel phthalazinone-based PARP inhibitors, including those with a tetrahydrophthalazine scaffold, to olaparib. It is important to note that these data are collated from different studies and assay conditions may vary.
PARP1/2 Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Source |
| Olaparib | 5 | 1 | [4] |
| Olaparib | 139 | Not Reported | [5] |
| Olaparib | 43.59 | Not Reported | [6] |
| Compound 11c | 97 | Not Reported | [5] |
| Compound 5c | 30.51 | Not Reported | [6] |
| Compound 7b | 41.60 | Not Reported | [6] |
| Compound 7d | 41.53 | Not Reported | [6] |
| Compound 7e | 36.33 | Not Reported | [6] |
Note: IC50 values can vary between different assays and laboratories.
The data indicates that several novel phthalazinone derivatives exhibit greater potency in inhibiting the enzymatic activity of PARP1 in vitro compared to olaparib under the specific assay conditions reported.[5][6]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative activity of these compounds is often assessed in cancer cell lines with known DNA repair deficiencies, such as the BRCA1-mutant triple-negative breast cancer cell line MDA-MB-436.
| Compound | Cell Line | IC50 (µM) | Source |
| Olaparib | MDA-MB-436 | Not explicitly stated, used as a comparator | [6] |
| Compound 5c | MDA-MB-436 | More potent than olaparib | [6] |
| Compound 12c | MDA-MB-436 | More potent than olaparib | [6] |
The preliminary cell-based assays suggest that the enhanced enzymatic inhibition of some novel phthalazinone derivatives translates into improved anti-proliferative activity in a relevant cancer cell line model.[6]
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for key assays used in the preclinical evaluation of PARP inhibitors.
In Vitro PARP1 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
Principle: A colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The signal is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone H1 and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).
-
Reaction Mixture: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and the test compound at various concentrations in PARP assay buffer. Olaparib is used as a positive control.
-
Initiation: Add biotinylated NAD+ to initiate the enzymatic reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unincorporated NAD+. Add streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.
-
Signal Generation: Add a colorimetric or fluorometric HRP substrate (e.g., TMB or Amplex Red).
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-436) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tetrahydrophthalazine-based PARP inhibitor or olaparib for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism, typically using xenograft models.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
General Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Capan-1, a BRCA2-deficient pancreatic cancer cell line) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, olaparib, tetrahydrophthalazine-based inhibitor).
-
Drug Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the overall health of the animals.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance.
Discussion and Future Directions
The preclinical data presented in this guide suggest that novel PARP inhibitors based on the phthalazinone scaffold, which includes tetrahydrophthalazine derivatives, hold promise as potent anti-cancer agents. Several of the highlighted compounds demonstrate superior in vitro enzymatic inhibition of PARP1 compared to olaparib.[5][6] This enhanced potency appears to translate to greater anti-proliferative activity in BRCA-deficient cancer cell lines.[6]
The rationale behind the design of these second-generation inhibitors often involves optimizing the interactions with the PARP active site to improve potency and selectivity, as well as modifying physicochemical properties to enhance oral bioavailability and other pharmacokinetic parameters.
However, it is crucial to acknowledge the limitations of the current data. A comprehensive head-to-head comparison of a specific tetrahydrophthalazine-based inhibitor against olaparib across a broad panel of cancer cell lines with varying genetic backgrounds is needed to fully understand its spectrum of activity. Most importantly, in vivo efficacy and toxicity data for these novel compounds are essential to assess their therapeutic potential. Direct comparative in vivo studies using xenograft or patient-derived xenograft (PDX) models will be critical to determine if the enhanced in vitro potency translates to superior anti-tumor activity and an acceptable safety profile in a physiological setting.
Future research should focus on:
-
Head-to-head in vivo efficacy studies: Directly comparing novel tetrahydrophthalazine-based inhibitors with olaparib in relevant animal models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these new compounds and correlating them with target engagement in vivo.
-
Toxicity studies: Establishing the safety profile of these inhibitors to determine their therapeutic window.
-
Investigation of PARP trapping potency: Quantifying the PARP trapping ability of these novel compounds, as this is a key determinant of cytotoxicity.
Conclusion
The development of tetrahydrophthalazine-based PARP inhibitors represents a promising avenue in the expansion of targeted therapies for cancers with DNA repair deficiencies. The preliminary in vitro data are encouraging, suggesting that these novel compounds may offer improved potency over the established benchmark, olaparib. However, further rigorous preclinical evaluation, particularly in vivo studies, is required to fully elucidate their therapeutic potential and justify their advancement into clinical development. This guide serves as a foundational resource for researchers in the field, providing a snapshot of the current landscape and a framework for future investigations.
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A Tale of Two Scaffolds: A Comparative Guide to 1,2,3,4-Tetrahydrophthalazine and Tetrahydropyridine in Drug Discovery
For the discerning eyes of researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a therapeutic program. Among the myriad of nitrogen-containing heterocycles that form the bedrock of modern medicinal chemistry, 1,2,3,4-tetrahydrophthalazine and tetrahydropyridine stand out as versatile and privileged structures. This guide provides an in-depth, objective comparison of these two scaffolds, delving into their structural nuances, physicochemical properties, and therapeutic applications, supported by experimental data and established protocols to inform rational drug design.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between the this compound and tetrahydropyridine scaffolds lies in the arrangement of nitrogen atoms within their six-membered rings. Tetrahydropyridine features a single nitrogen atom, while this compound, a bicyclic system, incorporates a dihydropyridazine ring fused to a benzene ring, presenting two adjacent nitrogen atoms. This seemingly subtle distinction has profound implications for their three-dimensional shape, electronic properties, and, consequently, their interactions with biological targets.
| Property | This compound | Tetrahydropyridine | Rationale and Implications |
| Molecular Weight | ~148.19 g/mol | ~83.13 g/mol | The fused benzene ring in tetrahydrophthalazine significantly increases its molecular weight, impacting ligand efficiency. |
| cLogP | ~1.5 - 2.5 (estimated) | ~0.5 - 1.5 (estimated) | Tetrahydrophthalazine is inherently more lipophilic, which can influence cell permeability and off-target effects. |
| Topological Polar Surface Area (TPSA) | ~24.06 Ų | ~12.03 Ų | The presence of two nitrogen atoms in tetrahydrophthalazine increases its polar surface area, potentially enhancing solubility and hydrogen bonding capacity. |
| Hydrogen Bond Acceptors | 2 | 1 | The additional nitrogen atom in tetrahydrophthalazine provides an extra hydrogen bond acceptor, offering more opportunities for target engagement. |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | Both scaffolds possess a secondary amine capable of acting as a hydrogen bond donor. |
| Rotatable Bonds | 1 | 0 | The tetrahydrophthalazine ring system is more rigid than the monocyclic tetrahydropyridine. |
This table highlights the inherent trade-offs between the two scaffolds. The increased complexity and hydrogen bonding potential of tetrahydrophthalazine come at the cost of higher molecular weight and lipophilicity.
In the Crucible of Drug Development: Case Studies
The true measure of a scaffold's utility is its successful application in the development of therapeutic agents. Here, we examine prominent examples from each class to illustrate their distinct roles and the rationale behind their selection.
The Tetrahydropyridine Scaffold: A Double-Edged Sword in Neuroscience
The tetrahydropyridine motif is perhaps most famously, or infamously, known for its association with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a potent neurotoxin that induces symptoms of Parkinson's disease[1].
Mechanism of MPTP Neurotoxicity:
Caption: The metabolic activation of MPTP to the toxic MPP+ and its subsequent accumulation in dopaminergic neurons.
This tragic discovery, however, spurred intense research into the tetrahydropyridine scaffold, leading to its use in developing valuable research tools and therapeutic candidates for neurological disorders[2][3]. The ability of the tetrahydropyridine ring to be metabolized into a charged pyridinium species that can be actively transported has been exploited in drug design.
Beyond neurotoxins, the tetrahydropyridine scaffold is a key component of numerous kinase inhibitors, leveraging its ability to form crucial hydrogen bonds within the ATP binding pocket[4][5].
The this compound Scaffold: A Rising Star in Oncology and Inflammation
The this compound scaffold has gained significant traction in recent years, particularly in the development of inhibitors for poly(ADP-ribose) polymerase (PARP) and phosphodiesterase 4 (PDE4)[6][7].
PARP Inhibition by Tetrahydrophthalazine-based Drugs:
The phthalazinone core, a derivative of tetrahydrophthalazine, is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Olaparib [8].
Caption: The mechanism of synthetic lethality induced by tetrahydrophthalazine-based PARP inhibitors in homologous recombination (HR)-deficient cancer cells.
The rigid, planar structure of the fused ring system in tetrahydrophthalazine derivatives allows for favorable stacking interactions and hydrogen bonding within the nicotinamide binding site of PARP enzymes[8]. This has led to the development of highly potent and selective inhibitors.
Similarly, in the realm of inflammatory diseases, tetrahydrophthalazine-based compounds have emerged as effective PDE4 inhibitors[7]. The scaffold's ability to present substituents in a well-defined spatial orientation is crucial for interacting with the enzyme's active site.
Experimental Corner: Protocols for the Bench Scientist
To provide practical insights, this section outlines key experimental protocols for the synthesis and evaluation of compounds featuring these scaffolds.
Synthesis of a 1,4-Disubstituted Phthalazine Derivative
This protocol is adapted from a procedure for synthesizing 1-anilino-4-(arylsulfanylmethyl)phthalazines[9].
Step 1: Synthesis of Methyl 2-(2-bromoacetyl)benzoate
-
Reflux 2-acetylbenzoic acid (1 eq) and dimethyl sulfate (1.2 eq) with K₂CO₃ (0.6 eq) in acetone for 3 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate to yield methyl 2-acetylbenzoate.
-
Dissolve the methyl 2-acetylbenzoate in anhydrous tetrahydrofuran (THF).
-
Add a solution of phenyltrimethylammonium tribromide (PTT) (1 eq) in anhydrous THF dropwise. A white precipitate will form.
-
Stir the mixture at room temperature for 15 hours and filter.
-
Concentrate the filtrate and purify to obtain methyl 2-(2-bromoacetyl)benzoate.
Step 2: Synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one
-
Add a solution of methyl 2-(2-bromoacetyl)benzoate (1 eq) in acetone to a mixture of K₂CO₃ (0.6 eq) and a substituted thiol (1 eq) in methanol at <0 °C.
-
Stir the reaction mixture for 1.5 hours at this temperature.
-
Filter and concentrate the residue. Dissolve the residue in dichloromethane.
-
Wash the organic phase with saturated sodium carbonate solution and dry with MgSO₄.
-
Concentration will yield the corresponding methyl 2-(2-(arylthio)acetyl)benzoate.
-
Reflux the product from the previous step with hydrazine hydrate (2 eq) in ethanol for 4 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration to obtain 4-((arylthio)methyl)phthalazin-1(2H)-one.
Step 3: Synthesis of 1-chloro-4-((arylthio)methyl)phthalazine
-
Add phosphorus oxychloride (0.6 eq) dropwise to a solution of 4-((arylthio)methyl)phthalazin-1(2H)-one (1 eq) in pyridine (1.2 eq).
-
Slowly heat the mixture to 110 °C and stir for 1 hour.
-
After cooling to 50 °C, add chloroform and cold water.
-
Separate the organic layer, wash with water, dry with MgSO₄, and concentrate to yield 1-chloro-4-((arylthio)methyl)phthalazine.
Step 4: Synthesis of 1-anilino-4-((arylthio)methyl)phthalazine
-
Heat a mixture of 1-chloro-4-((arylthio)methyl)phthalazine (1 eq) and a substituted aniline (1.3 eq) in isopropanol to 50 °C for 3 hours.
-
Concentrate the mixture in vacuo.
-
Triturate the resulting oil with diethyl ether and collect the solid product by filtration.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of novel compounds, a critical step in early drug discovery[10][11][12][13].
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound (10 mM stock in DMSO)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. The final DMSO concentration should be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound or positive control to the appropriate wells.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead).
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH system.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Caption: A streamlined workflow for the in vitro microsomal stability assay.
Conclusion: A Strategic Choice for Targeted Drug Design
Both this compound and tetrahydropyridine are undeniably valuable scaffolds in the medicinal chemist's toolbox. The choice between them is not one of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.
-
Tetrahydropyridine offers a smaller, less lipophilic starting point, which can be advantageous for achieving favorable pharmacokinetic profiles. Its role in both neurotoxicity and the development of CNS-active agents highlights its unique metabolic and transport properties that can be either a liability or an asset, depending on the design strategy.
-
This compound provides a more rigid and complex framework with enhanced hydrogen bonding capabilities. This has proven particularly fruitful in designing potent inhibitors for enzymes with well-defined binding pockets, such as PARP and PDE4. The fused aromatic ring offers a platform for extensive structure-activity relationship (SAR) studies and the potential for favorable stacking interactions.
Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds, coupled with rigorous experimental evaluation, will empower drug discovery teams to make informed decisions and design the next generation of innovative therapeutics.
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A Senior Application Scientist's Guide to the Structural Confirmation of Tetrahydrophthalazine Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. This is particularly true for nitrogen-containing heterocyclic compounds like tetrahydrophthalazine derivatives, which are prominent scaffolds in medicinal chemistry.[1][2] While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the gold standard for absolute structural elucidation. This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for utilizing X-ray crystallography to definitively confirm the structure of novel tetrahydrophthalazine derivatives.
The Imperative of Absolute Structural Confirmation
The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional structure.[3] Subtle changes in stereochemistry or connectivity can lead to dramatic differences in efficacy and safety. Tetrahydrophthalazine derivatives, with their inherent structural complexity and potential for various isomers, demand a rigorous and unequivocal method of structural analysis. While techniques like NMR and mass spectrometry are indispensable for initial characterization, they can sometimes be insufficient for resolving ambiguities, especially in the presence of multiple chiral centers or complex substitution patterns. This is where the power of X-ray crystallography becomes paramount.
Comparative Analysis of Structural Elucidation Techniques
Choosing the right analytical tool is a critical decision in the workflow of chemical synthesis and characterization. The following table provides a comparative overview of common techniques used for the structural analysis of organic molecules, with a specific focus on their application to tetrahydrophthalazine derivatives.
| Technique | Principle | Strengths | Limitations for Tetrahydrophthalazine Derivatives |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[4] | Provides unambiguous determination of molecular structure, including absolute stereochemistry, bond lengths, and angles.[4][5][6] | Requires a high-quality single crystal, which can be challenging to grow.[7] |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder to identify crystalline phases.[8] | Useful for identifying polymorphs, analyzing bulk sample purity, and can sometimes be used for structure determination if single crystals are unavailable.[8][9] | Provides less detailed structural information compared to single-crystal XRD; structure solution from powder data can be complex.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms. | Excellent for determining the connectivity of atoms in a molecule and for characterizing compounds in solution.[10] | Can be ambiguous for complex stereochemical assignments without extensive 2D NMR experiments and may not definitively distinguish between certain isomers. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. | Provides accurate molecular weight determination and information about the elemental composition and substructures. | Does not provide information about the three-dimensional arrangement of atoms or stereochemistry. |
Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized tetrahydrophthalazine derivative involves a logical progression from synthesis to definitive structural analysis.
Caption: A typical workflow for the synthesis and structural confirmation of a novel tetrahydrophthalazine derivative, highlighting the critical role of X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for obtaining a definitive crystal structure of a tetrahydrophthalazine derivative.
Part 1: Single Crystal Growth – The Art and Science
The formation of a high-quality single crystal is often the most challenging step.[3] The goal is to slowly bring a supersaturated solution of the purified compound to a state of minimum solubility.
-
Solvent Selection: Begin by testing the solubility of the purified tetrahydrophthalazine derivative in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). An ideal solvent system is one in which the compound is sparingly soluble at room temperature and readily soluble at an elevated temperature.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap or a cap pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution as a drop on a siliconized glass slide (hanging drop) or in a small vial (sitting drop). Invert the slide over a reservoir containing a solvent in which the compound is insoluble but is miscible with the solvent of the drop. The slow diffusion of the anti-solvent into the drop will gradually decrease the solubility of the compound, promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.
-
Part 2: X-ray Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head for data collection.[7]
-
Mounting the Crystal: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.
-
Data Collection on a Diffractometer: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while collecting the diffraction pattern.[5]
Part 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. The systematic absences in the diffraction pattern help in assigning the space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. The positions of the atoms, their displacement parameters, and other variables are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule.[4]
Conclusion
For researchers and professionals in the pharmaceutical sciences, the ability to definitively determine the three-dimensional structure of a molecule is non-negotiable. While a variety of analytical techniques provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled method for obtaining an unambiguous and complete picture of a molecule's architecture. By providing precise and accurate data on connectivity, stereochemistry, and conformation, X-ray crystallography empowers scientists to make informed decisions in the design and development of novel tetrahydrophthalazine-based therapeutics.
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A Comparative Guide to the In Vitro and In Vivo Validation of Tetrahydrophthalazine Anticancer Properties
This guide provides a comprehensive analysis of the validation methodologies for assessing the anticancer potential of the tetrahydrophthalazine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of this promising class of compounds. We will objectively compare the performance of novel tetrahydrophthalazine derivatives with established anticancer agents, supported by experimental data and detailed protocols, to provide a framework for rigorous preclinical assessment.
Part 1: The Tetrahydrophthalazine Scaffold - A New Frontier in Oncology
The phthalazine core, a nitrogen-containing heterocyclic system, has long been a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability have led to the development of numerous bioactive molecules. More recently, the partially saturated analog, tetrahydrophthalazine, has emerged as a focal point in anticancer drug discovery. Derivatives have demonstrated potent activity against a range of malignancies by engaging with critical oncogenic pathways.[1][2]
The fundamental premise of this guide rests on a crucial step in drug development: the transition from a promising molecule to a validated preclinical candidate. This requires a multi-faceted approach, beginning with cellular (in vitro) assays to establish potency and mechanism, followed by whole-organism (in vivo) studies to confirm efficacy and assess safety.[3]
Part 2: In Vitro Validation - Quantifying Potency and Cellular Effects
In vitro testing serves as the initial and most critical filter in the drug discovery pipeline.[4] It allows for high-throughput screening and detailed mechanistic studies in a controlled environment. The primary goal is to determine a compound's cytotoxicity against cancer cells and begin to unravel its mechanism of action.
Comparative Cytotoxicity Analysis
A standard method for quantifying cytotoxic potency is the determination of the half-maximal inhibitory concentration (IC50). This value represents the drug concentration required to inhibit the growth of 50% of a cancer cell population. The table below compares the IC50 values of selected, recently developed phthalazine derivatives against well-established chemotherapeutic agents, Doxorubicin (a Topoisomerase II inhibitor) and Sorafenib (a multi-kinase inhibitor), across various cancer cell lines.[5][6][7][8] Lower IC50 values are indicative of higher potency.
| Compound/Drug | Target/Mechanism | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG-2 (Liver) IC50 (µM) |
| Phthalazine Derivative 12b [7] | VEGFR-2 Inhibition, Apoptosis Induction | 0.32 | N/A | N/A |
| Phthalazine Derivative 7a [8] | VEGFR-2 Inhibition | 6.04 | 8.8 | N/A |
| Phthalazine Derivative 32a [9] | Topoisomerase II Inhibition | 1.12 | 1.45 | 0.98 |
| Sorafenib (Standard) [7][8] | Multi-kinase (VEGFR/PDGFR) Inhibitor | 2.93 - 5.47 | 7.26 | N/A |
| Doxorubicin (Standard) [5] | Topoisomerase II Inhibitor / DNA Intercalator | ~0.05 | ~0.08 | ~0.20 |
Data synthesized from multiple sources; exact values may vary based on experimental conditions.[5][7][8][9]
Expert Interpretation: The data reveals that specific phthalazine derivatives exhibit remarkable potency. For instance, derivative 12b shows significantly higher potency against HCT-116 cells than the established multi-kinase inhibitor Sorafenib.[7] Derivative 32a demonstrates broad-spectrum activity with IC50 values in the low-micromolar to sub-micromolar range, comparable to, though less potent than, the conventional cytotoxic agent Doxorubicin.[9] This initial screening is pivotal; it validates the scaffold's potential and guides the selection of candidates for further, more complex in vivo studies.[3]
Elucidating the Mechanism of Action: VEGFR-2 Inhibition
Many promising phthalazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One of the most frequently identified targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][7][10] Inhibition of this receptor tyrosine kinase disrupts the signaling cascade that leads to endothelial cell proliferation and the formation of new blood vessels (angiogenesis), which are essential for tumor survival and metastasis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of a tetrahydrophthalazine derivative.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized method for determining the IC50 values presented in the table above. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the tetrahydrophthalazine derivative and standard drugs (e.g., Doxorubicin) in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of medium containing the various drug concentrations. Include a vehicle control group (medium with the same percentage of DMSO) and an untreated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The duration is cell-line dependent and should be optimized to allow for sufficient cell growth in the control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Part 3: In Vivo Validation - Assessing Efficacy in a Biological System
While in vitro assays are indispensable for initial screening, they cannot replicate the complex microenvironment of a tumor within a living organism.[11] In vivo validation, typically using animal models, is a mandatory step to evaluate a drug's therapeutic efficacy, pharmacokinetics, and potential toxicity in a systemic context.[12][13]
Comparative Tumor Growth Inhibition
The most common preclinical in vivo model is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice.[14] The efficacy of the test compound is measured by its ability to inhibit tumor growth compared to a control group.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Phthalazine Derivative 32b | Ehrlich Ascites Carcinoma (EAC) Mouse Model | Not Specified | Significant | Not Specified | [9] |
| 2,3-Dihydrophthalazine-1,4-dione | L1210 Leukemia, Lewis Lung Carcinoma | Not Specified | Active | Not Specified | [15] |
Expert Interpretation: The available in vivo data, while still emerging for this class of compounds, is promising. Derivatives have demonstrated significant tumor growth inhibition in murine models.[9][15] The critical next step, which validates the in vitro mechanistic data, is to test potent VEGFR-2 or Topo II inhibitors from this class in human tumor xenograft models (e.g., HCT-116 or MCF-7 xenografts) to confirm that the cellular potency translates to whole-organism efficacy.
Workflow for a Preclinical Xenograft Study
The following diagram outlines the critical steps in a typical in vivo xenograft study designed to validate an anticancer compound.
Caption: Standard experimental workflow for an in vivo anticancer efficacy study using a xenograft model.
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes a standard procedure for evaluating the in vivo efficacy of a tetrahydrophthalazine derivative.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of the human tumor graft.[11]
-
Tumor Implantation: Harvest human cancer cells (e.g., HCT-116) during their logarithmic growth phase. Resuspend the cells in a sterile solution, such as a 1:1 mixture of Matrigel and PBS, to a final concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Treatment Administration:
-
Treatment Group: Administer the tetrahydrophthalazine derivative at a predetermined dose and schedule (e.g., 50 mg/kg, daily, via oral gavage). The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Control Group: Administer the vehicle alone following the same schedule.
-
(Optional) Positive Control Group: Administer a standard-of-care drug (e.g., Sorafenib) to benchmark efficacy.
-
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 21 days). During this time, monitor tumor volume and body weight (as a general indicator of toxicity) every 2-3 days.
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Data Evaluation: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group relative to the control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed differences are statistically significant.
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Zaher, N.H. et al. (2022). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Letters in Drug Design & Discovery. Available from: [Link]
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Zięba, M. et al. (2024). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences. Available from: [Link]
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A Researcher's Guide to Comparative Docking of Tetrahydrophthalazine Derivatives Against Known Kinase Inhibitors
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of a small molecule to its protein target.[3][4][5] This guide provides a comprehensive, in-depth protocol and comparative analysis for conducting molecular docking studies of novel tetrahydrophthalazine derivatives against known kinase inhibitors. By grounding our methodology in established best practices and transparently presenting our findings, we aim to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.
The tetrahydrophthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[6][7][8] This guide will walk through a hypothetical comparative docking study against a well-characterized protein kinase, a family of enzymes frequently implicated in disease pathology and a primary focus of many drug discovery efforts.[9][10]
The Strategic Imperative of Comparative Docking
Before delving into the protocol, it is crucial to understand the rationale behind a comparative docking study. Simply docking a novel compound and obtaining a good score is insufficient. A scientifically rigorous approach necessitates benchmarking against known inhibitors with established biological activity and binding modes. This comparative context allows for:
-
Validation of the Docking Protocol: Reproducing the experimentally determined binding pose of a known inhibitor (a process often called "redocking") provides confidence in the chosen docking parameters and scoring function.[11]
-
Relative Affinity Prediction: While docking scores are not absolute measures of binding affinity, comparing the scores of novel compounds to those of known inhibitors can provide a qualitative assessment of their potential potency.
-
Identification of Key Interactions: By analyzing the binding modes of both the novel compounds and known inhibitors, researchers can identify crucial amino acid residues and interaction types (e.g., hydrogen bonds, hydrophobic interactions) that are essential for binding. This knowledge is invaluable for structure-activity relationship (SAR) studies and lead optimization.
A Validated Workflow for Comparative Molecular Docking
The following protocol outlines a step-by-step methodology for a comparative docking study. This workflow is designed to be self-validating, incorporating checks and balances to ensure the reliability of the results.
Experimental Protocol: Comparative Docking
1. Target Protein Preparation:
-
Selection: Choose a protein target with a high-resolution crystal structure available in the Protein Data Bank (PDB). For this example, we will use PI3Kα (PDB ID: 4JPS), a kinase implicated in cancer.[10][12] The structure should ideally be co-crystallized with a known inhibitor.
-
Preparation:
-
Remove water molecules and any non-essential co-factors from the PDB file.
-
Add polar hydrogens and assign appropriate protonation states to amino acid residues, particularly histidines, at a physiological pH.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
Energy minimize the protein structure to relieve any steric clashes.
-
Software such as UCSF Chimera or AutoDockTools can be utilized for these steps.
-
2. Ligand Preparation:
-
Tetrahydrophthalazine Derivatives:
-
Draw the 2D structures of the novel tetrahydrophthalazine derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges.
-
-
Known Inhibitors:
3. Active Site Definition and Grid Generation:
-
Binding Site Identification: If the protein structure contains a co-crystallized ligand, the binding site can be defined as the region encompassing this ligand.[13] Alternatively, binding pocket prediction tools can be used.
-
Grid Box Generation: A grid box is generated to define the search space for the docking algorithm. The box should be centered on the active site and large enough to accommodate the ligands with some rotational and translational freedom.
4. Docking Protocol Validation (Redocking):
-
Procedure: Dock the co-crystallized ligand back into the prepared protein structure using the defined grid box and docking parameters.
-
Validation Criterion: The docking is considered successful if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[11] A low RMSD indicates that the docking protocol can accurately reproduce the known binding mode.
5. Molecular Docking Simulations:
-
Software: Utilize a well-validated docking program such as AutoDock Vina.
-
Procedure:
-
Dock the prepared tetrahydrophthalazine derivatives and the known inhibitor(s) into the prepared protein target using the validated protocol.
-
Generate multiple binding poses for each ligand.
-
6. Post-Docking Analysis:
-
Scoring: The docking program will provide a scoring function to rank the different poses of each ligand. The score is typically an estimation of the binding free energy (e.g., in kcal/mol), with lower values indicating more favorable binding.
-
Pose Analysis:
-
Visualize the top-ranked poses for each ligand within the protein's active site using software like PyMOL or Discovery Studio.
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Compare the binding mode of the tetrahydrophthalazine derivatives with that of the known inhibitor(s).
-
Comparative Data Presentation
To facilitate a clear comparison, the quantitative results of the docking study should be summarized in a table.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Known Inhibitor (e.g., Copanlisib) | -9.5 | VAL851, LYS802, ASP933 | 3 |
| Tetrahydrophthalazine Derivative 1 | -10.2 | VAL851, LYS802, ASP933, SER774 | 4 |
| Tetrahydrophthalazine Derivative 2 | -8.7 | VAL851, LYS802 | 2 |
| Tetrahydrophthalazine Derivative 3 | -9.8 | VAL851, LYS802, ASP933 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpreting the Results and Mechanistic Insights
-
Tetrahydrophthalazine Derivative 1 shows a more favorable docking score than the known inhibitor, Copanlisib. The analysis of its binding pose reveals an additional hydrogen bond with SER774, which may contribute to its predicted higher affinity.
-
Tetrahydrophthalazine Derivative 2 has a less favorable docking score and forms fewer hydrogen bonds compared to the known inhibitor, suggesting it may have a lower binding affinity.
-
Tetrahydrophthalazine Derivative 3 exhibits a comparable docking score and interaction pattern to Copanlisib, indicating it may have similar potency.
These in-silico findings provide a strong basis for prioritizing which derivatives to synthesize and test in vitro. For instance, based on these results, Derivative 1 would be a high-priority candidate for further investigation.
The binding of an inhibitor to a protein kinase can disrupt its catalytic activity and interfere with downstream signaling pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a kinase inhibitor.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for conducting comparative molecular docking studies of novel tetrahydrophthalazine derivatives. By adhering to a validated workflow and benchmarking against known inhibitors, researchers can gain valuable insights into the potential of their compounds and make data-driven decisions for lead optimization.[14] It is imperative to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays.[4] Promising candidates from in-silico studies should be synthesized and subjected to in vitro biological evaluation to confirm their activity and elucidate their mechanism of action.
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health. [Link]
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The inhibitor series adopts a low energy conformation prior to binding, and retains this conformation when buried in the DHFR substrate-binding pocket. (n.d.). ResearchGate. [Link]
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The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. (2022). MDPI. [Link]
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(PDF) Best Practices in Docking and Activity Prediction. (2016). ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Methods for Tetrahydrophthalazine: A Guide for Medicinal and Process Chemists
Introduction
The tetrahydrophthalazine scaffold is a privileged core in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological potential.[1][2] As a bioisostere of other important bicyclic heteroaromatics, its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory agents.[2][3] The efficacy and novelty of these potential therapeutics are intrinsically linked to the synthetic routes used to create them. The choice of a synthetic method dictates not only the efficiency and yield but also the ability to control stereochemistry, introduce diverse functionalities, and scale up for industrial production.
This guide provides a head-to-head comparison of distinct synthetic strategies for accessing the tetrahydrophthalazine core and its derivatives. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanistic principles, compare performance based on experimental data, and offer field-proven insights into the practical applications of each method. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting or designing a synthetic pathway that best aligns with their specific research and development goals.
Method 1: The Classical Approach - Condensation with Hydrazine
The most fundamental and historically significant route to the phthalazine framework is the direct condensation of a 1,2-dicarbonyl benzene derivative with hydrazine.[4] This approach is valued for its simplicity and reliance on readily available starting materials.
Causality Behind Experimental Choices: The reaction is typically driven by the formation of a stable, six-membered heterocyclic ring. The mechanism involves a double nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by dehydration. The choice of solvent is often a protic one, like ethanol, to facilitate proton transfer during the condensation and dehydration steps. Acidic or basic conditions can be employed to catalyze the reaction, though often heating under reflux is sufficient.[3]
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrophthalazine from o-Phthalaldehyde
-
To a solution of o-phthalaldehyde (1.34 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the tetrahydrophthalazine product.
Note: This is a representative protocol. Specific conditions may vary based on the substrate.
Performance Analysis: This method is straightforward and cost-effective. However, it offers limited control over regioselectivity when using unsymmetrical precursors and generally lacks stereocontrol. Its primary application today is for the synthesis of simple, achiral analogs or as a baseline for comparison.
Mechanism: Hydrazine Condensation
Caption: Mechanism of classical hydrazine condensation.
Method 2: Regio- and Stereoselective Radical Cyclization
For applications in drug discovery where precise control of three-dimensional structure is paramount, modern synthetic methods are required. A recently developed approach utilizes a 6-endo-trig radical cyclization to construct tetrahydrophthalazine derivatives with high levels of regio- and stereocontrol.[5]
Causality Behind Experimental Choices: This strategy hinges on the formation of a carbon-centered radical that cyclizes onto a hydrazone acceptor. The high diastereoselectivity (favoring the trans product) is a result of the thermodynamic preference for a pseudo-equatorial orientation of the substituent on the forming ring in the transition state. The reaction can be initiated from readily accessible hydrazones or performed as a one-pot process from aldehydes and Boc-hydrazides, showcasing its versatility.[5][6] The use of triethylborane (Et₃B) as a radical initiator allows the reaction to proceed under mild conditions.
Experimental Protocol: One-Pot Synthesis via Radical Cyclization
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the starting aldehyde (0.40 mmol), tert-butyl 2-(2-bromobenzyl)hydrazine-1-carboxylate (0.44 mmol), and anhydrous toluene (4.0 mL).
-
Add 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.
-
Add triethylborane (1.0 M in hexanes, 1.2 mL, 1.2 mmol) to the mixture.
-
Introduce air (1.0 mL) via a syringe and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by opening the flask to the air.
-
Filter the mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydrophthalazine product.[6]
Performance Analysis: This method provides excellent yields (typically 55-98%) and, most importantly, high diastereoselectivity (>95:5 for the trans isomer).[5] Its synthetic utility is further enhanced by the straightforward conversion of the product into other valuable scaffolds like dihydrophthalazines and 1,4-diamines.[5] This makes it a powerful tool for constructing complex chiral molecules.
Mechanism: 6-Endo-Trig Radical Cyclization
Caption: Key steps in the stereoselective radical cyclization.
Method 3: Multicomponent Reactions (MCRs) for Efficiency and Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, have become a cornerstone of green and efficient synthesis.[7][8] Various MCRs have been developed for the synthesis of fused phthalazine derivatives, offering high atom economy and operational simplicity.[9]
Causality Behind Experimental Choices: The driving force for MCRs is the sequential and programmed formation of multiple chemical bonds in one pot without isolating intermediates. This dramatically reduces waste, energy consumption, and manual labor.[7] Catalysts are often employed to facilitate the cascade of reactions; these can range from Lewis acids to "green" catalysts like boric acid or reusable ionic liquids.[9][10] The choice of reactants allows for the rapid generation of a library of structurally diverse molecules, which is highly advantageous for drug discovery campaigns.
Experimental Protocol: Four-Component Synthesis of a Pyrazolo[1,2-b]phthalazine-dione Derivative
-
In a flask, combine phthalic anhydride (1 mmol), hydrazine monohydrate (1 mmol), a substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add the chosen solvent (e.g., ethanol) and catalyst (e.g., boric acid, 10 mol%).[9]
-
Heat the reaction mixture under reflux or, for an accelerated green procedure, perform the reaction under microwave irradiation in a dedicated reactor.[9][10]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, the product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product, often without the need for chromatographic purification.[9]
Performance Analysis: MCRs are celebrated for their high efficiency, excellent yields, and environmental benefits.[9][10] They are particularly powerful for diversity-oriented synthesis. While the direct synthesis of the simple tetrahydrophthalazine core via MCR is less common, the principles are widely applied to create more complex, fused analogs that are of significant interest in medicinal chemistry.
Workflow: Multicomponent Reaction Strategy
Caption: Convergent nature of a four-component reaction.
Head-to-Head Performance Comparison
| Feature | Method 1: Classical Condensation | Method 2: Radical Cyclization | Method 3: Multicomponent Reaction (MCR) |
| Starting Materials | o-Phthalaldehyde, Hydrazine | Aldehydes, Boc-hydrazides | Phthalic Anhydride, Hydrazine, Aldehydes, etc. |
| Key Reagents/Catalyst | Typically heat, optional acid/base | Et₃B / O₂ (Radical Initiator) | Various (e.g., Boric Acid, InCl₃, Ionic Liquids) |
| Typical Yield (%) | Moderate to Good (60-85%) | Excellent (55-98%)[5] | Excellent (often >90%)[9] |
| Stereo-/Regioselectivity | Low to None | Excellent (Diastereoselective, >95:5 trans)[5] | Dependent on specific reaction; often high |
| Scalability | High | Moderate (requires inert atmosphere) | High (amenable to flow chemistry) |
| Green Chemistry Aspects | Moderate atom economy | Use of toluene; mild conditions | High atom economy, often uses green catalysts/solvents |
| Key Advantages | Simplicity, low cost | Excellent stereocontrol, high yields | High efficiency, diversity generation, green |
| Key Limitations | Lack of stereocontrol, limited scope | Requires radical initiator, inert conditions | Typically produces more complex/fused systems |
Conclusion
The synthesis of tetrahydrophthalazines has evolved significantly from classical condensation reactions to highly sophisticated and efficient modern methodologies.
-
Classical Condensation remains a viable option for simple, achiral structures where cost and ease of execution are the primary drivers.
-
The Radical Cyclization method represents the state-of-the-art for constructing stereochemically defined tetrahydrophthalazines, making it the premier choice for developing chiral drug candidates where specific enantiomers or diastereomers are required.[5]
-
Multicomponent Reactions offer an unparalleled platform for efficiency and diversity. For programs focused on generating libraries of novel, complex phthalazine-based derivatives for high-throughput screening, MCRs provide a powerful, green, and cost-effective strategy.[9][10]
The optimal synthetic strategy is not universal; it is dictated by the specific goals of the project. For medicinal chemists requiring precise stereocontrol, the radical cyclization is superior. For process chemists aiming for sustainable and efficient large-scale synthesis of diverse analogs, exploring MCRs is highly recommended. By understanding the fundamental principles and comparative performance of these distinct approaches, researchers can better navigate the synthetic landscape to accelerate their drug discovery and development efforts.
References
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-
Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]
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Green and efficient one-pot three-component synthesis of novel dihydrophthalazine-1,4-diones. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[1][3][11]Triazolo[3,4-b][1][11][12]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones. Retrieved from ResearchGate.
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PubMed. (2019). Regiocontrolled and Stereoselective Syntheses of Tetrahydrophthalazine Derivatives using Radical Cyclizations. Retrieved from [Link]
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SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Retrieved from [Link]
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PubMed. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Retrieved from [Link]
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An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Retrieved from [Link]
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Stanford University. (n.d.). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Laboratory Chemicals: Using 1,2,3,4-Tetrahydrophthalazine as a Case Study
As a Senior Application Scientist, my primary focus is to ensure that our partners in research and development can conduct their work with the highest standards of safety and scientific integrity. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the disposal of laboratory chemicals, using the example of 1,2,3,4-Tetrahydrophthalazine to illustrate the necessary procedural steps.
The core principle of chemical disposal is that a specific, verified Safety Data Sheet (SDS) for the exact chemical substance is paramount. Without the SDS, a definitive and safe disposal plan cannot be formulated. This guide, therefore, outlines the process to be followed by laboratory personnel to ascertain the correct disposal route for any chemical, ensuring compliance with regulatory standards and the safety of all individuals and the environment.
The Criticality of the Safety Data Sheet (SDS)
An SDS is a document that provides detailed information about a specific chemical, including its physical and chemical properties, potential hazards (health, fire, reactivity, and environmental), and safety precautions for handling, storage, and disposal. Attempting to dispose of a chemical without its corresponding SDS is a significant safety risk. The hazards of a parent compound may differ significantly from its salts or analogs. Therefore, relying on information for a similar-sounding chemical is not a valid or safe practice.
Initial Assessment for this compound: A thorough search for the Safety Data Sheet for this compound did not yield a specific document for the base compound. While information for its hydrochloride and dihydrochloride salts, as well as for the related compound 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine, is available, this information cannot be used to determine the disposal procedure for this compound itself. In such a scenario, the chemical must be treated as hazardous until a definitive assessment can be made.
Step-by-Step Protocol for Chemical Waste Disposal
The following is a procedural workflow for the safe disposal of any laboratory chemical, particularly when an SDS is not immediately available.
Step 1: Obtain the Safety Data Sheet (SDS)
-
Internal Search: Check your institution's chemical inventory system and SDS database.
-
Manufacturer/Supplier Website: The most reliable source for an SDS is the manufacturer or supplier of the chemical.
-
Chemical Database Search: Utilize reputable online databases (e.g., PubChem, ChemSpider) to find the CAS number for the specific chemical, which can then be used to locate the SDS.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a crucial resource for obtaining SDSs and for guidance on chemical disposal.[1]
Step 2: Hazard Identification from the SDS
Once the SDS is obtained, locate the "Hazards Identification" and "Disposal Considerations" sections. These sections will provide the necessary information to classify the waste. Key hazards to identify include:
-
Ignitability: Flashpoint, flammability limits.
-
Corrosivity: pH.
-
Reactivity: Chemical instability, reactivity with other substances.
-
Toxicity: Acute and chronic health effects.
Step 3: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.[2] Based on the hazard identification, the chemical waste should be placed in a designated and properly labeled waste container.
| Waste Category | Description | Examples |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform |
| Non-Halogenated Solvents | Organic solvents without halogens. | Acetone, Ethanol, Hexane |
| Aqueous Acidic Waste | Aqueous solutions with a pH ≤ 2. | Hydrochloric acid solutions |
| Aqueous Basic Waste | Aqueous solutions with a pH ≥ 12.5. | Sodium hydroxide solutions |
| Solid Chemical Waste | Non-sharp, chemically contaminated solid materials. | Contaminated gloves, paper towels |
| Acutely Toxic Waste (P-listed) | Chemicals on the EPA's "P-list" of acute hazardous wastes. | Sodium azide, Osmium tetroxide |
Step 4: Container Management and Labeling
-
Container Selection: Use a container that is compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[3][4] Abbreviations and chemical formulas are not acceptable. The label should also include the date of waste generation and the name of the principal investigator or laboratory.[1]
-
Container Closure: Waste containers must be kept tightly closed except when adding waste.[4]
Step 5: Storage
Store hazardous waste in a designated "Satellite Accumulation Area" at or near the point of generation.[3] Ensure that incompatible wastes are segregated to prevent accidental mixing.[4]
Step 6: Disposal Request
When the waste container is full, or if the waste has been stored for a designated period (check with your institution's EHS), submit a hazardous waste pickup request to your EHS department.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A workflow for the safe and compliant disposal of laboratory chemical waste.
Conclusion
While a specific disposal protocol for this compound cannot be provided without its Safety Data Sheet, the procedural framework detailed in this guide offers a universally applicable and scientifically sound approach to the disposal of any laboratory chemical. By prioritizing the acquisition and analysis of the SDS and adhering to institutional and regulatory guidelines, researchers can ensure a safe laboratory environment and protect our natural resources. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
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Environmental Health and Safety, Case Western Reserve University. How to Dispose of Chemical Waste. [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
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Environmental Health and Safety, University of Iowa. Hazardous Waste Disposal Procedures. [Link]
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Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrahydrophthalazine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Risks: A Proactive Stance on Safety
The primary hazards associated with compounds structurally similar to 1,2,3,4-Tetrahydrophthalazine include skin irritation, serious eye irritation, and the potential for allergic skin reactions.[1] Therefore, our safety protocol is designed to prevent contact with skin and eyes and to mitigate the risks of accidental ingestion or inhalation of any dust or aerosols.
Core Safety Directives
| Hazard | Associated Risk | Primary Route of Exposure |
| Skin Irritation | Redness, inflammation, and discomfort upon contact. | Dermal |
| Eye Irritation | Serious damage to the eyes upon contact. | Ocular |
| Skin Sensitization | Allergic reaction following repeated exposure. | Dermal |
| Inhalation | Potential respiratory irritation if aerosolized. | Respiratory |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide will walk you through the necessary steps to ensure your safety when working with this compound.
Engineering Controls: Your First Line of Defense
Before relying on PPE, it is crucial to have the proper engineering controls in place.
-
Fume Hood: Always handle this compound within a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[2][3]
-
Ventilation: Ensure that your laboratory is well-ventilated.[3][4]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[2]
Personal Protective Equipment (PPE): Your Personal Shield
The following PPE is mandatory when handling this compound.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended.[5] Always double-glove to provide an extra layer of protection, especially when handling concentrated solutions. Change gloves immediately if they become contaminated, and always inspect them for any signs of degradation or punctures before use.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[7]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or coveralls.[8] Ensure your lab coat is fully buttoned and the sleeves cover your wrists.
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a risk of generating dust or aerosols that cannot be contained, a NIOSH-approved respirator may be necessary.[2]
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial to ensure the safety of you, your colleagues, and the environment.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, labeled hazardous waste container.[9] Do not mix this waste with non-hazardous trash.
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste.[10] Never pour chemical waste down the drain.[9]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
By adhering to these guidelines, you are not only protecting yourself but also fostering a culture of safety within your research environment. Your commitment to these practices is a testament to your dedication to responsible scientific advancement.
References
- Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2022). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- US EPA. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 5-Nitro-2,3-dihydrophthalazine-1,4-dione.
- Matrix Scientific. (n.d.). This compound-1,4-dione.
- Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
